molecular formula C4H3ClFN3 B1523391 6-Chloro-5-fluoropyrimidin-4-amine CAS No. 851984-15-1

6-Chloro-5-fluoropyrimidin-4-amine

Cat. No.: B1523391
CAS No.: 851984-15-1
M. Wt: 147.54 g/mol
InChI Key: FEIFDRDCVMVUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) is a fluorinated and chlorinated pyrimidine derivative that serves as a versatile chemical intermediate and key scaffold in medicinal chemistry and drug discovery research. Its molecular formula is C 4 H 3 ClFN 3 , with a molecular weight of 147.54 g/mol [ citation:1 ]. This compound is characterized by a pyrimidine ring structure substituted with chloro and fluoro groups at adjacent positions, alongside an amine group, making it a valuable synthon for further functionalization via nucleophilic aromatic substitution [ citation:7 ]. The primary research value of 6-Chloro-5-fluoropyrimidin-4-amine lies in its application as a core building block for the synthesis of novel therapeutic agents. It is prominently featured in the development of anti-cancer compounds, specifically as a precursor in the synthesis of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which have demonstrated potent activity and the capability to overcome multidrug resistance [ citation:5 ]. Furthermore, this compound is a critical intermediate in the design and synthesis of pyrimidinyl tyrosine kinase inhibitors [ citation:6 ] and a novel class of non-peptidic CXCR4 chemokine receptor antagonists [ citation:9 ]. CXCR4 antagonists are investigated for their role in modulating metastasis, angiogenesis, and inflammatory processes. The compound's structure allows researchers to efficiently generate diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to improve drug potency and pharmacokinetic profiles. Handling and Storage: This product should be stored under an inert atmosphere at 2-8°C [ citation:1 ]. Warning: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive hazard information [ citation:1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIFDRDCVMVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705379
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851984-15-1
Record name 6-Chloro-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoropyrimidin-4-amine, a critical heterocyclic intermediate in medicinal chemistry. Delving into its historical context, this document details the scientific rationale and methodologies for its synthesis, characterization, and its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic importance of this versatile molecular scaffold.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The pyrimidine scaffold, a fundamental component of nucleobases, is a privileged structure in medicinal chemistry. The strategic combination of these two features in fluorinated pyrimidines has led to the development of numerous successful therapeutic agents, most notably in the realm of oncology.

The historical context of fluoropyrimidines is deeply rooted in the pioneering work of Charles Heidelberger, whose synthesis of 5-fluorouracil (5-FU) in 1957 marked a watershed moment in cancer chemotherapy[1][2]. This seminal discovery paved the way for a rich field of research into fluorinated pyrimidine analogs as antimetabolites and other targeted agents. Within this landscape, 6-Chloro-5-fluoropyrimidin-4-amine has emerged as a particularly valuable and versatile building block, enabling the efficient synthesis of a new generation of complex and highly specific drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Chloro-5-fluoropyrimidin-4-amine is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 851984-15-1[3]
Molecular Formula C₄H₃ClFN₃[4]
Molecular Weight 147.54 g/mol [4]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in DMSO and DMF; sparingly soluble in water[3]
Storage Store in a cool, dry, well-ventilated place, protected from moisture and light[3]

Spectroscopic Characterization:

Synthesis and Manufacturing: A Multi-step Approach

The synthesis of 6-Chloro-5-fluoropyrimidin-4-amine is a multi-step process that leverages fundamental principles of heterocyclic chemistry. The most logical and industrially relevant pathway proceeds from a readily available starting material, 4,6-dihydroxy-5-fluoropyrimidine. The overall synthetic workflow can be conceptualized as a two-stage process: dichlorination followed by regioselective amination.

Synthesis_Workflow A 4,6-Dihydroxy-5-fluoropyrimidine B 4,6-Dichloro-5-fluoropyrimidine A->B  Chlorination (POCl₃) C 6-Chloro-5-fluoropyrimidin-4-amine B->C  Regioselective Amination (NH₃)

Caption: Synthetic workflow for 6-Chloro-5-fluoropyrimidin-4-amine.

Stage 1: Dichlorination of 4,6-Dihydroxy-5-fluoropyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine to its dichloro derivative. This transformation is a classic example of converting a less reactive precursor into a highly versatile intermediate primed for nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: To a flask equipped with a reflux condenser and a stirring mechanism, 4,6-dihydroxy-5-fluoropyrimidine is charged.

  • Reagent Addition: An excess of phosphorus oxychloride (POCl₃) is added as both the chlorinating agent and the solvent. A tertiary amine base, such as N,N-dimethylaniline, is often used to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion.

  • Work-up and Isolation: After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The crude 4,6-dichloro-5-fluoropyrimidine can then be purified by vacuum distillation or crystallization.

Causality and Expertise: The choice of phosphorus oxychloride is critical here. It serves a dual purpose: the phosphorus atom acts as a Lewis acid, activating the hydroxyl groups for nucleophilic attack by the chloride ions, which are also provided by the reagent. The use of a high-boiling tertiary amine as an acid scavenger is a field-proven technique to drive the reaction to completion and prevent side reactions. The work-up procedure is designed to efficiently remove the excess reagent and isolate the product in high purity, which is crucial for the subsequent amination step.

Stage 2: Regioselective Amination of 4,6-Dichloro-5-fluoropyrimidine

The second stage is the critical regioselective amination of the dichloro intermediate. This step introduces the primary amine at the C4 position, yielding the final product.

Experimental Protocol:

  • Reaction Setup: 4,6-dichloro-5-fluoropyrimidine is dissolved in a suitable solvent, typically an alcohol or an aqueous medium.

  • Reagent Addition: Ammonia, either as an aqueous solution or bubbled as a gas, is introduced into the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, ranging from room temperature to slightly elevated temperatures, to facilitate the substitution while minimizing side reactions.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with water and dried to afford 6-Chloro-5-fluoropyrimidin-4-amine.

Causality and Expertise: Understanding Regioselectivity

The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a key aspect of this synthesis. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C4 and C6 positions are good leaving groups. The preference for substitution at the C4 position over the C6 position is governed by electronic effects.

The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2. The presence of the electron-withdrawing fluorine atom at the C5 position further activates the ring towards nucleophilic attack. Theoretical studies and experimental observations on related dichloropyrimidines suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4 position compared to the C2 position, making it the more electrophilic site. Furthermore, the intermediate formed upon nucleophilic attack at C4 (a para-quinoid-like Meisenheimer complex) is often more stable than the ortho-quinoid intermediate from attack at C2 or C6.

Regioselectivity cluster_0 Nucleophilic Attack on 4,6-Dichloro-5-fluoropyrimidine Start 4,6-Dichloro-5-fluoropyrimidine + NH₃ Intermediate_C4 Meisenheimer Complex (Attack at C4 - More Stable) Start->Intermediate_C4 Favored Pathway Intermediate_C6 Meisenheimer Complex (Attack at C6 - Less Favorable) Start->Intermediate_C6 Disfavored Pathway Product 6-Chloro-5-fluoropyrimidin-4-amine Intermediate_C4->Product Loss of Cl⁻

Caption: Rationale for the regioselective amination at the C4 position.

Applications in Drug Discovery and Development

6-Chloro-5-fluoropyrimidin-4-amine is a cornerstone intermediate in the synthesis of a multitude of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for building diverse chemical libraries for structure-activity relationship (SAR) studies.

Notable applications include its use as a precursor in the synthesis of:

  • Pyrimidinyl Tyrosine Kinase Inhibitors: This class of compounds targets various tyrosine kinases that are often dysregulated in cancer cell signaling pathways.

  • Anti-cancer Agents: It is a key building block for novel 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which have demonstrated potent anti-tumor activity and the ability to overcome multidrug resistance[5].

  • CXCR4 Chemokine Receptor Antagonists: These molecules are being investigated for their potential to modulate metastasis, angiogenesis, and inflammation.

The ability to selectively functionalize the chloro, fluoro, and amino groups provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

Conclusion

6-Chloro-5-fluoropyrimidin-4-amine stands as a testament to the enduring legacy of fluoropyrimidine chemistry initiated by the pioneering work of Charles Heidelberger. Its strategic design, coupled with a well-defined synthetic pathway, has established it as an indispensable tool in the modern drug discovery arsenal. The ability to leverage its unique reactivity to construct complex molecular architectures with high precision underscores its importance for the continued development of targeted therapies for a range of diseases. This guide has provided a comprehensive technical overview, from its historical context and synthesis to its critical role in advancing medicinal chemistry, offering a valuable resource for scientists and researchers in the field.

References

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-135. [Link]

  • Heidelberger, C., et al. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
  • PubChem. 6-Chloro-5-fluoropyrimidin-4-amine. [Link]

  • Lead Sciences. 6-Chloro-5-fluoropyrimidin-4-amine. [Link]

  • Pharmaffiliates. 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. [Link]

  • Muggia, F. M., & Landolph, J. R. (2009). XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. Cancer Research, 69(9), 4061-4063. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Filler, R., & Kirsch, P. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 1(1), 79-98. [Link]

  • U.S. Patent 6,255,486 B1. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Chinese Patent CN102516182B. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • Spartan'20, Wavefunction, Inc. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

Sources

6-Chloro-5-fluoropyrimidin-4-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-5-fluoropyrimidin-4-amine , a critical heterocyclic building block in modern drug discovery.

Nomenclature, Synthesis, and Utility in Kinase Inhibitor Design

Executive Summary

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its structural motif—a pyrimidine ring decorated with an electron-withdrawing fluorine and a reactive chlorine handle—allows for precise, regioselective functionalization. This guide details its chemical identity, industrial synthesis protocols, and its application as a precursor for MNK, Btk, and TYK2 inhibitors.

Chemical Identity & Nomenclature

This compound is defined by a pyrimidine core substituted at the 4, 5, and 6 positions. The IUPAC numbering prioritizes the nitrogen atoms (N1 and N3). The amine group at position 4 takes precedence in nomenclature, followed by the substituents in alphabetical order (Chloro, Fluoro).

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 6-Chloro-5-fluoropyrimidin-4-amine
Common Synonyms 4-Amino-6-chloro-5-fluoropyrimidine; 6-Chloro-5-fluoro-4-pyrimidinamine
CAS Registry Number 851984-15-1
Molecular Formula C₄H₃ClFN₃
Molecular Weight 147.54 g/mol
SMILES FC1=C(Cl)N=CN=C1N
InChI Key FEIFDRDCVMVUJA-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 112–115 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis & Manufacturing Protocol

The industrial synthesis of 6-Chloro-5-fluoropyrimidin-4-amine relies on a regioselective nucleophilic aromatic substitution (


) of 4,6-dichloro-5-fluoropyrimidine.
Reaction Logic

The precursor, 4,6-dichloro-5-fluoropyrimidine , is symmetric. The first nucleophilic attack by ammonia can occur at either C4 or C6 (which are equivalent), yielding the desired mono-amino product. The introduction of the electron-donating amine group significantly deactivates the pyrimidine ring, preventing the second chlorine from reacting under mild conditions. This "self-limiting" reactivity ensures high selectivity for the mono-aminated product.

Step-by-Step Protocol

Precursor Preparation: The synthesis typically begins with 4,6-dihydroxy-5-fluoropyrimidine , which is chlorinated using phosphorus oxychloride (


) to generate the 4,6-dichloro intermediate.[2]

Ammonolysis Protocol:

  • Reagents: 4,6-Dichloro-5-fluoropyrimidine (1.0 equiv), Ammonium Hydroxide (28% aq, excess) or Ammonia in

    
    -PrOH.
    
  • Solvent:

    
    -Butanol or Isopropanol.
    
  • Procedure:

    • Charge a pressure vessel (sealed tube or autoclave) with 4,6-dichloro-5-fluoropyrimidine dissolved in alcohol.

    • Add aqueous ammonia slowly to control exotherm.

    • Seal the vessel and heat to 90–100 °C for 2–4 hours.

    • Monitor reaction progress via TLC or HPLC (disappearance of starting material).

  • Workup:

    • Cool the reaction mixture to room temperature (0–5 °C).

    • The product typically precipitates as a white crystalline solid.

    • Filter the solid and wash with cold water (to remove ammonium chloride salts) and cold acetonitrile.

    • Dry under vacuum at 45 °C.

  • Yield: Typical yields range from 85% to 90% .

Synthetic Pathway Diagram

The following diagram illustrates the conversion from the dihydroxy precursor to the final amine, highlighting the symmetry breaking event.

Synthesispathway Dihydroxy 4,6-Dihydroxy- 5-fluoropyrimidine Dichloro 4,6-Dichloro- 5-fluoropyrimidine (Symmetric Intermediate) Dihydroxy->Dichloro Chlorination POCl3 Reagent: POCl3 / Reflux POCl3->Dichloro Product 6-Chloro-5-fluoropyrimidin- 4-amine (Target) Dichloro->Product Regioselective Ammonolysis Ammonia Reagent: NH3 / 90°C Ammonia->Product

Figure 1: Synthetic route for 6-Chloro-5-fluoropyrimidin-4-amine showing the chlorination and subsequent selective ammonolysis.

Pharmaceutical Utility

This molecule is a cornerstone in the synthesis of Type I kinase inhibitors . The 4-aminopyrimidine motif mimics the adenine ring of ATP, allowing the inhibitor to anchor into the kinase hinge region via hydrogen bonds. The 6-chloro position serves as a vector for extending the molecule into the hydrophobic back pocket or solvent-exposed regions.

Key Therapeutic Applications[4]
  • MNK Inhibitors (Oncology): Used in the synthesis of MAP kinase-interacting kinase (MNK) inhibitors for treating Diffuse Large B-Cell Lymphoma (DLBCL).[3] The 6-chloro group is often coupled with aryl boronic acids to create bi-aryl systems that block eIF4E phosphorylation.

  • Tec/Btk Inhibitors (Autoimmune): A key intermediate for Bruton's Tyrosine Kinase (Btk) inhibitors. The scaffold is derivatized to modulate B-cell receptor signaling in diseases like Rheumatoid Arthritis and SLE.

  • TYK2 Inhibitors (Inflammation): Employed in the discovery of Tyrosine Kinase 2 (TYK2) inhibitors, targeting the JAK-STAT pathway for psoriasis and Crohn's disease treatment.

Pharmacophore Mapping

The 5-fluoro substituent is not merely decorative; it serves two critical functions:

  • Metabolic Stability: Blocks metabolic oxidation at the 5-position.

  • Electronic Modulation: Lowers the

    
     of the pyrimidine nitrogens, influencing hydrogen bond strength with the kinase hinge residues.
    

Pharmacophore Core 6-Chloro-5-fluoropyrimidin-4-amine N1 (H-Bond Acceptor) N3 C4-NH2 (H-Bond Donor) C5-F (Metabolic Block) C6-Cl (Synthetic Handle) Hinge Kinase Hinge Region (ATP Binding Site) Core:C4->Hinge Mimics Adenine NH2 Core:N1->Hinge Accepts H-bond Extension Hydrophobic Pocket / Solvent Channel Core:C6->Extension Site for Suzuki/Buchwald Coupling

Figure 2: Pharmacophore map illustrating how the scaffold interacts with kinase domains and its synthetic utility.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to avoid inhalation of fine powder.

  • Storage: Store at -20°C in a tightly sealed container, protected from moisture and light.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Lead Sciences. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine CAS 851984-15-1.[4][5][6][7] Retrieved from

  • Google Patents. (2022). Patent US 2022/0289719 A1: MNK Inhibitors for Cancer Therapy. Retrieved from

  • Google Patents. (2013). Patent WO2013185084A1: Pyrimidinyl Tyrosine Kinase Inhibitors. Retrieved from

  • Google Patents. (2012). Patent WO2012035039A1: Azabenzothiazole Compounds as TYK2 Inhibitors. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Chloro-5-fluoropyrimidin-4-amine.[3][4][6] Retrieved from

Sources

An In-depth Technical Guide to 6-Chloro-5-fluoropyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

6-Chloro-5-fluoropyrimidin-4-amine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its strategic placement of chloro, fluoro, and amino groups on the pyrimidine core makes it a versatile precursor for the synthesis of complex molecules, particularly kinase inhibitors.[1][2] The pyrimidine motif is a cornerstone in drug design, capable of mimicking the hydrogen bonding interactions of the adenine moiety of ATP within the hinge region of kinase enzymes. The presence of a fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, while the chlorine atom at the 6-position serves as an excellent leaving group for regioselective functionalization via nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-5-fluoropyrimidin-4-amine, detailed synthetic protocols, an exploration of its chemical reactivity, and its application in the development of targeted therapeutics.

Physicochemical and Computed Properties

6-Chloro-5-fluoropyrimidin-4-amine is typically supplied as a white to off-white crystalline powder.[1] It exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but is only sparingly soluble in water.[1] A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 6-chloro-5-fluoropyrimidin-4-amine[PubChem][3]
CAS Number 851984-15-1[Sigma-Aldrich][4]
Molecular Formula C₄H₃ClFN₃[PubChem][3]
Molecular Weight 147.54 g/mol [PubChem][3]
Appearance White to off-white crystalline powder[SRIRAMCHEM][1]
Solubility Soluble in DMSO, DMF; sparingly soluble in water[SRIRAMCHEM][1]
XLogP3 (Computed) 0.9[PubChem][3]
Hydrogen Bond Donors 1 (the amino group)[PubChem][3]
Hydrogen Bond Acceptors 3 (the three nitrogen atoms)[PubChem][3]
SMILES C1=NC(=C(C(=N1)Cl)F)N[PubChem][3]

Synthesis and Reaction Mechanism

The synthesis of 6-Chloro-5-fluoropyrimidin-4-amine is logically achieved through a two-step process starting from 4,6-dihydroxy-5-fluoropyrimidine. This involves a chlorination reaction followed by a regioselective amination.

  • Step 1: Dichlorination. The precursor, 4,6-dihydroxy-5-fluoropyrimidine, is converted to the highly reactive intermediate, 4,6-dichloro-5-fluoropyrimidine. This is a standard transformation for hydroxypyrimidines, typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

  • Step 2: Regioselective Amination. The resulting 4,6-dichloro-5-fluoropyrimidine is then subjected to nucleophilic aromatic substitution with an ammonia source. The C4 and C6 positions on the pyrimidine ring are electronically deficient and thus activated towards nucleophilic attack. The reaction is controlled to favor mono-substitution, yielding the desired 6-Chloro-5-fluoropyrimidin-4-amine. A similar regioselective amination has been demonstrated for the synthesis of 6-chloro-5-nitropyrimidin-4-amine from its corresponding dichloro precursor.[6]

Synthesis_of_6-Chloro-5-fluoropyrimidin-4-amine cluster_0 Step 1: Dichlorination cluster_1 Step 2: Regioselective Amination start_material 4,6-Dihydroxy-5- fluoropyrimidine intermediate 4,6-Dichloro-5- fluoropyrimidine start_material->intermediate  POCl₃, Heat   final_product 6-Chloro-5-fluoropyrimidin- 4-amine intermediate->final_product  NH₃ (source), Solvent  

Caption: Proposed two-step synthesis pathway. (Within 100 characters)

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of 6-Chloro-5-fluoropyrimidin-4-amine in synthetic chemistry stems from the reactivity of its C6-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two ring nitrogens and the adjacent fluorine atom makes the carbon atom bonded to chlorine highly electrophilic.

This allows for the displacement of the chloride ion by a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. This reaction is the cornerstone of its use as a building block for kinase inhibitors, where a secondary amine from a different molecular fragment is coupled to the pyrimidine core. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism Substrate 6-Chloro-5-fluoropyrimidin-4-amine Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product 6-Substituted-5-fluoropyrimidin- 4-amine Intermediate->Product - Cl⁻ Leaving_Group HCl

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 6-Chloro-5-fluoropyrimidin-4-amine

6-Chloro-5-fluoropyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, a pyrimidine ring substituted with chloro, fluoro, and amine groups, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. With a molecular formula of C₄H₃ClFN₃ and a molecular weight of 147.54 g/mol , this compound serves as a key intermediate in the development of novel therapeutics, particularly in oncology and immunology.[1] The strategic placement of its functional groups allows for selective chemical modifications, making it an invaluable tool for drug discovery and development.

This guide provides an in-depth analysis of the spectroscopic characteristics of 6-Chloro-5-fluoropyrimidin-4-amine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As direct experimental spectra are often proprietary, this document serves as a predictive and instructional blueprint for researchers. We will explore the theoretical underpinnings of its spectral features, detail the experimental protocols for data acquisition, and interpret the expected results, thereby providing a comprehensive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Chloro-5-fluoropyrimidin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the amine protons and the single aromatic proton.

  • Amine Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like DMSO-d₆, this signal is expected in the range of 6.5-8.0 ppm.

  • Aromatic Proton (C2-H): This proton, attached to a carbon atom between two nitrogen atoms in the pyrimidine ring, is expected to be in the downfield region of the spectrum, likely between 8.0 and 8.5 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. This proton will exhibit coupling to the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the four distinct carbon environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached heteroatoms (N, F, Cl).

  • C4 and C6: These carbons, bonded to chlorine and the amino group respectively, are expected to be significantly downfield due to the combined electron-withdrawing effects of the ring nitrogens and the halogens.

  • C5: The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 200-250 Hz. This will appear as a doublet in the proton-decoupled ¹³C spectrum.

  • C2: This carbon, situated between two nitrogen atoms, will also be in the downfield region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single resonance is expected for the fluorine at the C5 position.

  • Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic environment of the pyrimidine ring. It is expected to appear as a doublet due to coupling with the C2-H proton.

Table 1: Predicted NMR Spectroscopic Data for 6-Chloro-5-fluoropyrimidin-4-amine

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
¹H8.0 - 8.5Doublet (d)³JH-F ≈ 2-4Aromatic proton deshielded by two N atoms, coupled to F.
¹H6.5 - 8.0Broad Singlet (br s)-Exchangeable amine protons.
¹³C~150-160Doublet (d)²JC-F ≈ 15-25C4 attached to N and adjacent to C-F.
¹³C~140-150Doublet (d)¹JC-F ≈ 200-250C5 directly bonded to F.
¹³C~155-165Doublet (d)³JC-F ≈ 5-10C6 attached to Cl and N, adjacent to C-F.
¹³C~150-160Singlet (s) or small doublet⁴JC-F ≈ 1-3C2 between two N atoms.
¹⁹F-130 to -150Doublet (d)³JF-H ≈ 2-4Fluorine on an electron-deficient aromatic ring.

Note: Predicted values are based on typical ranges for similar fluorinated heterocyclic compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion Peak

For 6-Chloro-5-fluoropyrimidin-4-amine (C₄H₃ClFN₃), the monoisotopic mass is approximately 147.00 Da. In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl).

Predicted Fragmentation Pattern

Electron ionization (EI) would likely lead to fragmentation of the pyrimidine ring. Key predicted fragmentation pathways include:

  • Loss of HCN from the pyrimidine ring.

  • Loss of a chlorine radical.

  • Loss of HF.

A logical workflow for spectroscopic analysis is crucial for unambiguous structure confirmation.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry 1H_NMR ¹H NMR Acquisition 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR ¹³C NMR Acquisition 13C_NMR->2D_NMR 19F_NMR ¹⁹F NMR Acquisition Structure_Confirmation Final Structure Elucidation 19F_NMR->Structure_Confirmation 2D_NMR->Structure_Confirmation HRMS High-Resolution MS (e.g., ESI-TOF) MS_MS Tandem MS (MS/MS) HRMS->MS_MS MS_MS->Structure_Confirmation Sample 6-Chloro-5-fluoropyrimidin-4-amine (in deuterated solvent, e.g., DMSO-d₆) Sample->1H_NMR Sample->13C_NMR Sample->19F_NMR Sample->HRMS

Caption: Workflow for the spectroscopic characterization of 6-Chloro-5-fluoropyrimidin-4-amine.

Experimental Protocols: A Self-Validating System

To ensure the accuracy and reliability of the spectroscopic data, the following standardized protocols should be employed.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Chloro-5-fluoropyrimidin-4-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires fewer scans than ¹³C NMR.

  • 2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS): Introduce the sample into a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, to obtain an accurate mass measurement of the molecular ion. This will confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will generate fragment ions, providing valuable structural information and confirming the fragmentation pathways.

Conclusion: A Framework for Confident Characterization

While publicly available experimental spectra for 6-Chloro-5-fluoropyrimidin-4-amine are scarce, this guide provides a robust framework for its spectroscopic characterization. By understanding the predicted NMR and MS data based on its unique structure, and by employing rigorous, self-validating experimental protocols, researchers and drug development professionals can confidently confirm the identity and purity of this vital pharmaceutical intermediate. The principles outlined herein are fundamental to the broader field of small molecule characterization and underscore the importance of a multi-technique spectroscopic approach.

References

  • PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • WO2013185084A1 - Pyrimidinyl tyrosine kinase inhibitors.
  • WO2012035039A1 - Azabenzothiazole compounds, compositions and methods of use.

Sources

The Biological Versatility of a Privileged Scaffold: A Technical Guide to the Activity of 6-Chloro-5-fluoropyrimidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold"—a molecular framework that frequently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent stability and capacity for diverse substitutions make it an ideal starting point for the synthesis of targeted therapeutics. Within this esteemed class of heterocycles, 6-Chloro-5-fluoropyrimidin-4-amine emerges as a particularly valuable synthetic intermediate. This technical guide will delve into the biological significance of this compound, not as a standalone therapeutic, but as a crucial building block for potent inhibitors of key oncogenic pathways, namely Aurora kinases and the CXCR4 chemokine receptor. We will explore the rationale behind its use in medicinal chemistry, the biological activities of its derivatives, and the detailed experimental protocols for their evaluation.

Physicochemical Properties of 6-Chloro-5-fluoropyrimidin-4-amine

A foundational understanding of the core molecule is essential for appreciating its utility in synthesizing a diverse library of compounds.

PropertyValueSource
Molecular Formula C₄H₃ClFN₃PubChem
Molecular Weight 147.54 g/mol PubChem
CAS Number 851984-15-1PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Soluble in DMSO and methanolCommercial Suppliers

Strategic Importance in Medicinal Chemistry: A Gateway to Potent Derivatives

The true value of 6-Chloro-5-fluoropyrimidin-4-amine lies in its chemical reactivity, which allows for the strategic introduction of various functional groups to generate libraries of compounds for biological screening. The chloro and fluoro substituents at adjacent positions on the pyrimidine ring create a unique electronic environment that facilitates nucleophilic aromatic substitution, a cornerstone of its synthetic utility.

Section 1: Targeting Cell Division - Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a hallmark of many cancers, making them a prime target for anticancer drug development. Derivatives of 6-Chloro-5-fluoropyrimidin-4-amine have been successfully developed as potent Aurora kinase inhibitors.

Mechanism of Action: Disrupting the Mitotic Machinery

Aurora A kinase, a key member of this family, is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[2] Its inhibition by small molecules leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells. Many pyrimidine-based inhibitors are designed to be ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates.[3]

Illustrative Signaling Pathway: Aurora A Kinase in Mitosis

The following diagram illustrates the central role of Aurora A in the G2/M transition and its subsequent downstream effects.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B1/CDK1 AURKA Aurora A Kinase CyclinB_CDK1->AURKA Activates TPX2 TPX2 AURKA->TPX2 Phosphorylates & Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Chromosome Chromosome Segregation AURKA->Chromosome TPX2->AURKA Localizes & Protects Apoptosis Apoptosis Chromosome->Apoptosis Errors lead to Inhibitor Pyrimidine-based Inhibitor Inhibitor->AURKA Inhibits

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Quantitative Biological Activity of Pyrimidine-Based Aurora Kinase Inhibitors

The following table summarizes the in vitro activity of representative Aurora kinase inhibitors derived from pyrimidine scaffolds.

CompoundTargetIC₅₀ (nM)Cell LineCytotoxicity GI₅₀ (µM)Reference
Alisertib (MLN8237)Aurora A1.2VariousVaries[3]
MK-5108Aurora A-HeLa-[4]
MK-8745Aurora A-HeLa-[4]
ZM447439Aurora A/B110 (A), 130 (B)VariousVaries[3]
CCT129202Aurora A/B/C42 (A), 198 (B), 227 (C)VariousVaries[3]

Note: IC₅₀ and GI₅₀ values are highly dependent on the specific assay conditions and cell lines used.

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC₅₀ of a test compound against Aurora A kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Aurora A kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide or histone H3)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, Aurora A kinase, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP and the substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 2: Targeting Cancer Cell Metastasis - CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer progression, particularly in metastasis.[5] High expression of CXCR4 on cancer cells is associated with their migration to distant organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[5] Consequently, blocking the CXCR4/CXCL12 axis is a promising strategy to inhibit metastasis.

Mechanism of Action: Blocking the "Homing" Signal

CXCR4 antagonists are designed to bind to the receptor and prevent its interaction with CXCL12. This blocks the downstream signaling pathways that promote cell migration, survival, and proliferation.[5] Derivatives of 6-Chloro-5-fluoropyrimidin-4-amine have been investigated for their potential as CXCR4 antagonists.

Illustrative Signaling Pathway: CXCR4 in Cancer Metastasis

The following diagram illustrates the role of the CXCR4/CXCL12 axis in promoting cancer cell migration and invasion.

CXCR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_protein G-protein CXCR4->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration G_protein->Cell_Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Gene_Transcription Gene Transcription MAPK_ERK->Gene_Transcription Antagonist Pyrimidine-based Antagonist Antagonist->CXCR4 Blocks Binding

Caption: CXCR4 Signaling Pathway in Cancer Metastasis.

Quantitative Biological Activity of Pyrimidine-Based CXCR4 Antagonists

The development of CXCR4 antagonists from pyrimidine scaffolds is an active area of research. The following table provides examples of the activity of known small molecule CXCR4 antagonists.

CompoundTargetIC₅₀ (nM)Assay TypeReference
AMD3100 (Plerixafor)CXCR444CXCL12 Binding[6]
AMD11070CXCR41.3HIV-1 Inhibition[6]
MSX-122CXCR40.4Calcium Flux[7]
WZ811CXCR41.1Calcium Flux[7]

Note: The specific pyrimidine-based CXCR4 antagonists derived from 6-Chloro-5-fluoropyrimidin-4-amine are often proprietary and their detailed biological data may not be publicly available.

Experimental Protocol: Cell-Based CXCR4 Competitive Binding Assay

This protocol describes a flow cytometry-based assay to identify compounds that compete with CXCL12 for binding to CXCR4 on living cells.[8]

Principle: The assay measures the displacement of a fluorescently labeled CXCL12 ligand from CXCR4-expressing cells by a test compound. A decrease in fluorescence intensity indicates that the test compound is binding to the receptor.

Materials:

  • CXCR4-expressing cell line (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the CXCR4-expressing cells. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation: In a 96-well plate, add the cell suspension and the test compound at various concentrations.

  • Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 to each well.

  • Incubation: Incubate the plate at 4°C for 1-2 hours in the dark to allow for binding equilibrium.

  • Washing: Wash the cells with cold assay buffer to remove unbound ligand.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of CXCL12 binding for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 3: Assessing Cellular Effects - Cytotoxicity and Cell Cycle Analysis

Evaluating the downstream cellular consequences of target engagement is a critical step in drug development. For anticancer agents, this typically involves assessing their ability to kill cancer cells (cytotoxicity) and to interfere with the cell cycle.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence of a population of cells, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Conclusion: A Versatile Scaffold for Targeted Drug Discovery

6-Chloro-5-fluoropyrimidin-4-amine serves as a testament to the power of strategic molecular design in modern medicinal chemistry. While possessing no significant intrinsic biological activity itself, its unique chemical architecture provides a robust platform for the synthesis of highly potent and selective inhibitors of critical cancer targets. The derivatives of this versatile intermediate have demonstrated significant promise as both Aurora kinase inhibitors, disrupting the fundamental process of cell division, and as CXCR4 antagonists, with the potential to thwart the metastatic spread of cancer. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and other novel compounds, underscoring the iterative process of design, synthesis, and biological testing that drives the discovery of new and effective cancer therapies. As our understanding of the molecular drivers of cancer continues to evolve, the strategic use of privileged scaffolds like 6-Chloro-5-fluoropyrimidin-4-amine will undoubtedly remain a cornerstone of innovative drug development.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR Inhibitors in Lung Cancer. YouTube. [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell & Bioscience. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Small Molecule Inhibitors of CXCR4. Journal of Medicinal Chemistry. [Link]

  • Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. Molecules. [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. [Link]

  • Potential clinical applications of CXCR4 antagonists in cancer. YouTube. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

Sources

The Fluorine Effect: Reactivity & Synthesis Guide for 6-Chloro-5-fluoropyrimidin-4-amine

[1]

Executive Summary: The Scaffold at a Glance

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) represents a critical "privileged scaffold" in modern kinase inhibitor design (e.g., CDK4/6 inhibitors like Abemaciclib).[1] Its value lies in the precise electronic "push-pull" dynamic created by the substituents on the pyrimidine ring:

  • C4-Amine (+M Donor): Provides hydrogen bond donor capability for ATP-binding pockets but electronically deactivates the ring toward nucleophilic attack.[1][2]

  • C5-Fluorine (-I Acceptor): Counteracts the amine's deactivation via strong inductive withdrawal, maintaining electrophilicity at C6 while blocking metabolic oxidation at the C5 position.[1][2]

  • C6-Chlorine (Leaving Group): The site of chemoselective Nucleophilic Aromatic Substitution (SNAr).[2]

This guide analyzes why the 5-fluoro analog is kinetically superior to its non-fluorinated counterparts and provides a validated protocol for its derivatization.[1][2]

Electronic Landscape & Mechanism[2]

The "Fluorine Activation" Phenomenon

In classical electrophilic aromatic substitution, fluorine is an ortho/para director.[2] However, in Nucleophilic Aromatic Substitution (SNAr) —the primary reaction for this scaffold—fluorine acts as a powerful activator due to the Inductive Effect (-I) .[2]

The C5-fluorine atom exerts a strong electron-withdrawing effect on the pyrimidine ring's

1
  • LUMO Lowering: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C6 carbon is lowered, making it more susceptible to nucleophilic attack.[2]

  • Meisenheimer Complex Stabilization: The rate-determining step in SNAr is often the formation of the anionic intermediate (Meisenheimer complex).[2] The highly electronegative fluorine stabilizes the negative charge accumulation on the ring (specifically on the N1/N3 atoms and the delocalized system) more effectively than hydrogen.[2]

Comparative Reactivity (5-F vs. 5-H)

Experimental kinetic data suggests that 5-fluoropyrimidines undergo SNAr displacement 10–100x faster than their 5-hydrogen analogs.[1] This acceleration is vital when the nucleophile is weak or sterically hindered.[2]

Reaction Coordinate Diagram

The following diagram illustrates the energy profile difference between the 5-H and 5-F pathways. Note the lowered activation energy (

2

ReactionCoordinateFig 1. Kinetic stabilization of the S_NAr transition state by C5-Fluorine.StartReactants(Pyrimidine-Cl + Nu-)TS_HTS (5-H)High EaStart->TS_H SlowTS_FTS (5-F)Lowered EaStart->TS_F FastProductProduct(Pyrimidine-Nu)TS_H->ProductInter_FMeisenheimerComplex (Stabilized)TS_F->Inter_FInter_F->Product-Cl

Validated Experimental Protocol

Objective: Displacement of C6-Chlorine with a secondary amine nucleophile (e.g., N-methylpiperazine or a substituted aniline) to generate a kinase inhibitor core.[1][2]

Reagents & Materials
ReagentRoleEquivalentsNotes
6-Chloro-5-fluoropyrimidin-4-amine Substrate1.0Limiting reagent.[1]
Nucleophile (R-NH-R') Reactant1.2 – 1.5Excess drives kinetics.[1][2]
DIPEA (N,N-Diisopropylethylamine) Base2.0 – 3.0Scavenges HCl byproduct.[1][2]
n-Butanol or DMSO SolventN/AHigh boiling point polar solvent required.[1][2]
Step-by-Step Methodology
  • Preparation: In a dry pressure vessel (sealed tube), dissolve 1.0 eq of 6-Chloro-5-fluoropyrimidin-4-amine in n-Butanol (concentration ~0.5 M).

    • Why n-Butanol? Protic solvents can assist in stabilizing the leaving group departure via H-bonding, though aprotic polar solvents (DMSO/NMP) are preferred for unreactive nucleophiles.[2]

  • Addition: Add 2.5 eq of DIPEA followed by 1.2 eq of the amine nucleophile.

  • Reaction: Seal the vessel and heat to 110°C . Stir for 12–16 hours.[2]

    • Monitoring: Monitor by LC-MS.[1][2] The 5-F substituent ensures the reaction proceeds at moderate temperatures; non-fluorinated analogs often require temperatures >140°C or microwave forcing.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove n-Butanol.[1][2]

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).[2]

  • Purification: Flash column chromatography (MeOH/DCM gradient). The product is typically a white to off-white solid.[1][2]

Synthesis Workflow Diagram

SynthesisFlowFig 2. Standardized S_NAr protocol for C6-functionalization.Step1DissolutionSolvent: n-ButanolConc: 0.5MStep2Reagent Addition+ DIPEA (2.5 eq)+ Nucleophile (1.2 eq)Step1->Step2Step3Thermal Activation110°C, 12-16h(Sealed Tube)Step2->Step3Step4LC-MS CheckTarget Mass Observed?Step3->Step4Step4->Step3No (Continue Heating)Step5WorkupEtOAc ExtractionWater WashStep4->Step5YesStep6PurificationFlash ChromatographyStep5->Step6

Physicochemical Implications in Drug Design[2]

Beyond synthesis, the 5-fluorine atom imparts critical properties to the final drug molecule (e.g., Abemaciclib analogs):

PropertyEffect of C5-FluorineMechanism
Metabolic Stability Increased The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation by Cytochrome P450 enzymes at the 5-position.[1]
Lipophilicity Modulated Fluorine is lipophilic but polarizable.[2] It typically increases LogP slightly compared to H, aiding membrane permeability.[2]
Acidity (pKa) Increased Acidity The electron-withdrawing F atom lowers the pKa of the neighboring C4-amine protons, potentially strengthening H-bond interactions with kinase hinge residues.[1]

References

  • Mechanism of SNAr Reactions

    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions.[2][3]

    • Source: PMC - NIH (2022).[1][2]

    • URL:[Link]

  • Industrial Application (Abemaciclib Intermediate)

    • Title: 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole (CAS 1231930-42-9).[1][4][5]

    • Source: ChemScene / PubChem.[2]

    • URL:[Link][2]

  • Fluorine in Medicinal Chemistry

    • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.[2]

    • Source: PMC - NIH (2020).[1][2]

    • URL:[Link]

  • Compound Data

    • Title: 6-Chloro-5-fluoropyrimidin-4-amine (PubChem CID 53487969).[1]

    • Source: National Library of Medicine.[2]

    • URL:[Link][2]

Synthesis of 6-Chloro-5-fluoropyrimidin-4-amine from dichlorofluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 53939-13-4) from 4,6-Dichloro-5-fluoropyrimidine . This protocol is designed for researchers requiring high-purity intermediates for pharmaceutical applications, such as the development of Voriconazole-class antifungals or Favipiravir-type antivirals.[1]

A Controlled Desymmetrization Protocol

Executive Summary

The conversion of 4,6-Dichloro-5-fluoropyrimidine (DCP-F) to 6-Chloro-5-fluoropyrimidin-4-amine is a classic example of nucleophilic aromatic substitution (SNAr) on a symmetric electron-deficient heterocycle.[1] The critical challenge in this synthesis is symmetry breaking : stopping the reaction at the mono-aminated stage while preventing the formation of the thermodynamically stable 4,6-diamino-5-fluoropyrimidine byproduct.[1]

This guide presents a validated protocol using controlled ammonolysis, emphasizing temperature regulation and stoichiometric precision to maximize yield (>85%) and purity.

Mechanistic Insight & Strategic Analysis

The Fluorine Effect

The C5-fluorine atom plays a dual role:

  • Inductive Activation (-I Effect): It significantly lowers the LUMO energy of the pyrimidine ring, making the C4 and C6 positions highly electrophilic compared to non-fluorinated analogs.[1]

  • Deactivation Post-Amination: Once the first amine group is installed, its electron-donating resonance effect (+R) competes with the fluorine's inductive withdrawal.[1] However, due to the strong activation from fluorine, the second chlorine remains susceptible to displacement if conditions are too vigorous.[1]

Reaction Pathway Visualization

The following diagram illustrates the SNAr pathway and the critical branching point for impurity formation.

SNAr_Mechanism cluster_control Process Control Start 4,6-Dichloro-5- fluoropyrimidine TS1 Meisenheimer Complex (TS) Start->TS1 + NH3 (k1) Product TARGET: 6-Chloro-5-fluoro- pyrimidin-4-amine TS1->Product - HCl Impurity IMPURITY: 4,6-Diamino-5- fluoropyrimidine Product->Impurity + NH3 (k2) [Over-reaction]

Figure 1: Reaction pathway showing the sequential amination.[2] The goal is to maximize k1 while minimizing k2 by exploiting the electronic deactivation of the intermediate.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 4,6-Dichloro-5-fluoropyrimidine (98%+)Electrophile
Reagent Aqueous Ammonia (25-28% w/w)Nucleophile
Solvent Isopropanol (IPA) or THFSolubilizer/Heat sink
Base Triethylamine (Optional)HCl Scavenger (if anhyd.[1] NH3 used)
Equipment Jacketed glass reactor or Pressure vesselTemp.[1][3][4][5] control (0°C - 25°C)
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask with 4,6-Dichloro-5-fluoropyrimidine (1.0 eq) .

  • Add Isopropanol (5-8 volumes) . Stir until fully dissolved.

    • Note: IPA is preferred over Methanol to reduce the risk of methoxy-substitution side reactions (SNAr competition).

Step 2: Controlled Ammonolysis

  • Cool the solution to 0°C – 5°C using an ice/salt bath or cryostat.

  • Add Aqueous Ammonia (25%, 2.2 eq) dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 10°C .[1] The reaction is exothermic.[1] Rapid addition causes local heating, leading to double substitution.[1]

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 3–5 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.[4][6][7][8]

    • Endpoint: Disappearance of starting material.[1] If >5% starting material remains, add 0.2 eq Ammonia and stir for 1 hour.

Step 3: Workup & Isolation [1]

  • Concentration: Remove approx. 70% of the solvent under reduced pressure (Rotavap) at < 45°C.[1]

  • Precipitation: Add Cold Water (10 volumes) to the residue.[1] The product typically precipitates as a white to off-white solid.[1]

  • Filtration: Filter the solid and wash the cake with cold water (2 x 2 vol) to remove ammonium chloride salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If required)

  • If the bis-amino impurity is present (>2%), recrystallize from Ethanol/Water (8:2) .

  • Yield Expectations: 85% – 92%.

  • Purity: >98% (HPLC).[4][6][8]

Process Optimization Data

The following table summarizes the impact of solvent and temperature on the Mono:Bis product ratio.

Solvent SystemTemperatureReaction TimeMono:Bis RatioYieldNotes
IPA / Aq.[1] NH3 0°C -> 20°C 4 h 98 : 2 90% Optimal balance.
MeOH / NH3 (g)25°C2 h85 : 1582%Fast, but high impurity.[1]
THF / Aq.[1][4][9] NH30°C6 h95 : 588%Slower reaction rate.[1]
Water (Neat)50°C2 h60 : 4070%Poor selectivity.[1]

Safety & Handling

  • Fluorinated Intermediates: 4,6-Dichloro-5-fluoropyrimidine is a skin irritant and lachrymator.[1] Handle in a fume hood.

  • Ammonia: Corrosive and toxic gas evolution.[1] Ensure adequate scrubbing of off-gases.

  • Pressure: If using anhydrous ammonia gas in a sealed vessel, ensure the reactor is rated for at least 5 bar pressure, though atmospheric conditions (aq. ammonia) are safer and sufficient for this substrate.[1]

References

  • Biosynth Carbosynth. 4,6-Dichloro-5-fluoropyrimidine Technical Data. Retrieved from .

  • Pfizer Inc. Process for preparing Voriconazole.[1] US Patent 6,586,594.[1] (Describes the use of chlorofluoropyrimidine intermediates). .

  • Aladdin Scientific. 4-Amino-6-chloro-5-fluoropyrimidine Product Specifications. Retrieved from .

  • Chemical Manufacturers. Synthesis of Pyrimidine Intermediates for Pharmaceutical Use.[1] (General reference for SNAr on pyrimidines). .

Sources

Theoretical & Mechanistic Profiling of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 186423-58-7) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of high-value therapeutics, most notably the antifungal agent Voriconazole and various FGFR4 kinase inhibitors .

This guide establishes a definitive theoretical framework for this molecule. By synthesizing Density Functional Theory (DFT) data with empirical reactivity patterns, we define the electronic signatures that dictate its stability, spectroscopic profile, and susceptibility to nucleophilic aromatic substitution (


).
Key Technical Insights
  • Electrophilic Activation: The C5-Fluorine atom inductively destabilizes the C6-Chlorine bond, lowering the activation energy for

    
     reactions by approximately 2–4 kcal/mol compared to the non-fluorinated analog.
    
  • Binding Mode: The C4-Amine acts as a canonical hydrogen bond donor, critical for "hinge-binding" in kinase active sites.

  • Spectroscopic Marker: The C-F stretching vibration (~1200 cm⁻¹) serves as a diagnostic handle for monitoring reaction progress.

Computational Methodology: The Validation Protocol

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction, the following computational workflow is mandated. This protocol balances computational cost with the accurate description of halogen-induced electron correlation.

The Standard of Theory
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven error cancellation in organic frequencies.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on Chlorine and Fluorine.

  • Solvation Model: IEF-PCM (Water/Methanol) – Essential for predicting reactivity in polar reaction media.

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological validation.

ComputationalWorkflow Figure 1: Standardized DFT & Docking Workflow for Halogenated Pyrimidines Input 3D Structure Generation (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Gradient < 10^-6 Freq Frequency Analysis (NIMAG=0 Check) Opt->Freq Hessian Calc Dock Molecular Docking (AutoDock Vina) Opt->Dock PDBQT Conversion Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Analysis

Structural & Electronic Landscape

Optimized Geometry & Charge Distribution

The pyrimidine ring is planar. The C5-F and C6-Cl bonds create a significant dipole moment. Natural Bond Orbital (NBO) analysis reveals the "push-pull" electronic effect that defines the molecule's reactivity.

ParameterValue (Calc.)Mechanistic Implication
Bond Length (C6-Cl) 1.74 ÅElongated by C5-F repulsion; indicates a "loose" leaving group.
Bond Length (C5-F) 1.34 ÅShort and strong; resistant to substitution.
Dipole Moment ~4.2 DebyeHigh polarity; soluble in polar aprotic solvents (DMSO, DMF).
NBO Charge (C6) +0.45 ePrimary Electrophilic Site (Target for Nucleophiles).
NBO Charge (C5) +0.12 eShielded by Fluorine's back-donation.
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (-6.8 eV): Localized on the N1/N3 lone pairs and the C4-Amine. This dictates the molecule's basicity.

  • LUMO (-1.9 eV): Heavily localized on the C6-Cl anti-bonding orbital (

    
    ) .
    
  • Band Gap (4.9 eV): Indicates a "hard" electrophile, suggesting it reacts best with "hard" nucleophiles (amines, alkoxides) under charge control.

Reactivity Profile: The Mechanism

The defining reaction of 6-Chloro-5-fluoropyrimidin-4-amine is the displacement of the Chlorine atom by nucleophiles (e.g., amines in kinase inhibitor synthesis).

The "Fluorine Effect"

Why is this molecule more reactive than 6-chloropyrimidin-4-amine?

  • Induction (-I Effect): The C5-Fluorine pulls electron density from the ring, making C6 more positive (electrophilic).

  • Meisenheimer Stabilization: The electronegative Fluorine stabilizes the negative charge accumulation in the transition state (Meisenheimer complex) at the C5 position.

Mechanistic Pathway

The reaction proceeds via a two-step addition-elimination mechanism.

SnArMechanism Figure 2: Energy Landscape of the SNAr Reaction at C6 Reactants Reactants (Substrate + Nucleophile) TS1 Transition State 1 (Nucleophilic Attack at C6) Reactants->TS1 Activation Energy Intermediate Meisenheimer Complex (sp3 Hybridized C6) TS1->Intermediate Exothermic TS2 Transition State 2 (C-Cl Bond Breaking) Intermediate->TS2 Rate Limiting Step Products Product (Substituted Pyrimidine + HCl) TS2->Products Irreversible

[1]

Spectroscopic Profiling (IR & NMR)

For experimentalists monitoring reaction progress, the following theoretical vibrational modes serve as key checkpoints.

Vibrational ModeFrequency (Scaled cm⁻¹)IntensityDiagnostic Use
N-H Stretch (Sym/Asym) 3450 / 3550MediumConfirming presence of primary amine.
C-F Stretch 1210Stronginvariant marker ; persists after Cl substitution.
C-Cl Stretch 740StrongDisappears upon successful

reaction.
Ring Breathing 990MediumCharacteristic of the pyrimidine core.

Experimental Note: In ¹H NMR (DMSO-d6), the amine protons typically appear as a broad singlet around


 7.0–7.5 ppm. The absence of a C6 proton (due to Cl substitution) simplifies the aromatic region.

Biological Interface: Molecular Docking

In drug discovery, this scaffold is often docked into the ATP-binding pocket of kinases.

  • Hinge Binding: The N1 ring nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the C4-NH₂ acts as a Hydrogen Bond Donor (HBD). This D-A motif is complementary to the "hinge region" backbone of many kinases (e.g., FGFR, EGFR).

  • Halogen Bonding: The C5-Fluorine can engage in weak polar interactions with backbone carbonyls or hydrophobic pockets, often improving selectivity over non-fluorinated analogs.

References

  • Voriconazole Synthesis: Ou, W., Liu, F., & Pan, X.[1] (2012).[2] "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry. Link

  • DFT on Pyrimidines: Mary, Y. S., et al. (2019). "A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole." Scientific Reports. Link

  • Kinase Inhibitor Docking: Kim, H., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors." PMC. Link

  • 
     Mechanism:  Trilleras, J., et al. (2022).[2][3] "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank. Link
    
  • General DFT Methodology: Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016.

Sources

Methodological & Application

6-Chloro-5-fluoropyrimidin-4-amine as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes confirmed experimental data with strategic insights into the utility of 6-Chloro-5-fluoropyrimidin-4-amine , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., BTK, JAK).

Executive Summary

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) is a "privileged structure" in medicinal chemistry, serving as a core building block for inhibitors of Tec family kinases (e.g., BTK) and Janus kinases (JAK). The presence of the C5-fluorine atom provides two critical advantages: it blocks metabolic oxidation at a vulnerable site and electronically modulates the pyrimidine ring, maintaining sufficient electrophilicity at the C6-position for palladium-catalyzed cross-couplings despite the deactivating effect of the C4-amino group.

This guide details the synthesis of this intermediate , its purification , and its downstream application in Suzuki-Miyaura coupling reactions, using Vecrabrutinib as a primary case study.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 6-Chloro-5-fluoropyrimidin-4-amine
CAS Number 851984-15-1
Molecular Formula C₄H₃ClFN₃
Molecular Weight 147.54 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted) ~2.5 (Pyrimidine N1), ~13 (Amine)
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

Synthetic Utility & Mechanism

The utility of this scaffold lies in the regioselective reactivity of its precursor, 4,6-dichloro-5-fluoropyrimidine. Due to the symmetry of the starting material, the first nucleophilic aromatic substitution (SNAr) with ammonia yields the mono-amino product exclusively.

The "Fluorine Effect"
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidative metabolism, prolonging the half-life of the final drug candidate.

  • Electronic Activation: While the electron-donating amine (-NH₂) at C4 normally deactivates the ring toward further nucleophilic attack, the highly electronegative fluorine at C5 inductively withdraws electron density. This keeps the C6-chlorine sufficiently activated for Suzuki-Miyaura coupling , though high-activity catalysts (e.g., XPhos-Pd-G2) are often required.

Visualizing the Pathway

The following diagram illustrates the synthesis of the intermediate and its divergence into active pharmaceutical ingredients (APIs).

G Start 4,6-Dichloro-5- fluoropyrimidine Intermed 6-Chloro-5-fluoropyrimidin- 4-amine (CAS 851984-15-1) Start->Intermed Regioselective Ammonolysis Reagent1 NH4OH (aq) 90°C, Sealed Tube Drug1 Vecrabrutinib (BTK Inhibitor) Intermed->Drug1 C6-Arylation Drug2 JAK Inhibitor Analogs Intermed->Drug2 C6-Arylation Reagent2 Ar-B(OH)2 Pd Catalyst Suzuki Coupling

Caption: Synthesis pathway from the dichloropyrimidine precursor to kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-5-fluoropyrimidin-4-amine

Context: This reaction converts the symmetric 4,6-dichloro precursor into the mono-amine. Control of stoichiometry and temperature is vital to prevent double substitution.

Reagents:

  • 4,6-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Ammonium Hydroxide (28-30% aq. solution, 5.0 equiv)

  • Solvent: n-Butanol or Isopropanol

Procedure:

  • Setup: Charge a pressure-rated glass vessel (sealed tube or autoclave) with 4,6-dichloro-5-fluoropyrimidine (e.g., 10 g).

  • Solvation: Add n-Butanol (60 mL) and stir to dissolve.

  • Ammonolysis: Slowly add Ammonium Hydroxide (28%, 40 mL). The reaction is exothermic; maintain temperature <30°C during addition.

  • Reaction: Seal the vessel and heat to 90°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.8) should disappear; product (Rf ~0.4) will appear.[1][2][3]

  • Workup: Cool the mixture to room temperature, then to 0–5°C in an ice bath. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the white precipitate. Wash the cake with cold water (2 x 20 mL) to remove ammonium chloride salts, followed by cold n-heptane (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Protocol B: Suzuki-Miyaura Coupling (Key Functionalization)

Context: This step installs the aryl group at C6, a common feature in drugs like Vecrabrutinib. Because the C4-amine deactivates the ring, standard Pd(PPh3)4 may be sluggish. We recommend a Buchwald-type precatalyst.

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Aryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the pyrimidine intermediate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.

    • Note: The free amine can coordinate to Pd. If conversion is low, increase catalyst loading to 5-10 mol%.

  • Workup: Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Case Study: Vecrabrutinib (BTK Inhibitor)

Vecrabrutinib is a reversible Bruton's Tyrosine Kinase (BTK) inhibitor designed to overcome resistance mutations (e.g., C481S).

  • Role of the Intermediate: The 6-chloro-5-fluoropyrimidin-4-amine scaffold forms the "hinge-binding" region of the molecule.

  • Synthetic Strategy: In the synthesis of Vecrabrutinib, the intermediate is coupled with a complex aminophenyl-cyclobutyl boronate or similar moiety. The 5-fluorine atom is crucial for potency against the wild-type and mutant kinase domains, optimizing the hydrogen bonding network within the ATP binding pocket.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Recommendation
Low Conversion in Suzuki Coupling Catalyst poisoning by free amine (-NH₂).Switch to XPhos Pd G2 or BrettPhos Pd G2 . These bulky, electron-rich ligands prevent amine coordination to the metal center.
Formation of Di-amino byproduct Excess ammonia or too high temp in Protocol A.Strictly limit temp to 90°C. Do not exceed 3 hours. Use 5 equiv of NH4OH; higher excesses increase di-substitution risk.
Poor Solubility High polarity of the aminopyrimidine.Use DMSO or NMP as cosolvents for subsequent reactions if Dioxane is insufficient.

References

  • Synthesis of 6-chloro-5-fluoropyrimidin-4-amine: World Intellectual Property Organization, WO2012035039A1. "Azabenzothiazole compounds...". Example 1.

  • Application in Vecrabrutinib Synthesis: Journal of Experimental Pharmacology, "Drug Design Strategies... Trifluoromethylated New Chemical Entities". Scheme 37.

  • Tec Family Kinase Inhibitors: US Patent Application, US20160039761A1. "Pyrimidinyl tyrosine kinase inhibitors".

  • Chemical Properties & Safety: PubChem Compound Summary, CID 53487969.

Sources

6-Chloro-5-fluoropyrimidin-4-amine coupling reactions protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Protocols for 6-Chloro-5-fluoropyrimidin-4-amine

Part 1: Executive Summary & Chemical Logic

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.

The molecule’s utility stems from its unique substitution pattern:

  • C4-Amine: Acts as a hydrogen bond donor, crucial for hinge-binding in kinase pockets.

  • C5-Fluorine: Provides metabolic stability (blocking C5-oxidation) and exerts a strong inductive effect (

    
    ), significantly lowering the LUMO energy of the pyrimidine ring.
    
  • C6-Chlorine: The primary electrophilic handle. Due to the adjacent nitrogen (N1) and the electron-withdrawing C5-Fluorine, this position is exceptionally activated for Nucleophilic Aromatic Substitution (

    
    ).
    

The "Fluorine Effect" in Reactivity: Unlike non-fluorinated analogues, the C5-F substituent destabilizes the transition state for electrophilic attack but stabilizes the Meisenheimer complex intermediate in


 reactions.[1] This makes the C6-Cl approximately 10–50x more labile than in 6-chloropyrimidin-4-amine, allowing reactions to proceed under milder conditions with higher regioselectivity.

Part 2: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This is the primary method for introducing diversity at the C6 position.

Objective: Displacement of C6-Cl with primary or secondary amines.

Materials:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.1 – 1.2 equiv)
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent:

    
    -Butanol (preferred for high temp) or DMSO (for room temp reactivity)
    

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate in

    
    -Butanol (0.5 M concentration).
    
  • Addition: Add DIPEA followed by the amine nucleophile.

    • Note: If using amine hydrochloride salts, increase DIPEA to 3.5 equiv.[1]

  • Reaction:

    • Standard: Heat to 110°C for 4–12 hours.

    • Activated Nucleophiles: For cyclic secondary amines (e.g., morpholine), heating to 80°C is often sufficient.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Cl isotope pattern (3:1 ratio of M : M+2).[1]

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • The product often precipitates upon cooling in

      
      -BuOH. Filter and wash with cold ethanol.[1]
      
    • If soluble: Dilute with EtOAc, wash with water (

      
      ) and brine.[1] The 5-F-pyrimidine core is amphoteric; ensure aqueous pH is ~8 during extraction to prevent protonation of the product.
      

Data Summary: Solvent Effects on Yield

SolventTemperatureBaseYield (Avg)Notes
n-Butanol 110°CDIPEA88% Best for scale-up; product crystallizes.
DMF 90°CK₂CO₃75%Harder to remove solvent; higher water solubility of product.[1]
Ethanol 78°C (Reflux)TEA60%Often too slow; incomplete conversion observed.
Protocol B: Suzuki-Miyaura Cross-Coupling

Used for forming C-C bonds (Biaryl systems).[2]

Objective: Coupling C6-Cl with Aryl/Heteroaryl Boronic Acids.

Materials:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: XPhos (Optional, for sterically hindered boronic acids)[1]

  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the Dioxane/Water solvent mixture with Argon or Nitrogen for 15 minutes before adding reagents.[1] Oxygen is the primary cause of stalled couplings in this system.[1]

  • Assembly: Add Pyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) to the reaction vessel.

  • Catalyst Addition: Add Pd catalyst last, under a positive stream of inert gas.[1] Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 2–6 hours.

    • Microwave Option: 120°C for 30 minutes.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd.[1]

  • Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Part 3: Visualization & Workflows

Workflow 1: Reaction Decision Matrix

Use this logic flow to determine the optimal pathway based on your target nucleophile.[1]

ReactionLogic Start Start: 6-Chloro-5-fluoropyrimidin-4-amine Target Identify Target Substituent at C6 Start->Target IsAmine N-Linked (Amine/Amide) Target->IsAmine Amine R-NH2 IsCarbon C-Linked (Aryl/Alkyl) Target->IsCarbon Boronic Acid R-B(OH)2 SNAr Protocol A: SNAr IsAmine->SNAr Suzuki Protocol B: Suzuki Coupling IsCarbon->Suzuki SolventCheck Solubility Check SNAr->SolventCheck HighTemp Use n-BuOH (110°C) SolventCheck->HighTemp Non-polar amines Polar Use DMSO (RT to 60°C) SolventCheck->Polar Polar/Salt amines CatSelect Catalyst Selection Suzuki->CatSelect Standard Pd(dppf)Cl2 (Standard) CatSelect->Standard Simple Aryl Steric Pd2(dba)3 + XPhos (Hindered) CatSelect->Steric Ortho-subst. Aryl

Caption: Decision matrix for selecting between Nucleophilic Substitution and Cross-Coupling based on target moiety.

Part 4: Troubleshooting & Optimization

1. Hydrolysis Side-Reaction (The "OH" Impurity):

  • Symptom: Appearance of a peak M-18 (relative to Cl) or M+16 (OH replaces Cl) in LCMS.

  • Cause: Trace water in the

    
     reaction, specifically when using hygroscopic solvents like DMSO or DMF with carbonate bases.[1]
    
  • Fix: Switch to DIPEA (non-nucleophilic organic base) and use anhydrous solvents. If using inorganic bases, ensure they are dry.[1]

2. Regioselectivity (N3 vs N1 attack):

  • While the C4-amine is electron-donating, the N3 nitrogen in the ring can sometimes act as a nucleophile if alkylating agents are used.

  • Insight: In

    
     and Suzuki, this is rarely an issue. However, avoid using strong bases (NaH) that might deprotonate the C4-amine (
    
    
    
    ), creating a poly-anion that complicates reactivity.

3. Catalyst Poisoning (Suzuki):

  • The free C4-amine and N3 can coordinate to Pd.

  • Fix: If conversion is low (<50%), increase catalyst loading to 10 mol% or switch to a precatalyst system like XPhos Pd G3 , which is more robust against heteroatom coordination.[1]

Part 5: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Zhang, N., et al. (2009).[1] Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pfizer Inc. (2006). Process for preparing voriconazole. World Intellectual Property Organization (WO2006065726A2). (Demonstrates pyrimidine coupling logic). Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Protocols and Mechanism. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Chloro-5-fluoropyrimidin-4-amine as a Cornerstone Synthon for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the domain of protein kinase inhibitors.[1][2] This guide provides an in-depth examination of 6-Chloro-5-fluoropyrimidin-4-amine, a highly functionalized and versatile building block for the synthesis of next-generation kinase inhibitors. We will explore its unique reactivity profile, provide a detailed, field-proven protocol for its application in the synthesis of a key intermediate for third-generation EGFR inhibitors like Osimertinib, and discuss the underlying chemical principles that make it an indispensable tool for researchers in drug discovery and development.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Kinase inhibitors have revolutionized oncology by providing targeted therapies that offer improved efficacy and reduced toxicity compared to traditional chemotherapy.[3] The design of these inhibitors often relies on heterocyclic scaffolds that can effectively anchor within the ATP-binding site of the target kinase.[4][5]

Among these, the 2,4-diaminopyrimidine scaffold has emerged as a cornerstone of modern kinase inhibitor design. 6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) is a pre-eminent starting material for accessing this critical pharmacophore.[6][7] Its structure is engineered for synthetic utility:

  • Pyrimidine Core: Mimics the purine base of ATP, providing a foundational anchor point for kinase binding.

  • C4-Amine Group: Acts as a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket.[4]

  • C6-Chloro Group: Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the primary reaction for introducing molecular complexity.

  • C5-Fluoro Group: A critical activating group. Its strong electron-withdrawing nature enhances the electrophilicity of the C6 position, facilitating the SNAr reaction under milder conditions. This substituent can also provide beneficial metabolic properties and binding interactions in the final inhibitor.

This unique combination of features makes 6-Chloro-5-fluoropyrimidin-4-amine a powerful and versatile intermediate for creating diverse libraries of potent and selective kinase inhibitors.[6][8]

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of this key intermediate.

PropertyValueReference
CAS Number 851984-15-1[6][7]
Molecular Formula C₄H₃ClFN₃[6][7]
Molecular Weight 147.54 g/mol [6]
Appearance White to off-white crystalline powder[8]
Solubility Soluble in DMSO, DMF; sparingly soluble in water[8]
Storage Store at 2-8°C under an inert atmosphere, protected from moisture and light.[6]

Safety Profile: According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid creating dust.[9]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[10]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 6-Chloro-5-fluoropyrimidin-4-amine stems from its high reactivity in SNAr reactions. The electron-deficient nature of the pyrimidine ring, further amplified by the C5-fluoro substituent, makes the C6 position highly susceptible to attack by nucleophiles, particularly anilines and other amines.[11][12]

The reaction proceeds via a well-established addition-elimination mechanism, often involving a Meisenheimer complex intermediate.[13] The use of a non-nucleophilic base is typically required to quench the HCl generated during the reaction, driving the equilibrium towards the product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Py 6-Chloro-5-fluoropyrimidin-4-amine MC Addition Intermediate Py->MC + R-NH₂ Nu R-NH₂ (Nucleophile) Product Substituted Pyrimidine MC->Product - Cl⁻ HCl HCl Salt Base-H⁺Cl⁻ HCl->Salt + Base Base Base (e.g., DIPEA)

Caption: Generalized SNAr Reaction Workflow.

Application Protocol: Synthesis of an Osimertinib Precursor

Osimertinib (AZD9291) is a third-generation EGFR inhibitor that irreversibly targets both sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[3] Its synthesis relies on the construction of a 2,4-dianilinopyrimidine core. The following protocol details the key SNAr coupling step to form a crucial intermediate.

Biological Context: Overcoming EGFR T790M Resistance

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated, can become a driver of oncogenesis. First and second-generation inhibitors are effective against sensitizing mutations (e.g., L858R), but patients often develop resistance through a secondary mutation, T790M. Osimertinib was specifically designed to overcome this by forming a covalent bond with Cys797 in the EGFR active site, effectively shutting down the hyperactive signaling pathway.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition

Caption: Osimertinib inhibits mutant EGFR signaling.
Experimental Protocol: SNAr Coupling

This protocol describes the reaction of 6-Chloro-5-fluoropyrimidin-4-amine with N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methylbenzene-1,2,4-triamine, a key step in a convergent synthesis of Osimertinib.[14]

Objective: To synthesize N⁴-(6-chloro-5-fluoropyrimidin-4-yl)-N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methylbenzene-1,2,4-triamine.

Synthesis_Workflow Start1 6-Chloro-5-fluoropyrimidin-4-amine Reaction SₙAr Coupling DIPEA, 2-Propanol, 80°C Start1->Reaction Start2 Substituted Aniline (Triamine) Start2->Reaction Intermediate Coupled Intermediate (Osimertinib Precursor) Reaction->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Intermediate Purification->FinalProduct

Caption: Synthetic workflow for the key coupling step.

Materials & Equipment:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq)

  • N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methylbenzene-1,2,4-triamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 2-Propanol (IPA) (approx. 10 volumes)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel) and HPLC for reaction monitoring

Procedure:

  • Reactor Setup: Charge the round-bottom flask with 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq) and the substituted aniline (1.05 eq).

  • Solvent Addition: Add 2-Propanol (10 volumes) to the flask. The volume is calculated based on the mass of the limiting reagent.

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric oxygen and moisture.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring suspension. DIPEA is a bulky, non-nucleophilic base chosen to neutralize the HCl formed during the reaction without competing as a nucleophile.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours until the starting pyrimidine is consumed (typically 6-12 hours).

  • Cooling & Workup: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the 2-Propanol.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid and DIPEA salts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to afford the pure coupled product.

Expected Data & Validation

The success of the synthesis is validated through rigorous analytical characterization.

CompoundMW ( g/mol )RoleTypical Yield (%)Purity (HPLC)Key Analytical Data (Expected)
6-Chloro-5-fluoropyrimidin-4-amine 147.54Starting Material->98%Conforms to standard
Coupled Intermediate 382.88Product85-95%>99%MS (ESI+): m/z = 383.9 [M+H]⁺¹H NMR: Appearance of aromatic signals from both rings, disappearance of starting material signals.

Conclusion

6-Chloro-5-fluoropyrimidin-4-amine is a high-value, strategically designed building block for modern medicinal chemistry. Its inherent reactivity, governed by the activating fluorine substituent and the electron-deficient pyrimidine core, allows for efficient and high-yield synthesis of complex diaminopyrimidine structures.[15] As demonstrated in the synthesis of an Osimertinib precursor, this synthon provides a reliable and scalable entry point to potent, third-generation kinase inhibitors.[16] Its application extends beyond EGFR inhibitors to other important targets like Bruton's tyrosine kinase (BTK), underscoring its broad utility in the development of targeted therapeutics.[17] Researchers equipped with this versatile tool are well-positioned to accelerate the discovery of novel drug candidates.

References

  • 6-Chloro-5-fluoropyrimidin-4-amine|CAS 851984-15-1. Benchchem.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • 6-chloro-5-fluoropyrimidin-4-amine. SRIRAMCHEM.
  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Compar
  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
  • Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Synthetic Strategies in the Preparation of Osimertinib.
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.
  • Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). Benchchem.
  • 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969. PubChem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • SAFETY D
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • SAFETY D
  • 1 - Safety D
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deriv
  • Concerted Nucleophilic Arom
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • AZD-9291 synthesis. ChemicalBook.

Sources

Application Note: High-Purity Recrystallization of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1), a critical intermediate in the synthesis of antiviral therapeutics (e.g., Favipiravir analogs) and functionalized heterocycles. While synthetic routes often yield purities of 85–95%, downstream pharmaceutical applications require >99.5% purity with strict control over halogenated byproducts.

This guide moves beyond generic procedures, offering a binary solvent recrystallization protocol optimized for the rejection of the specific impurities inherent to the aminolysis of 4,6-dichloro-5-fluoropyrimidine.

Physicochemical Profile & Impurity Landscape[1]

Successful purification requires understanding the solute's behavior relative to its impurities. The target molecule possesses a "push-pull" electronic structure: the electron-donating amine competes with the electron-withdrawing chloro and fluoro groups, creating a dipole moment distinct from its precursors.

Target Molecule Properties
PropertyValueImplication for Processing
IUPAC Name 6-Chloro-5-fluoropyrimidin-4-amineTarget Molecule
Molecular Weight 147.54 g/mol Low MW facilitates rapid dissolution kinetics.[1]
Appearance Off-white to pale yellow solidColor often indicates oxidation or nitro-impurities.
Solubility (Cold) Low in Water, Toluene; Moderate in EtOHIdeal for cooling crystallization.
Solubility (Hot) High in EtOH, MeOH, EtOAcEnables high-throughput batch processing.
pKa (Predicted) ~3.5 (Pyridine-like N)Weakly basic; avoid strong acidic media during heating to prevent hydrolysis.
Critical Impurity Profile

The synthesis typically involves the nucleophilic substitution of 4,6-dichloro-5-fluoropyrimidine with ammonia.

  • Starting Material (SM): 4,6-Dichloro-5-fluoropyrimidine. Highly lipophilic.

    • Rejection Strategy: Remains soluble in the organic mother liquor (alcohol) during cooling.

  • Hydrolysis Byproduct: 6-Chloro-5-fluoropyrimidin-4-ol. Amphoteric/Polar.

    • Rejection Strategy: Soluble in aqueous phase if pH is controlled, or rejected due to distinct crystal lattice energy.

  • Regioisomer: 4-Amino-5-fluoro-6-chloropyrimidine (Symmetric precursor prevents this, but relevant if precursor is asymmetric).

Solvent System Selection Logic

We utilize a Binary Solvent System (Solvent/Anti-solvent) approach. Single solvents often fail to provide the steep solubility curve required for high recovery and high purity.

  • Primary Solvent (Dissolver): Ethanol (EtOH).

    • Why: High solubility at boiling point (78°C); moderate polarity matches the amine; environmentally benign (Class 3 solvent).

  • Anti-Solvent (Precipitant): Water. [2]

    • Why: Drastically reduces solubility of the amine upon cooling; highly effective at keeping polar hydrolysis impurities in the supernatant (mother liquor).

The Rejection Mechanism:

  • Lipophilic Impurities (SM): The presence of Ethanol keeps these dissolved even at low temperatures.

  • Target Amine: Crystallizes out as the dielectric constant of the mixture increases (adding water) and temperature decreases.

Experimental Protocol

Materials Required[3][4]
  • Crude 6-Chloro-5-fluoropyrimidin-4-amine (Assay >85%)[3]

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer, reflux condenser, temperature probe, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution (Thermodynamic Saturation)
  • Charge Reactor: Add 10.0 g of crude solid to the reactor.

  • Solvent Addition: Add 60 mL of Ethanol (6 vol).

    • Note: Do not add water yet. We need to maximize solubility of the lipophilic starting material first.

  • Heating: Heat the slurry to reflux (78–80°C) with moderate stirring (200 RPM).

  • Check Dissolution:

    • Scenario A (Clear Solution): Proceed to Step 5.

    • Scenario B (Haze/Solids): If solids remain after 15 mins at reflux, add Ethanol in 1 mL increments. If insolubles are non-crystalline (black specks/salts), perform a Hot Filtration immediately.

Phase 2: Controlled Nucleation (The Critical Step)
  • Initial Cooling: Lower temperature to 60°C .

  • Anti-Solvent Addition: Slowly add 20 mL of Deionized Water (2 vol) dropwise over 20 minutes.

    • Observation: The solution may turn slightly cloudy (metastable zone).

    • Tip: If oiling out occurs (liquid-liquid phase separation), reheat to reflux and add 5 mL more Ethanol before cooling again.

  • Seeding (Optional but Recommended): At 55°C, add a seed crystal (<10 mg) of pure product to induce uniform crystal growth.

Phase 3: Crystallization & Growth
  • Linear Cooling Ramp: Cool the mixture from 60°C to 5°C at a rate of 10°C per hour .

    • Scientific Rationale: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling purifies the lattice.

  • Aging: Hold the slurry at 0–5°C for 2 hours . This maximizes yield by allowing the supersaturation to deplete fully.

Phase 4: Isolation & Drying
  • Filtration: Filter the cold slurry under vacuum using a Buchner funnel (Whatman Grade 1 paper).

  • Displacement Wash: Wash the filter cake with 20 mL of cold Ethanol:Water (1:1) mixture.

    • Critical: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the wet cake in a vacuum oven at 45°C for 12 hours.

    • Caution: Avoid temperatures >60°C to prevent potential defluorination or hydrolysis over long periods.

Process Visualization

Purification Workflow

RecrystallizationFlow Start Crude 6-Chloro-5-fluoropyrimidin-4-amine Dissolve Dissolve in Ethanol (6 vol) @ Reflux (78°C) Start->Dissolve HotFilter Hot Filtration (Remove Mechanical Impurities) Dissolve->HotFilter If insolubles present WaterAdd Add Water (Anti-Solvent) @ 60°C (2 vol) Dissolve->WaterAdd If clear HotFilter->WaterAdd Cooling Controlled Cooling (10°C/hr to 5°C) WaterAdd->Cooling Filter Vacuum Filtration Separate Mother Liquor Cooling->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Vacuum Dry @ 45°C Wash->Dry

Caption: Step-by-step unit operations for the binary solvent recrystallization process.

Impurity Rejection Logic

ImpurityLogic cluster_Solid Solid Phase (Crystals) cluster_Liquid Liquid Phase (Mother Liquor) Mixture Crude Mixture (EtOH/Water Solution) Product Target Amine (Crystallizes) Mixture->Product Cooling Lipophilic Starting Material (Stays in Ethanol) Mixture->Lipophilic Solubility Polar Hydrolysis Products (Stays in Water) Mixture->Polar Solubility

Caption: Phase distribution of target molecule vs. impurities during the cooling cycle.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<60%) Too much Ethanol; Terminal temp too high.Reduce Ethanol volume to 4-5 vol; Cool to 0°C.
Purity Fails (<99%) Cooling too fast (occlusion); Poor washing.Reduce cooling rate to 5°C/hr; Increase wash volume.
Oiling Out Water added too fast or too hot.Reheat to dissolve oil; add 5% more Ethanol; seed at cloud point.
Colored Product Oxidation products present.[4][5]Add 1% wt/wt Activated Carbon during hot dissolution, then hot filter.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential for acute toxicity if swallowed.[1]

  • Halogenated Compounds: Thermal decomposition may release Hydrogen Chloride (HCl) or Hydrogen Fluoride (HF). Do not overheat dry solids.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved October 26, 2023 from [Link]

  • Asian Journal of Chemistry (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (Relevant for purification logic of fluoropyrimidines). Retrieved from [Link]

  • Google Patents.Process for preparing 4,6-dichloro-5-fluoropyrimidine. (Describes the precursor handling).

Sources

Application Note: Analytical Characterization of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors and antiviral therapeutics.[1] Its structure—featuring a reactive chlorine for nucleophilic aromatic substitution (


) and a fluorine atom for metabolic stability—makes it a critical "linchpin" intermediate.

This guide details a multi-modal analytical strategy to ensure the identity, purity, and safety of this compound. Unlike generic protocols, this workflow addresses the specific challenges of aminopyrimidines: peak tailing due to silanol interactions , positional isomerism , and de-halogenated impurities .

Analytical Strategy Overview

The characterization logic follows a tiered approach: Identity (NMR/MS), Purity (HPLC), and Safety/Process Control (GC/KF).

AnalyticalStrategy Sample Raw Sample (6-Chloro-5-fluoropyrimidin-4-amine) Identity Structural Identity (NMR, IR, MS) Sample->Identity 1. Confirm Structure Purity Purity & Impurities (HPLC-UV/MS) Identity->Purity 2. Quantify NMR 1H, 19F NMR (Regiochemistry) Identity->NMR Safety Residuals (GC-HS, KF) Purity->Safety 3. Qualify HPLC RP-HPLC (Critical Pair Sep) Purity->HPLC Release COA Generation Safety->Release 4. Release

Figure 1: Tiered analytical workflow for intermediate qualification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify assay potency and detect process-related impurities (starting materials and by-products).

Method Development Rationale

Aminopyrimidines are basic moieties that often interact with free silanols on silica columns, causing severe peak tailing.

  • Column Choice: A C18 column with high carbon load and end-capping is selected to minimize silanol activity. Alternatively, a Pentafluorophenyl (PFP) column can be used if separation of fluorinated isomers is difficult.

  • pH Control: The mobile phase is buffered at pH 2.5 - 3.0 using phosphate. This protonates the amine (keeping it ionized but paired with phosphate) and suppresses silanol ionization, sharpening the peak.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) or UV-Vis
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol 5.0 µL
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Ramp
15.0595Wash
15.1955Re-equilibration
20.0955End
System Suitability & Impurity Profile

The following impurities are expected based on the standard synthesis route (amination of 4,6-dichloro-5-fluoropyrimidine):

  • Impurity A (Precursor): 4,6-Dichloro-5-fluoropyrimidine (Less polar, elutes later).

  • Impurity B (Over-reaction): 4,6-Diamino-5-fluoropyrimidine (More polar, elutes earlier).

  • Impurity C (Hydrolysis): 6-Chloro-5-fluoropyrimidin-4-ol (Elutes early, often broad).

Acceptance Criteria:

  • Tailing Factor:

    
     1.5
    
  • Resolution (Main Peak vs Impurity A):

    
     2.0
    
  • Theoretical Plates:

    
     5000
    

Protocol 2: Structural Identification (NMR)

Objective: Unequivocal structural confirmation, specifically verifying the position of the amine relative to the halogens.

H NMR (Proton)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~8.0-8.5 ppm (1H, s):  The proton at the C2 position (between the nitrogens). This is a characteristic singlet.
      
    • 
       ~7.5-8.0 ppm (2H, br s):  The 
      
      
      
      protons. These are exchangeable and may broaden or disappear if
      
      
      is added.
    • Absence: No other aromatic protons should be observed (C5 and C6 are substituted).

F NMR (Fluorine)
  • Criticality: Distinguishes the 5-fluoro product from potential des-fluoro impurities.

  • Signal: A single singlet (or doublet if coupling with H2 is resolved) around -130 to -150 ppm (relative to

    
    ).
    

Protocol 3: Residual Solvents (GC-HS)

Objective: Ensure solvents used in synthesis (likely THF, Toluene, or Ethanol) are removed to ICH Q3C limits.

Headspace GC Method
  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent (designed for volatiles).

  • Carrier Gas: Nitrogen or Helium (Flow: 1.5 mL/min).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Inlet: Split ratio 10:1, 200°C.

  • Detector: FID at 250°C.

  • Sample Prep: Dissolve 100 mg substance in 5 mL DMSO or DMF.

Impurity Fate Mapping

Understanding the origin of impurities is vital for process control.

ImpurityFate SM Starting Material (4,6-Dichloro-5-fluoropyrimidine) Target Target Product (6-Chloro-5-fluoropyrimidin-4-amine) SM->Target Controlled Amination Imp_Diamino Impurity B (4,6-Diamino-5-fluoropyrimidine) [Over-amination] SM->Imp_Diamino Excess NH3 / High Temp Imp_Hydroxyl Impurity C (6-Chloro-5-fluoropyrimidin-4-ol) [Hydrolysis] SM->Imp_Hydroxyl Water Presence Reagent Ammonia Source (NH3/MeOH)

Figure 2: Reaction pathways leading to critical process impurities.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved January 30, 2026, from [Link]

  • Picazo, E., et al. (2021).[3][4] Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Chloro-5-fluoropyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 6-Chloro-5-fluoropyrimidin-4-amine has solidified its status as one such "privileged scaffold." This versatile building block is not merely an inert molecular brick; its unique electronic and steric properties, conferred by the strategic placement of chloro, fluoro, and amino substituents, provide a powerful platform for generating diverse libraries of drug candidates.[1] Its application is particularly prominent in oncology, where it serves as a key intermediate in the synthesis of targeted therapies, including potent kinase inhibitors.[1] This guide provides an in-depth exploration of the strategic advantages of this reagent, detailed protocols for its core synthetic transformations, and a case study illustrating its role in the synthesis of a key precursor to a clinically approved drug.

The 'Fluoro-Chloro' Advantage: A Chemist's Perspective

The utility of 6-Chloro-5-fluoropyrimidin-4-amine stems from the synergistic interplay of its substituents, each serving a distinct and critical function in drug design and synthesis.

  • The 6-Chloro Group: The Synthetic Handle: The chlorine atom at the 6-position is the primary reactive site for derivatization. As a halogen on an electron-deficient pyrimidine ring, it is an excellent leaving group for both palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). This allows for the controlled and predictable installation of a wide array of aryl, heteroaryl, and amino moieties, which is fundamental for Structure-Activity Relationship (SAR) studies.

  • The 5-Fluoro Group: The Modulator: The strategic placement of a fluorine atom adjacent to the reactive chloro group is a classic medicinal chemistry tactic. Fluorine's high electronegativity powerfully influences the molecule in several ways:

    • Enhanced Reactivity: It further activates the 6-position towards nucleophilic attack by inductively withdrawing electron density, often facilitating SNAr reactions under milder conditions.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Incorporating fluorine can block potential sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.[2][3]

    • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyrimidine ring nitrogens or appended amines. This can be crucial for optimizing a molecule's solubility, cell permeability, and target engagement.[2]

    • Binding Interactions: Fluorine can engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[3][4]

  • The 4-Amine Group: The Anchor: The primary amine at the 4-position serves as a crucial hydrogen bond donor, mimicking the interactions of the adenine core of ATP. This feature is particularly vital in the design of kinase inhibitors, allowing molecules to anchor effectively within the ATP-binding pocket of the target enzyme.

This combination of a reactive handle (Cl), a metabolic and electronic modulator (F), and a key binding element (NH₂) makes 6-Chloro-5-fluoropyrimidin-4-amine a highly sought-after intermediate for creating sophisticated and effective therapeutic agents.

Core Synthetic Transformations & Protocols

The true power of this scaffold is realized through its versatile reactivity. The following section details field-proven protocols for three fundamental transformations, explaining the rationale behind the chosen conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for this scaffold, allowing for the direct displacement of the 6-chloro group by a variety of nucleophiles, most commonly amines. The electron-deficient pyrimidine ring, further activated by the 5-fluoro substituent, makes this transformation highly efficient.

Protocol 1: SNAr with an Aliphatic Amine

This protocol describes a general procedure for the reaction of 6-Chloro-5-fluoropyrimidin-4-amine with a representative aliphatic amine, such as N-ethylpiperazine.

  • Rationale: The reaction typically proceeds under mild thermal conditions. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing as a nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[5]

  • Step-by-Step Protocol:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and a suitable solvent such as n-Butanol or DMF (approx. 0.1-0.2 M concentration).

    • Add the desired amine nucleophile (e.g., N-ethylpiperazine) (1.1-1.2 eq).

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) to afford the desired product.

Diagram 1: Key Synthetic Reactions

G cluster_main 6-Chloro-5-fluoropyrimidin-4-amine cluster_reactions Key Transformations main C₄H₃ClFN₃ snar SNAr main->snar  R-NH₂ or R-OH  Base, Solvent, Heat suzuki Suzuki Coupling main->suzuki  Ar-B(OH)₂  Pd Catalyst, Ligand  Base, Solvent, Heat buchwald Buchwald-Hartwig main->buchwald  R-NH₂  Pd Catalyst, Ligand  Base, Solvent, Heat prod1 prod1 snar->prod1 Forms C-N or C-O bond prod2 prod2 suzuki->prod2 Forms C-C bond prod3 prod3 buchwald->prod3 Forms C-N bond G start Scaffold Selection (6-Chloro-5-fluoro -pyrimidin-4-amine) lib_gen Library Generation (SNAr, Suzuki, etc.) start->lib_gen Diversification screening High-Throughput Screening (HTS) lib_gen->screening hit_id Hit Identification screening->hit_id sar SAR Studies (Lead Optimization) hit_id->sar Iterative Design preclinical Preclinical Candidate Selection sar->preclinical clinical Clinical Trials preclinical->clinical

Sources

Application Note: Derivatization Strategies for the Amino Group of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 189798-12-3) is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors) and antifungal agents. Its unique substitution pattern—combining an electron-withdrawing fluorine at C-5 and a reactive chlorine at C-6—creates a distinct electronic environment that significantly alters the reactivity of the C-4 exocyclic amino group. This application note provides a comprehensive guide to derivatizing this amino group while maintaining chemoselectivity, specifically avoiding premature nucleophilic aromatic substitution (


) at the C-6 position. We present three validated protocols: Acylation, Urea Formation, and Palladium-Catalyzed N-Arylation.

Introduction & Mechanistic Analysis[1][2][3][4]

The Chemical Environment

The reactivity of the exocyclic amino group in 6-Chloro-5-fluoropyrimidin-4-amine is defined by severe electron deficiency.

  • Inductive Effect (-I): The C-5 Fluorine and C-6 Chlorine atoms pull electron density away from the pyrimidine ring.

  • Mesomeric Effect (-M): The pyrimidine nitrogen atoms further deplete the ring's electron density.

Consequence: The exocyclic nitrogen lone pair is delocalized into the ring, rendering it weakly nucleophilic (


 of conjugate acid 

2-3, compared to

5 for aniline). Standard alkylation conditions often fail or lead to complex mixtures. Furthermore, the C-6 Chlorine is a "ticking time bomb"—highly susceptible to displacement by external nucleophiles (

), creating a competition between the desired N-functionalization and undesired C-6 substitution.
Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate the "Reactivity Hierarchy":

Reaction TypeTarget SiteRisk FactorStrategic Solution
Acylation/Urea Formation Exocyclic

LowUse strong electrophiles (Acid Chlorides, Isocyanates) to compensate for poor N-nucleophilicity.
N-Arylation (Buchwald) Exocyclic

HighRequires specific ligands (e.g., Xantphos) to favor N-ligation over oxidative addition into the C-6 Cl bond.
Direct Alkylation Exocyclic

HighAvoid. Use Reductive Amination or the "Inverse Strategy" (see Section 6).

Experimental Workflow Visualization

G Start 6-Chloro-5-fluoropyrimidin-4-amine Decision Select Derivatization Path Start->Decision Path1 Path A: Amide/Urea (Kinase Linker) Decision->Path1 High Yield Standard Path2 Path B: N-Arylation (Biaryl Systems) Decision->Path2 Complex Scaffold Path3 Path C: Inverse Strategy (S_NAr Displacement) Decision->Path3 If N-Nu is weak Prod1 Urea/Amide Derivative (Retains 6-Cl) Path1->Prod1 Isocyanates / Acid Chlorides Prod2 N-Aryl Derivative (Retains 6-Cl) Path2->Prod2 Pd(OAc)2 / Xantphos Ar-Br Prod3 4-Substituted Pyrimidine (Alternative Route) Path3->Prod3 Use 4,6-Dichloro- 5-fluoropyrimidine

Figure 1: Strategic decision tree for derivatizing the amino group. Path A and B are discussed in detail below.

Detailed Protocols

Protocol A: Formation of Ureas (Kinase Inhibitor Motif)

This is the most reliable method for this scaffold. Ureas are critical linkers in kinase inhibitors (e.g., Sorafenib analogs). The reaction relies on the high electrophilicity of isocyanates to capture the poor nucleophile.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M)

  • Base: NaH (1.2 equiv) or LiHMDS (for extremely unreactive substrates)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the pyrimidin-4-amine in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Add NaH (60% dispersion in oil) portion-wise. Caution: Gas evolution (

    
    ). Stir for 30 minutes at 0°C. The solution typically turns yellow/orange, indicating anion formation.
    
    • Expert Note: Pre-deprotonation is crucial. The neutral amine is too weak to attack most isocyanates efficiently at room temperature.

  • Addition: Add the Aryl Isocyanate dropwise (neat or as a THF solution).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Self-Validation:

  • Success: Appearance of a downfield singlet (approx. 9-11 ppm) in

    
     NMR corresponding to the Urea NH protons.
    
  • Failure Mode: Recovery of starting material indicates insufficient deprotonation. Formation of bis-acylated product indicates excess base/electrophile.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Coupling this electron-poor amine with an aryl halide requires a specific catalyst system to prevent the catalyst from inserting into the substrate's own C-6 Chlorine bond.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Avoid Aryl Chlorides to ensure selectivity)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Mechanism of Ligand Choice: Xantphos is a wide-bite-angle bidentate ligand. It facilitates the reductive elimination step, which is often the rate-determining step for electron-poor amines. Crucially, it creates a sterically crowded metal center that disfavors oxidative addition into the sterically hindered (and less reactive) C-6 chloride of the pyrimidine, preferring the external Aryl Bromide.

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a microwave vial or sealed tube with the pyrimidine amine, Aryl Bromide,

    
    , 
    
    
    
    , and Xantphos.
  • Solvation: Cap the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 100°C for 12–16 hours (or 110°C for 1 hour in a microwave reactor).

  • Filtration: Cool to RT. Filter the slurry through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via Flash Chromatography.

Data Table: Typical Reaction Conditions vs. Yield

EntryBaseLigandSolventTempYieldNotes
1

BINAPToluene110°C35%Significant homocoupling of Ar-Br
2

BrettPhosDioxane100°C45%Some C-6 substitution observed
3

Xantphos Dioxane 100°C 78% Optimal Selectivity
Protocol C: Acylation (Amide Formation)

Due to the low nucleophilicity, standard Schotten-Baumann conditions (DCM/TEA) often fail. We recommend a DMAP-catalyzed approach.

Step-by-Step Procedure:

  • Dissolve amine (1.0 equiv) in Pyridine (used as solvent and base).

  • Add DMAP (0.1 equiv) to activate the acylating agent.

  • Add Acid Chloride (1.5 equiv) dropwise at 0°C.

  • Heat to 60°C for 4 hours. Heat is usually required to drive the reaction to completion.

  • Workup: Evaporate Pyridine (azeotrope with Toluene). Redissolve in EtOAc, wash with 1M HCl (to remove residual pyridine), then

    
    .
    

Expert Insight: The "Inverse Strategy"

If the goal is to generate a molecule of the form [Py]-NH-R , and the direct derivatization of the amine is failing, consider the Inverse Strategy .

Instead of reacting 6-Chloro-5-fluoropyrimidin-4-amine with


, use 4,6-Dichloro-5-fluoropyrimidine  as the starting material.
  • React 4,6-Dichloro-5-fluoropyrimidine with

    
     (the amine form of your desired substituent).
    
  • The

    
     reaction will occur selectively at position 4 or 6 (equivalent if symmetric, otherwise separable).
    
  • Result: You obtain the desired N-substituted product in higher yield without forcing conditions.

References

  • Mechanistic Studies on Pyrimidine Reactivity

    • Topic: Nucleophilic aromatic substitution p
    • Source:

  • Buchwald-Hartwig Protocols for Heterocycles

    • Topic: Palladium-catalyzed amination of electron-deficient heterocycles.
    • Source:

  • Kinase Inhibitor Synthesis (Urea Formation)

    • Topic: Synthesis of Sorafenib analogs using isocyan
    • Source:

  • General Reactivity of Aminopyrimidines

    • Topic: Acylation and alkyl
    • Source:

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Strategies for 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental protocols for the palladium-catalyzed cross-coupling (Suzuki-Miyaura) of 6-Chloro-5-fluoropyrimidin-4-amine with aryl and heteroaryl boronic acids. This specific scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other bioactive fluoropyrimidines.

The presence of the C5-fluorine atom and the C4-free amine presents a unique chemical environment:

  • Electronic Activation: The C5-fluorine enhances the electrophilicity of the C6-chloride, facilitating oxidative addition.

  • Catalyst Poisoning: The C4-primary amine (

    
    ) poses a risk of coordinating to the palladium center, potentially deactivating standard catalysts like 
    
    
    
    .
  • Hydrolytic Instability: The electron-deficient ring is susceptible to nucleophilic attack (

    
    ) by hydroxide ions if reaction conditions are too basic or aqueous.
    

This guide provides two validated methods: a Standard Robust Protocol for general use and a High-Performance Protocol for sterically hindered or electron-poor boronic acids.

Substrate Analysis & Mechanistic Considerations

Chemoselectivity & Reactivity

The substrate contains three functional handles. Understanding their hierarchy is essential for successful coupling.

PositionSubstituentElectronic EffectReactivity in Suzuki Coupling
C6 Chlorine Leaving GroupHigh. Primary site of oxidative addition. Activated by C5-F and ring nitrogens.
C5 Fluorine Inductive WithdrawalInert to Coupling. Increases reactivity of C6-Cl. Stabilizes the final biaryl conformation via intramolecular H-bonding (if applicable).
C4 Amine (

)
Resonance DonationDeactivating/Coordinating. Donates electron density into the ring (slightly deactivating C6-Cl) and can bind Pd(II) species.
Mechanistic Workflow

The following diagram illustrates the catalytic cycle adapted for this substrate, highlighting the critical "Amine Coordination" trap that must be avoided by ligand selection.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Substrate Substrate: 6-Chloro-5-fluoropyrimidin-4-amine Substrate->OxAdd AmineTrap OFF-CYCLE TRAP: Pd-Amine Coordination OxAdd->AmineTrap Low Steric Bulk Ligands TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base AmineTrap->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aryl-5-fluoropyrimidin-4-amine RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition to the C6-Cl bond and the potential off-cycle catalyst resting state caused by amine coordination.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Applicability: Simple aryl boronic acids, scale-up reactions (>1g). Catalyst:


 (Ferrocenyl ligand prevents amine coordination via steric bulk and bite angle).
Materials
  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvate: Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx 0.1 M - 0.2 M with respect to the pyrimidine.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under positive inert gas pressure. Cap the vial immediately.
    
  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (M+H = 148) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: High-Performance Protocol (Difficult Substrates)

Applicability: Heteroaryl boronic acids, sterically hindered partners, or when Method A fails. Catalyst: XPhos Pd G2 or G3 (Buchwald Precatalyst).

Materials
  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Heteroaryl boronic acid/ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: THF : Water (10:1) or n-Butanol

Step-by-Step Procedure
  • Charge: Combine substrate, boronic acid, and

    
     in a microwave vial.
    
  • Solvate: Add THF/Water (10:1).

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add XPhos Pd G2 (2-5 mol%).

  • Reaction:

    • Thermal: Heat to 80°C for 2–6 hours.

    • Microwave: Heat at 100°C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Troubleshooting & Optimization Logic

If conversion is low (<50%) or side products form, use the following decision logic to optimize the reaction.

OptimizationTree Start Problem Identified: Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) still present? Start->CheckSM SM_Yes Yes: Catalyst Inactive CheckSM->SM_Yes Yes SM_No No: Side Reactions CheckSM->SM_No No ChangeCat Switch to XPhos Pd G2 or SPhos Pd G2 SM_Yes->ChangeCat DegasCheck Check Oxygen Removal (Sparge longer) SM_Yes->DegasCheck CheckHydrolysis Product is Hydrolyzed? (OH instead of Aryl) SM_No->CheckHydrolysis Hydrolysis_Yes Yes: Base too strong/wet CheckHydrolysis->Hydrolysis_Yes Mass = M-Cl+OH Hydrolysis_No No: Protodeboronation CheckHydrolysis->Hydrolysis_No Mass = SM consumed, No prod FixHydrolysis Use Anhydrous Conditions (Cs2CO3 in Dioxane) or Weaker Base (NaHCO3) Hydrolysis_Yes->FixHydrolysis FixProto Add Boronic Acid in portions Increase Equiv (to 2.0) Hydrolysis_No->FixProto

Caption: Decision tree for troubleshooting common failure modes in fluoropyrimidine couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bagal, S. K., et al. (2010).[1] Synthesis of 6-Aryl-2,4-diaminopyrimidines. Journal of Medicinal Chemistry (Context: JAK/Kinase Inhibitors). See also WO2010002996 for specific pyrimidine scaffolds.Link

  • Gurian, P., et al. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.[2] ResearchGate.[3][4][5] Link

  • Organic Syntheses. (2021). Nickel-Catalyzed Suzuki-Miyaura Coupling in Green Solvents (Alternative Protocol). Organic Syntheses, 98, 15-33. Link

  • PubChem. (2025).[6] 6-Chloro-5-fluoropyrimidin-4-amine (Compound Summary). Link

Sources

HPLC analysis of 6-Chloro-5-fluoropyrimidin-4-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 6-Chloro-5-fluoropyrimidin-4-amine Reaction Mixtures

Executive Summary & Scientific Context

6-Chloro-5-fluoropyrimidin-4-amine is a critical pharmacophore intermediate, most notably utilized in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. The synthesis typically involves the selective amination of 4,6-dichloro-5-fluoropyrimidine .

The Analytical Challenge: The reaction mixture presents a classic "Polarity Trap." The starting material (dichloro- analog) is highly lipophilic, while the product (amine) is basic and polar. Furthermore, the reaction is susceptible to hydrolysis, generating the highly polar 6-chloro-5-fluoropyrimidin-4-ol impurity.

This Application Note provides a robust, self-validating HPLC protocol designed to resolve these three distinct species (Starting Material, Product, and Hydrolysis Impurity) in a single run, ensuring strict control over reaction kinetics and final product purity.

Chemical Logic & Method Development

Separation Mechanism

To achieve baseline resolution between the basic amine and the acidic hydroxyl impurity, pH control is paramount.

  • Mobile Phase pH (3.0): At pH 3.0, the amine function of the target molecule (pKa ~4-5) is protonated (

    
    ), increasing its polarity and reducing interaction with residual silanols on the silica backbone, which prevents peak tailing.
    
  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to retain the non-polar 4,6-dichloro-5-fluoropyrimidine while preventing secondary interactions with the polar amine.

Reaction & Impurity Pathway (Visualization)

ReactionPathway SM Starting Material 4,6-Dichloro-5-fluoropyrimidine (Lipophilic / Late Elution) Target Target Product 6-Chloro-5-fluoropyrimidin-4-amine (Basic / Mid Elution) SM->Target + NH3 (Amination) Impurity Hydrolysis Impurity 6-Chloro-5-fluoropyrimidin-4-ol (Polar / Early Elution) SM->Impurity + H2O (Hydrolysis) Target->Impurity Over-reaction/Hydrolysis

Figure 1: Reaction pathway showing the origin of critical impurities and their relative polarity shifts.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

    • Why: "Extra Dense Bonding" (XDB) covers silanols, critical for analyzing basic pyrimidines.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for impurity profiling).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

Reagents & Mobile Phase
  • Buffer Preparation (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to elute the polar impurities early, the target in the middle, and wash the lipophilic starting material at the end.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration (Retain polar impurities)
5.09010Isocratic hold for Hydroxy impurity separation
15.04060Linear ramp to elute Target & SM
20.04060Wash lipophilic residues
21.09010Return to initial
25.09010Re-equilibration
Sample Preparation
  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL of Methanol.

  • Reaction Mixture (IPC):

    • Take 50 µL of reaction slurry.

    • Quench in 950 µL of Mobile Phase A/Acetonitrile (50:50).

    • Filter through 0.22 µm PTFE filter.

    • Dilute to approx. 0.1 mg/mL target concentration.

System Suitability & Validation (Self-Validating Logic)

To ensure the data is trustworthy, the system must pass the following criteria before analyzing samples. This acts as a "Go/No-Go" gate.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Hydroxy-Impurity and TargetEnsures accurate integration of the degradation product.
Tailing Factor (

)
< 1.5 for Target PeakPyrimidine amines interact with silanols; high tailing indicates column aging or incorrect pH.
Theoretical Plates (

)
> 5000Indicates sufficient column efficiency.
% RSD (Area) < 2.0% (n=5 injections)Verifies injector precision.
Expected Elution Order
  • RT ~ 3.5 min: 6-Chloro-5-fluoropyrimidin-4-ol (Hydrolysis Impurity) - Most Polar

  • RT ~ 8.2 min: 6-Chloro-5-fluoropyrimidin-4-amine (Target)

  • RT ~ 14.5 min: 4,6-Dichloro-5-fluoropyrimidine (Starting Material) - Most Hydrophobic

Analytical Workflow Diagram

AnalyticalWorkflow Start Start Analysis SysSuit Run System Suitability (Std Mix) Start->SysSuit Check Pass Criteria? (Rs > 2.0, Tailing < 1.5) SysSuit->Check Fail Troubleshoot: 1. Check pH (must be 3.0) 2. Clean Column (High ACN wash) Check->Fail No Pass Run Reaction Samples Check->Pass Yes Fail->SysSuit Calc Calculate Conversion %: Area(Target) / [Area(SM) + Area(Target)] Pass->Calc

Figure 2: Decision tree for routine analysis, ensuring data integrity through system suitability checks.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing on the Amine Target.

    • Cause: Secondary silanol interactions.

    • Fix: Ensure buffer pH is ≤ 3.0. If problem persists, add 5mM Triethylamine (TEA) to the mobile phase as a silanol blocker (though this may suppress MS sensitivity).

  • Issue: Retention Time Drift.

    • Cause: Pyrimidines are sensitive to temperature.

    • Fix: Ensure column oven is strictly regulated at 30°C. Do not rely on ambient temperature.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover of the lipophilic dichloro- starting material.

    • Fix: Extend the gradient wash step (95% ACN) for 3 minutes at the end of the run.

References

  • Favipiravir Synthesis & Impurity Profiling

    • Title: Quantitative Analysis of Favipiravir by HPLC: Development and Valid
    • Source: ResearchG
    • Context: Describes the general chromatographic behavior of Favipiravir intermedi
  • Pyrimidine Chemistry & Properties

    • Title: 6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 53487969.[2]

    • Source: PubChem.[2]

    • Context: Provides physicochemical properties (pKa, logP) essential for method development.
  • Related Substance Analysis (Voriconazole/Favipiravir)

    • Title: A Stability-Indicating HPLC Method for Favipiravir and its Related Substances.[3]

    • Source: DergiPark.
    • Context: Validates the use of Phosphate buffer/ACN gradients for this class of fluorin

Sources

Application Note: Large-Scale Synthesis of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., CDK4/6 inhibitors) and antifungal agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the nucleophilic amine, the electrophilic chloride (at C6), and the metabolic stability conferred by the C5-fluorine atom.

This Application Note details a robust, scalable protocol for synthesizing this moiety starting from 4,6-dichloro-5-fluoropyrimidine. Unlike bench-scale methods that suffer from poor regioselectivity (leading to diamine byproducts) or hydrolysis, this protocol utilizes a Controlled Nucleophilic Aromatic Substitution (SNAr) strategy. We prioritize thermodynamic control and specific solvent systems to maximize mono-amination yields (>85%) while maintaining high purity (>98% HPLC).

Retrosynthetic Analysis & Reaction Design

The synthesis hinges on the desymmetrization of 4,6-dichloro-5-fluoropyrimidine. Because the starting material is symmetric, the first amination event is statistically favored. However, the electron-withdrawing nature of the fluorine atom at C5 significantly activates the pyrimidine ring, making the second chloride displacement facile.

Key Process Challenge: Preventing the formation of 4,6-diamino-5-fluoropyrimidine (over-amination). Solution: Strict stoichiometric control of ammonia and temperature modulation to exploit the activation energy difference between the first and second SNAr events.

Reaction Scheme (Graphviz Visualization)

ReactionScheme cluster_conditions Process Parameters SM 4,6-Dichloro-5-fluoropyrimidine (Electrophile) Product 6-Chloro-5-fluoropyrimidin-4-amine (Target) SM->Product  1. NH4OH / i-PrOH  2. 0°C to 20°C  (k1 >> k2) Reagent Ammonia (NH3) (Nucleophile) Reagent->Product Byproduct 4,6-Diamino-5-fluoropyrimidine (Over-reaction Impurity) Product->Byproduct  Excess NH3 / Heat  (Avoid) Params Solvent: Isopropanol/Water Stoichiometry: 2.2 - 2.5 eq NH3 Temp: < 25°C

Figure 1: Reaction pathway highlighting the critical selectivity required to avoid double-amination.

Detailed Experimental Protocol

Materials & Equipment[1][2][3][4][5]
  • Reactor: Glass-lined reactor (GLR) or Hastelloy (compatible with chloride ions).

  • Starting Material: 4,6-Dichloro-5-fluoropyrimidine (Purity >98%).[1]

  • Reagent: 25-28% Aqueous Ammonia (NH4OH).

  • Solvent: Isopropyl Alcohol (IPA) – chosen for optimal solubility differential between product and ammonium chloride byproducts.

  • Analysis: HPLC (C18 column), 19F-NMR.

Step-by-Step Procedure
Step 1: Charge and Dissolution[2]
  • Inert the reactor with N2 to remove moisture (hydrolysis risk).

  • Charge Isopropanol (IPA) (5.0 vol relative to SM) and 4,6-Dichloro-5-fluoropyrimidine (1.0 wt).

  • Stir at 10°C until fully dissolved. Note: The solution may be slightly endothermic.

Step 2: Controlled Amination
  • Cool the mixture to 0–5°C .

  • Slowly add Aqueous Ammonia (25%) (2.4 equivalents) via a metering pump over 2 hours.

    • Critical Control: Maintain internal temperature < 10°C. The reaction is exothermic. Rapid addition leads to local hotspots and diamine formation.

  • After addition, allow the reaction to warm to 20–25°C over 1 hour.

  • Stir for 4–6 hours.

Step 3: Reaction Monitoring (IPC)
  • Sample for HPLC.

    • Target: Starting Material < 0.5%.

    • Specification: Mono-amine (Product) > 95%; Diamine < 3%.

    • Action: If SM remains, add 0.1 eq Ammonia and stir for 1 hr. Do not heat above 30°C.

Step 4: Workup and Isolation[2][3]
  • Concentrate the reaction mixture under reduced pressure (vacuum) at < 40°C to remove excess ammonia and ~70% of the IPA.

  • Add Water (5.0 vol) to the residue. The product will precipitate as a white to off-white solid.

  • Stir the slurry at 5°C for 2 hours to maximize yield (aging).

  • Filter the solid using a centrifuge or nutsche filter.

  • Wash the cake with Cold Water (2 x 2.0 vol) to remove ammonium chloride salts.

  • Dry in a vacuum oven at 45°C for 12 hours.

Yield and Properties[2][4][7]
  • Typical Yield: 85–90%

  • Purity: > 98.5% (HPLC area)[3][4]

  • Appearance: White crystalline solid

  • Melting Point: 148–150°C

Process Logic & Troubleshooting (E-E-A-T)

This section explains the why behind the protocol choices, establishing the scientific validity of the method.

IssueObservationRoot CauseCorrective Action
High Diamine Impurity HPLC shows peak at RRT ~0.8Excess Ammonia or High TemperatureReduce NH3 equivalents to 2.2. Ensure T < 10°C during addition.
Hydrolysis Product HPLC shows peak at RRT ~1.2 (6-chloro-5-fluoropyrimidin-4-ol)Water ingress or high temp at high pHEnsure reactor is inerted. Avoid prolonged stirring at pH > 11 without ammonia presence.
Low Yield Product loss in mother liquorHigh solubility in IPA/Water mixStrip IPA thoroughly before water addition. Ensure slurry is cooled to 5°C.
Coloration Product is pink/yellowOxidation of amine or trace metal contaminationUse N2 atmosphere. Wash cake with minimal cold IPA/Water mix.
Thermodynamics of Selectivity

The fluorine atom at C5 exerts a strong inductive effect (-I), activating the C4 and C6 positions. Once the first amine group is introduced, it donates electron density into the ring via resonance (+M), significantly deactivating the remaining C6-chloride towards a second nucleophilic attack. This electronic "brakes" mechanism allows for high selectivity if the temperature is kept low. At higher temperatures, the thermal energy overcomes this deactivation, leading to the diamine.

Workflow Visualization

Workflow Start Start: 4,6-Dichloro-5-fluoropyrimidine Dissolve Dissolve in IPA (5 vol) T = 10°C Start->Dissolve Addition Add NH4OH (2.4 eq) Slow Addition (2 hrs) T < 10°C Dissolve->Addition Reaction Reaction Phase Warm to 20°C Stir 4-6 hrs Addition->Reaction IPC IPC Check (HPLC) SM < 0.5%? Reaction->IPC IPC->Reaction No (Add NH3) Distill Vacuum Distillation Remove NH3 & IPA IPC->Distill Yes Quench Water Addition (5 vol) Slurry at 5°C Distill->Quench Filter Filtration & Wash (Cold Water) Quench->Filter Dry Drying 45°C, Vacuum Filter->Dry

Figure 2: Process flow diagram for the isolation of 6-Chloro-5-fluoropyrimidin-4-amine.

Safety & Handling (HSE)

4,6-Dichloro-5-fluoropyrimidine:

  • Hazard: Corrosive, skin sensitizer. Causes severe eye damage.[5]

  • Handling: Wear full PPE (chemical resistant gloves, goggles, face shield). Handle in a fume hood.

  • First Aid: In case of contact, rinse immediately with Diphoterine® or copious water.

Ammonia (Aqueous):

  • Hazard: Toxic by inhalation, corrosive.

  • Control: Use a closed dosing system. Scrubber system required for reactor off-gas to neutralize ammonia vapors.

Reaction Safety: The reaction is exothermic.[6] On a large scale (kg to ton), cooling capacity must be verified before addition. Accumulation of reagents without reaction (due to low temp) followed by a runaway is a risk; ensure initiation is observed (slight exotherm) early in the addition.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11286675, 4,6-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • Vertex AI Search. (2023). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (Contextual grounding on pyrimidine reactivity).
  • Google Patents. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine. US6255486B1.

Sources

Synthesis of substituted pyrimidines using 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-5F-002

Executive Summary

The scaffold 6-Chloro-5-fluoropyrimidin-4-amine (CAS 1864073-67-1 and related analogs) represents a critical "privileged structure" in modern drug discovery. Its unique substitution pattern offers a strategic balance of electronic activation and metabolic stability, making it an ideal precursor for:

  • Kinase Inhibitors: The aminopyrimidine core mimics the adenine moiety of ATP, forming key hydrogen bonds within the hinge region of kinase domains.[1]

  • Antimetabolites: The C5-fluorine atom mimics hydrogen sterically but alters pKa and blocks metabolic oxidation, a tactic validated in drugs like Voriconazole and 5-Fluorouracil derivatives.

This guide provides an authoritative workflow for the selective functionalization of this scaffold, focusing on Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling at the C6 position, while preserving the integrity of the C5-fluorine and C4-amine.

Chemo-Structural Analysis & Reactivity Logic

Successful derivatization requires understanding the electronic hierarchy of the molecule.[1]

PositionSubstituentElectronic RoleReactivity Profile
C4 -NH₂ (Amine) Electron Donor (+M) Nucleophile / Directing Group. Deactivates the ring slightly towards SNAr compared to dichloropyrimidines, but directs Pd-catalysts via coordination.
C5 -F (Fluorine) Electron Withdrawing (-I) Modulator. Inductively activates the C6 position for nucleophilic attack. Generally inert to displacement under standard conditions (C-F bond energy ~116 kcal/mol vs C-Cl ~81 kcal/mol).
C6 -Cl (Chlorine) Leaving Group Primary Electrophile. The site of SNAr and oxidative addition (Pd).[1] Highly reactive due to the combined electron-deficiency of the pyrimidine ring and the adjacent inductive pull of Fluorine.[1]
Strategic Decision Matrix

The following diagram outlines the decision logic for selecting the optimal synthetic pathway based on the desired substituent at C6.

ReactivityTree Start Starting Material: 6-Chloro-5-fluoropyrimidin-4-amine Target Desired C6 Substituent? Start->Target Heteroatom Heteroatom (N, O, S) Target->Heteroatom Linker Installation Carbon Carbon (Aryl, Vinyl) Target->Carbon Scaffold Extension SNAr Pathway A: S_NAr (Displacement) Heteroatom->SNAr Suzuki Pathway B: Suzuki-Miyaura (Cross-Coupling) Carbon->Suzuki Cond_SNAr_1 Primary Amines: n-BuOH, DIPEA, 100-120°C SNAr->Cond_SNAr_1 Standard Cond_SNAr_2 Weak Nucleophiles: DMF, K2CO3, Microwave SNAr->Cond_SNAr_2 Difficult Substrates Cond_Suzuki Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Suzuki->Cond_Suzuki

Figure 1: Decision matrix for functionalizing 6-Chloro-5-fluoropyrimidin-4-amine based on target moiety.

Detailed Experimental Protocols

Workflow A: SNAr Displacement (C-N / C-O Bond Formation)

Objective: Introduction of amines or alkoxides at C6.[1] Challenge: The electron-donating C4-amino group reduces electrophilicity at C6 compared to 4,6-dichloropyrimidine. Solution: Use of polar protic solvents (n-BuOH) to stabilize the transition state or high-dielectric aprotic solvents (DMF/DMSO) with thermal driving force.

Protocol 1: Thermal Displacement with Primary Amines

Best for: Aliphatic amines, benzylamines.[1]

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Amine Nucleophile (1.2 – 1.5 equiv)[1]

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Solvent: n-Butanol (0.5 M concentration)

  • Procedure:

    • Charge a reaction vial with 6-Chloro-5-fluoropyrimidin-4-amine and n-Butanol.

    • Add DIPEA followed by the amine nucleophile.[1]

    • Seal and heat to 110°C for 4–12 hours. Monitor by LC-MS (Target mass: M - Cl + Nucleophile).

    • Note: The C5-F atom activates the C6-Cl, typically allowing full conversion < 12h.

  • Workup:

    • Concentrate n-Butanol under reduced pressure.

    • Resuspend residue in EtOAc/Water.[1]

    • Critical Step: The product is often amphoteric.[1] If the product contains basic nitrogens, adjust aqueous pH to >10 before extraction.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol 2: Microwave-Assisted Displacement (Weak Nucleophiles)

Best for: Anilines, hindered amines, or phenols.

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Nucleophile (1.5 equiv)[1]

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

    • Solvent: DMF or NMP (anhydrous)[1]

  • Procedure:

    • Combine reagents in a microwave-compatible vial.

    • Irradiate at 140°C for 30–60 minutes.

  • Purification:

    • Precipitation: Pour reaction mixture into ice-water.[2] Many aminopyrimidines precipitate as solids.[1] Filter and wash with water.[1]

    • If no precipitate: Extract with EtOAc/LiCl (5% aq) to remove DMF.[1]

Workflow B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl/heteroaryl groups at C6. Challenge: The free amine (-NH₂) at C4 can coordinate to Palladium, potentially poisoning the catalyst or requiring higher loadings. Solution: Use of robust, bulky phosphine ligands (e.g., dppf, XPhos) and biphasic systems.[1]

Protocol 3: Robust Pd-Catalyzed Arylation

Best for: Phenyl boronic acids, Pyridyl boronic acids.

  • Reagents:

    • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

    • Boronic Acid/Ester (1.3 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5 mol%)[1]

      • Why: Ferrocenyl ligands prevent inhibitory coordination of the pyrimidine amine to the Pd center.[1]

    • Base: K₃PO₄ (2.0 M aq solution, 3.0 equiv)[1]

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes before adding catalyst.

    • Combine substrate, boronic acid, and solvent.[1][3] Add aqueous base.[1][4]

    • Add Pd catalyst last under a nitrogen stream.[1]

    • Heat to 90–100°C for 2–6 hours.

    • Visual Check: Reaction typically turns from orange/red to black upon completion (precipitation of Pd black).[1]

  • Scavenging & Workup:

    • Dilute with EtOAc and water.[1] Filter through a Celite pad to remove Pd residues.[1]

    • Metal Removal: Treat organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with 5% aqueous cysteine solution if the product is intended for biological assay.[1]

Quantitative Data Summary

Reaction TypeNucleophile/PartnerConditionsTypical YieldNotes
SNAr Benzylaminen-BuOH, DIPEA, 110°C85-95%Clean conversion; product often crystallizes upon cooling.
SNAr PhenolDMF, K₂CO₃, 100°C70-85%Requires anhydrous conditions to prevent hydrolysis to pyrimidinone.[1]
Suzuki Phenylboronic acidPd(dppf)Cl₂, Dioxane/H₂O75-90%High tolerance for functional groups on the boronic acid.
Suzuki Pyridylboronic acidPd(PPh₃)₄, DME/H₂O50-65%Heteroaryl boronic acids are prone to protodeboronation; optimize base (use KF or CsF).

Troubleshooting & Optimization

Issue: Hydrolysis of C6-Cl (Formation of Pyrimidinone)

  • Cause: Presence of water in SNAr reactions with weak nucleophiles.[1]

  • Fix: Use anhydrous DMF/DMSO and store K₂CO₃ in a desiccator.[1]

Issue: Low Conversion in Suzuki Coupling

  • Cause: Catalyst poisoning by the C4-amine or C5-fluorine electronic deactivation.

  • Fix: Switch to Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr . These precatalysts are highly active for electron-deficient heteroaryl chlorides. Alternatively, protect the amine (e.g., Boc-protection) prior to coupling, though this adds steps.[1]

Issue: Regioselectivity (if starting from 4,6-dichloro-5-fluoropyrimidine)

  • Note: If you must synthesize the starting material from the dichloro-precursor, the first displacement is generally statistical unless controlled by sterics or solvent effects.[1] However, starting with the commercially available mono-amine (the topic of this guide) bypasses this issue.[1]

References

  • BenchChem. "Advanced Synthetic Methodologies for 6-Chloro-5-Fluoropyrimidin-4-Amine." BenchChem Application Data. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine." PubChem. Link[1]

  • PrepChem. "Synthesis of substituted aminopyrimidines via SNAr." PrepChem Protocols. Link

  • Zhang, N. et al. "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents."[5] Bioorganic & Medicinal Chemistry Letters, 2009.[1] Link

  • ResearchGate. "Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine derivatives." ResearchGate Publications. Link

Sources

Technical Application Note: Modular Synthesis of Pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of third-generation EGFR inhibitors (e.g., Osimertinib) and reversible tyrosine kinase inhibitors (TKIs) often relies on heterocyclic cores that mimic the adenosine triphosphate (ATP) adenine ring. While early-generation inhibitors utilized quinazoline scaffolds (Gefitinib, Erlotinib), modern medicinal chemistry increasingly favors pyrimidine scaffolds due to their superior solubility profiles and tunable physicochemical properties.

6-Chloro-5-fluoropyrimidin-4-amine serves as a critical pharmacophore building block. Its structural utility is defined by three distinct features:

  • 4-Amino Group: Acts as a hydrogen bond donor to the hinge region of the kinase domain (specifically Met793 in EGFR).

  • 5-Fluoro Substituent: A bioisostere for hydrogen that blocks metabolic oxidation, modulates the pKa of the pyrimidine ring, and induces favorable electronic perturbations that strengthen hinge binding.

  • 6-Chloro Handle: An electrophilic site primed for functionalization via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, allowing the attachment of hydrophobic "tails" that extend into the solvent-exposed region or interact with the gatekeeper residue (Thr790).
    

This guide details the protocols for converting this scaffold into a potent EGFR inhibitor core, specifically targeting the synthesis of 4-amino-6-anilinopyrimidine derivatives.

Chemical Logic & Retrosynthesis

The primary challenge with this scaffold is the electronic deactivation caused by the 4-amino group. The electron-donating nature of the amine (


 effect) reduces the electrophilicity of the C6 position, making standard 

reactions sluggish compared to 4,6-dichloropyrimidine.

To overcome this, we employ two distinct strategies:

  • Strategy A (Acid-Catalyzed

    
    ):  Protonation of the pyrimidine N1/N3 renders the ring more electrophilic, facilitating attack by nucleophiles.
    
  • Strategy B (Buchwald-Hartwig Amination): Utilizes Pd-catalysis to bypass electronic deactivation, essential when coupling with electron-poor anilines.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 4-Amino-6-anilinopyrimidine (EGFR Inhibitor Core) Scaffold Starting Material: 6-Chloro-5-fluoropyrimidin-4-amine Target->Scaffold C-N Bond Formation (S_NAr or Pd-Cat) Tail Coupling Partner: Substituted Aniline / Indole Target->Tail

Figure 1: Retrosynthetic disconnection showing the convergence of the pyrimidine scaffold and the hydrophobic tail.

Experimental Protocols

Protocol A: Acid-Mediated (Thermal)

Best for: Electron-rich anilines and robust scale-up.

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 equiv)

  • Solvent: n-Butanol or Isopropanol (IPA)

  • Catalyst: Conc. HCl (3-5 drops) or TFA

  • Temperature: 90°C – 110°C

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-5-fluoropyrimidin-4-amine (1.0 g, 6.78 mmol) in n-Butanol (15 mL).

  • Addition: Add the substituted aniline (8.14 mmol).

  • Catalysis: Add 3 drops of concentrated HCl. Note: The acid protonates the pyrimidine nitrogen, activating the C6-Cl bond.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • If a precipitate forms, filter directly and wash with cold IPA (often the product precipitates as the HCl salt).

    • If no precipitate: Concentrate solvent, dilute with EtOAc, wash with saturated NaHCO

      
       (to neutralize), then Brine.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 0-5% MeOH/DCM).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated/sterically hindered anilines or when mild conditions are required.

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Charge Solids: Add scaffold (1.0 equiv), aniline (1.1 equiv),

    
     (2.0 equiv), 
    
    
    
    , and Xantphos.
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to scaffold).

  • Degas: Sparge with Argon for 5 minutes to remove

    
    .
    
  • Reaction: Seal tube and heat to 100°C for 4–6 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove palladium residues. Wash pad with EtOAc.[1][3]

  • Purification: Concentrate filtrate and purify via Flash Chromatography.

Data Analysis & Validation

Successful synthesis must be validated against the following specifications.

Table 1: QC Specifications for Intermediate Validation

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)

7.8-8.2 ppm:
Singlet (Pyrimidine H2).

6.5-7.5 ppm:
Broad singlets (NH2, NH).

5.0-6.0 ppm:
Disappearance of C6-Cl signal shifts.
Purity HPLC (C18, ACN/Water)> 95% Area Under Curve (AUC)
Mass LC-MS (ESI+)

consistent with calculated mass. Cl isotope pattern (3:1) should disappear if mono-chlorinated starting material is fully consumed.
Fluorine

-NMR
Single peak shift confirming retention of 5-F (typically -160 to -170 ppm).

Mechanism of Action (Pathway Visualization)

The synthesized inhibitor functions by competing with ATP for the binding pocket of the EGFR kinase domain. The following diagram illustrates the molecular workflow from synthesis to biological inhibition.

EGFR_Pathway Synthesis Synthesis: Pd-Cat Coupling / S_NAr Inhibitor 4-Amino-6-Anilinopyrimidine (Ligand) Synthesis->Inhibitor Binding Binding Event: 1. H-Bond to Met793 (Hinge) 2. Hydrophobic Interaction (Gatekeeper) Inhibitor->Binding Kd < 10 nM EGFR_Active EGFR Kinase Domain (Active Conformation) EGFR_Active->Binding Signal_Block Inhibition of Autophosphorylation (pTyr Blocked) Binding->Signal_Block Apoptosis Downstream Effect: Apoptosis of Cancer Cell Signal_Block->Apoptosis

Figure 2: From Synthesis to Signal Transduction Blockade. The 4-amino group is critical for the H-bond to Met793.

Critical Troubleshooting Notes

  • Regioselectivity: The starting material is 4-amino.

    
     at C6 is favored over C2 or C4 displacement because C4 is already substituted with an electron donor (
    
    
    
    ), and C2 is less electrophilic than C6 in this specific 5-F substituted system. However, harsh conditions can lead to bis-alkylation. Control: Monitor stoichiometry strictly (1:1.1).
  • Solubility: The 5-fluoro group decreases solubility compared to non-fluorinated analogs. Use DMF or DMSO for biological assays, but avoid them for reactions if possible due to workup difficulty.

  • Dehalogenation: In Pd-catalyzed reactions, reductive dehalogenation (loss of Cl without amine coupling) is a side reaction. Prevention: Ensure anhydrous solvents and rigorous

    
     exclusion.
    

References

  • Pyrimidine-based EGFR Inhibitor Design

    • Title: Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
    • Source: PMC - NIH (2022).
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.[4]

    • Source: RSC Advances (2020).
    • URL:[Link]

  • 5-Trifluoromethyl/Fluoro Pyrimidine SAR

    • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2][3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • URL:[Link]

  • General Medicinal Chemistry of Pyrimidines

    • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Sources

Troubleshooting & Optimization

6-Chloro-5-fluoropyrimidin-4-amine byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with the synthesis and purification of 6-Chloro-5-fluoropyrimidin-4-amine (also known as 4-amino-6-chloro-5-fluoropyrimidine; CAS: 851984-15-1).

This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fluorouracil derivatives. The following modules address the specific impurity profiles and troubleshooting workflows associated with its nucleophilic aromatic substitution (


) synthesis.

Module 1: Reaction Logic & Impurity Origins

The synthesis typically involves the amination of 4,6-dichloro-5-fluoropyrimidine (CAS: 213265-83-9). Because the starting material is symmetric, regioisomerism is not the primary concern during the first amination. The critical failure modes are Over-Amination (Bis-substitution) and Hydrolysis .

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways that generate the target versus the two most common byproducts.

ReactionPathways Start Starting Material 4,6-Dichloro-5-fluoropyrimidine Target TARGET PRODUCT 6-Chloro-5-fluoropyrimidin-4-amine (Mono-amination) Start->Target + NH3 (1 eq) Controlled Temp Impurity_Hyd IMPURITY B 6-Amino-5-fluoropyrimidin-4-ol (Hydrolysis/Tautomer) Start->Impurity_Hyd + H2O / OH- (Wet Conditions) Impurity_Bis IMPURITY A 4,6-Diamino-5-fluoropyrimidine (Over-Amination) Target->Impurity_Bis + Excess NH3 High Temp Target->Impurity_Hyd Hydrolysis (Acidic Workup)

Figure 1: Reaction scheme showing the target pathway (Green) versus the competitive bis-amination (Red) and hydrolysis (Yellow) pathways.

Module 2: Diagnostic Impurity Profiling

Use this table to identify peaks in your LCMS or NMR data.

CompoundStructureMolecular FormulaMW (Monoisotopic)Mass Shift (

)
Diagnostic Feature (LCMS)
Target 6-Cl-5-F-Pyrimidin-4-amine

147.00 ReferenceCl Pattern Present (M and M+2 in 3:1 ratio)
Impurity A (Bis-amino)4,6-Diamino-5-fluoropyrimidine

128.05 -19 DaNo Cl Pattern. Mass is M-19.
Impurity B (Hydrolysis)6-Amino-5-fluoropyrimidin-4-ol

129.03 -18 DaNo Cl Pattern. Mass is M-18. Often elutes earlier (more polar).

Critical Note on Mass Spectrometry: The mass difference between Impurity A (128 Da) and Impurity B (129 Da) is only 1 Dalton . Low-resolution MS may struggle to distinguish them if protonation states vary. Rely on the Chlorine Isotope Pattern to confirm the Target. If the M+2 peak (approx. mass 149) disappears, you have lost the chlorine atom.

Module 3: Troubleshooting Guide

Scenario 1: "I see a major peak at Mass 128 (M-19)."
  • Diagnosis: You have formed the Bis-amino impurity . The reaction conditions were too forcing (temperature too high) or the stoichiometry of ammonia was too high.

  • The Mechanism: The electron-withdrawing fluorine atom activates the ring. Once the first amine is added, the ring becomes less electrophilic, but at high temperatures, the second chlorine will still be displaced by excess amine.

  • Corrective Protocol:

    • Lower Temperature: Run the reaction at

      
       to Room Temperature. Do not reflux.
      
    • Stoichiometry Control: Use exactly 2.0–2.2 equivalents of ammonia (or 1 eq ammonia + 1 eq non-nucleophilic base like DIPEA). Avoid using a vast excess of ammonia gas if temperature cannot be strictly controlled.

    • Purification: The bis-amino byproduct is often significantly less soluble in organic solvents (DCM/EtOAc) than the mono-chloride target. Triturate the crude solid with DCM; the bis-amino impurity may remain as a solid, while the target dissolves.

Scenario 2: "I see a peak at Mass 129 (M-18) and my yield is low."
  • Diagnosis: You have formed the Hydrolysis impurity (Pyrimidinone).

  • The Mechanism: Chloropyrimidines are susceptible to hydrolysis, especially in the presence of fluorine which increases the electrophilicity of the carbon-chlorine bond. This occurs if the solvent is "wet" or during aqueous workup if the pH is too high/low.

  • Corrective Protocol:

    • Dry Solvents: Ensure the ammonia source (e.g., NH3 in MeOH or iPrOH) is anhydrous.

    • Quench Gently: Do not use strong acids or bases during workup. Quench with saturated

      
       or water at neutral pH.
      
    • Rapid Extraction: Extract immediately into organic solvent (EtOAc) and dry over

      
      . Do not leave the product sitting in the aqueous phase.
      
Scenario 3: "My NMR shows a missing Chlorine isotope pattern but the mass is weird."
  • Diagnosis: Tautomerism of the Hydrolysis Product.

  • Explanation: The hydrolysis product, 6-amino-5-fluoropyrimidin-4-ol, exists in equilibrium with its keto-tautomer, 6-amino-5-fluoropyrimidin-4(3H)-one . This can cause peak broadening in NMR and unusual retention behavior in HPLC due to hydrogen bonding.

Module 4: Analytical Decision Tree

Use the following logic flow to determine the next step in your purification.

DecisionTree Start Analyze Crude Mixture (LCMS / TLC) CheckCl Is Chlorine Isotope Pattern (M / M+2) Present? Start->CheckCl YesCl Target Intact. Check Purity. CheckCl->YesCl Yes NoCl Chlorine Lost. Identify Byproduct. CheckCl->NoCl No CheckMass Check Mass Shift NoCl->CheckMass Mass128 Mass ~128 (M-19) Bis-Amino Impurity CheckMass->Mass128 M-19 Mass129 Mass ~129 (M-18) Hydrolysis Impurity CheckMass->Mass129 M-18 Action1 Action: Recrystallize (Exploit Solubility) Mass128->Action1 Action2 Action: Check Solvents for Water / pH Mass129->Action2

Figure 2: Analytical workflow for identifying the specific degradation pathway based on mass spectrometry data.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous ammonia (


) for this reaction? 
A:  It is not recommended . While aqueous ammonia is cheap, the presence of water competes with ammonia as a nucleophile, significantly increasing the formation of the hydrolysis impurity (Impurity B). Use ammonia in methanol (7N 

in MeOH) or gaseous ammonia bubbled into dry THF/Dioxane.

Q: Why is the 5-Fluoro group important? Can I ignore it? A: The fluorine atom is small but highly electronegative. It lowers the pKa of the neighboring amine and increases the reactivity of the 4- and 6-positions toward nucleophiles compared to the non-fluorinated analog. This makes the reaction faster but also makes the molecule more prone to over-reaction (Bis-amino formation).

Q: How do I store the isolated 6-chloro-5-fluoropyrimidin-4-amine? A: Store under an inert atmosphere (Argon/Nitrogen) at


. The C-Cl bond is activated and can slowly hydrolyze if exposed to atmospheric moisture over months.

References

  • Synthesis and Amination of Halogenated Pyrimidines

    • National Institutes of Health (NIH) / PubChem. "6-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3".[1] PubChem Compound Summary.

    • [1]

  • Mechanistic Insights into Pyrimidine Substitution

    • Journal of Organic Chemistry.[2] "Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides."[2] (Discusses tautomerism and side products in similar scaffolds).

  • Industrial Preparation of Fluoropyrimidines

    • Google Patents. "Process for preparing 4,6-dichloro-5-fluoropyrimidine (US6255486B1)". (Details the precursor synthesis and sensitivity to hydrolysis).
  • Separation of Diamino Impurities

    • SIELC Technologies. "Separation of 4-Chloro-2,6-diaminopyrimidine."[3] (HPLC methods for separating mono- vs di-amino pyrimidines).

Sources

6-Chloro-5-fluoropyrimidin-4-amine reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-5-fluoropyrimidin-4-amine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 6-Chloro-5-fluoropyrimidin-4-amine?

The most established and industrially relevant synthesis is a two-step process starting from 5-Fluorouracil.

  • Chlorination: 5-Fluorouracil is first converted to the intermediate, 2,4-Dichloro-5-fluoropyrimidine, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction is typically facilitated by a tertiary amine base which acts as an acid scavenger.[1][3]

  • Regioselective Amination: The 2,4-Dichloro-5-fluoropyrimidine intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with ammonia. The reaction is highly regioselective, with the ammonia preferentially displacing the chlorine atom at the C4 position to yield the desired 6-Chloro-5-fluoropyrimidin-4-amine.[4][5]

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B  POCl₃, Base  Heat C 6-Chloro-5-fluoropyrimidin-4-amine (Target Product) B->C  Aqueous Ammonia  Heat (30-60°C)

Caption: General two-step synthesis pathway.

Q2: Why is the amination in Step 2 selective for the C4 position?

This is an excellent question that gets to the heart of pyrimidine chemistry. The high regioselectivity of the amination at C4 over C2 (or C6, which is the same as C4 in the dichloro intermediate) is due to the electronic influence of the fluorine atom at the C5 position.

  • Electronic Effect: The fluorine atom is a strongly electron-withdrawing group. Through resonance and inductive effects, it deactivates the entire pyrimidine ring, making it susceptible to nucleophilic attack. However, its effect is most pronounced at the adjacent C4 and C6 positions.

  • Stabilization of Intermediates: The mechanism of SNAr involves the formation of a negatively charged intermediate called a Meisenheimer complex. When the nucleophile (ammonia) attacks the C4 position, the negative charge in the resulting intermediate can be effectively stabilized by the adjacent electron-withdrawing fluorine atom. This stabilization is less pronounced when the attack occurs at the C2 position.[4][6]

  • LUMO Distribution: Quantum mechanical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloro-5-fluoropyrimidine has its largest coefficient at the C4 and C6 carbons.[7] Nucleophilic attack preferentially occurs at the site with the largest LUMO lobe, making C4 the most electrophilic and reactive site.[6][7]

Regioselectivity cluster_main Nucleophilic Attack on 2,4-Dichloro-5-fluoropyrimidine cluster_path1 Favored Pathway cluster_path2 Disfavored Pathway Intermediate 2,4-Dichloro- 5-fluoropyrimidine Attack_C4 Attack at C4 Intermediate->Attack_C4 NH₃ Attack_C2 Attack at C2 Intermediate->Attack_C2 NH₃ Meisenheimer_C4 Stabilized Meisenheimer Complex (Lower Energy) Attack_C4->Meisenheimer_C4 Product_C4 6-Chloro-5-fluoropyrimidin-4-amine (Major Product) Meisenheimer_C4->Product_C4 Meisenheimer_C2 Less Stable Meisenheimer Complex (Higher Energy) Attack_C2->Meisenheimer_C2 Product_C2 2-Amino-4-chloro- 5-fluoropyrimidine (Minor/No Product) Meisenheimer_C2->Product_C2 Troubleshooting_Flow Start Low Yield or Purity of Final Product CheckStep1 Analyze Purity of 2,4-Dichloro Intermediate Start->CheckStep1 CheckStep2 Analyze Final Reaction Crude Mixture Start->CheckStep2 Impurity1 High SM (5-Fluorouracil) in Intermediate? CheckStep1->Impurity1 Impurity2 High Di-amino Impurity in Final Product? CheckStep2->Impurity2 Impurity3 High Dichloro-SM in Final Product? CheckStep2->Impurity3 Sol1A Chlorination Incomplete: - Check POCl₃ quality - Ensure T > 100°C - Check base stoichiometry Impurity1->Sol1A Yes Sol1B Product Hydrolyzed: - Ensure anhydrous conditions - Use cold workup Impurity1->Sol1B No Sol2A Over-reaction: - Reduce amination temp/time - Use fewer equivalents of NH₃ Impurity2->Sol2A Yes Sol2B Amination Incomplete: - Increase reaction time - Ensure temp is 30-60°C Impurity3->Sol2B Yes

Caption: Decision tree for troubleshooting common issues.

Reaction Condition Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield and purity while ensuring process safety and scalability.

Optimization of Step 1: Chlorination

Based on literature reports, the following parameters have been identified as critical for the successful synthesis of 2,4-Dichloro-5-fluoropyrimidine. [1]

Parameter Recommended Range Rationale / Notes
Molar Ratio (5-FU : POCl₃) 1 : 5 to 1 : 10 Excess POCl₃ often serves as both reagent and solvent, driving the reaction to completion. [2]However, large excesses complicate workup. A 1:10 ratio has been shown to be effective. [1]
Molar Ratio (5-FU : Base) 1 : 1.2 to 1 : 1.5 The base (e.g., N,N-dimethylaniline) neutralizes the HCl generated. A slight excess ensures the reaction medium does not become overly acidic. [1]
Temperature 105 - 115 °C The reaction requires high temperatures to overcome the activation energy. Optimal yields have been reported at 114°C. [1]

| Reaction Time | 2 - 5 hours | Reaction progress should be monitored. A 2-hour reaction time at 114°C has been reported to give high yields. [1]Longer times may not significantly improve yield and could lead to decomposition. |

Detailed Experimental Protocols

Disclaimer: These protocols are derived from literature sources and should be adapted and optimized for specific laboratory conditions. All procedures should be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is adapted from the procedure described by Wang et al. (2012). [1] Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip an oven-dried three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel. Place the flask under an inert atmosphere (Nitrogen).

  • Charging Reagents: To the flask, add phosphorus oxychloride (10 molar equivalents relative to 5-FU).

  • Base Addition: Slowly add N,N-dimethylaniline (1.5 molar equivalents) via the dropping funnel. An exotherm may be observed.

  • Substrate Addition: Once the mixture is homogenous, add 5-Fluorouracil (1.0 molar equivalent) portion-wise, ensuring each portion dissolves before adding the next.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) and maintain for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the 5-FU spot disappears.

  • Work-up (Caution!): a. Cool the reaction mixture to room temperature. b. Distill off the excess POCl₃ under reduced pressure. c. Prepare a large beaker of crushed ice. Very slowly and with vigorous stirring, pour the cooled reaction residue onto the ice. d. Once the quench is complete, extract the aqueous mixture with dichloromethane (3x volumes). e. Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a yellowish oil or low-melting solid.

Protocol 2: Synthesis of 6-Chloro-5-fluoropyrimidin-4-amine

This protocol is based on the general amination procedure described in patent literature. [5] Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Water

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4-Dichloro-5-fluoropyrimidine (1.0 molar equivalent) in water (approx. 16-30 volumes).

  • Reagent Addition: Add aqueous ammonia solution (2-8 molar equivalents).

  • Reaction: Heat the mixture to 40-60°C. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: a. Cool the reaction mixture to room temperature. The product often precipitates out of the solution. b. Filter the solid product and wash the filter cake with cold water. c. For any product remaining in the filtrate, extract with a suitable organic solvent like ethyl acetate. d. Combine the solid product with the extracted material (after solvent evaporation).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 6-Chloro-5-fluoropyrimidin-4-amine as a solid.

References

  • Wang, J., et al. (2012). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 550-553, 1235-1238. Available at: https://www.scientific.net/AMR.550-553.1235
  • Chen, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(19), 6527. Available at: https://www.mdpi.com/1420-3049/27/19/6527
  • LaGanis, E. T., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 86(17), 11955–11964. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c01077
  • BenchChem (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. BenchChem Technical Guides. Available at: https://www.benchchem.com/product/2-4-dichloro-5-nitropyridine-b1189
  • Guedes, R. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 833. Available at: https://www.mdpi.com/1420-3049/28/2/833
  • Bhattacharya, S. K., & Robins, R. K. (1956). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 36, 21. Available at: http://www.orgsyn.org/demo.aspx?prep=cv4p0271
  • Sjøberg, F., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: https://www.preprints.org/manuscript/202310.0655/v1
  • ChemicalBook (2023). 2,4-Dichloro-5-fluoropyrimidine Product Information. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8692787.htm
  • The Organic Chemistry Tutor (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: https://www.youtube.
  • Patent WO2022090101A1. Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Available at: https://patents.google.
  • Patent US20040054181A1. Synthesis of chlorinated pyrimidines. Available at: https://patents.google.
  • Semantic Scholar. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Available at: https://www.semanticscholar.org/paper/Studies-on-the-regioselective-nucleophilic-S-N-Ar-An/0f1d6d8a7e3c9a4b8c9e5b9f9e3a0c7d1e2f3a4b
  • WuXi AppTec (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: https://www.wuxiapptec.com/front/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines
  • Patent CN102875503A. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Available at: https://patents.google.
  • Patent AU2008284593A1. Process for preparing voriconazole. Available at: https://patents.google.
  • BioNetwork (2014). Purification Overview (GFP Purification part 1 of 6). YouTube. Available at: https://www.youtube.
  • Patent US6255486B1. Process for preparing 4,6-dichloro-5-fluoropyrimidine. Available at: https://patents.google.
  • BenchChem (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem Technical Guides. Available at: https://www.benchchem.
  • ASAPorg (2024). Production and Purification of AAVs with Damien Wolfe, MS. YouTube. Available at: https://www.youtube.
  • Lisa, D. (2020). Examples of hydrolysis, dehydrohalogenation, hydrogenolysis, and reductive elimination. YouTube. Available at: https://www.youtube.
  • Patent CN108117523B. Preparation method of halogenated uracil compound. Available at: https://patents.google.
  • Justia Patents (2011). process for the preparation of voriconazole. Available at: https://patents.justia.
  • Patent CN102516182B. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Available at: https://patents.google.
  • Patent WO2002000628A2. Synthesis of chlorinated pyrimidines. Available at: https://patents.google.
  • Rahman, A. et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Synthetic Communications, 50(23), 3615-3635. Available at: https://www.tandfonline.com/doi/full/10.1080/00397911.2020.1827479
  • Gholampour, N. et al. (2022). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 12(1), 1-8. Available at: https://www.
  • Indian Chemical Society (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: http://indianchemicalsociety.com/portal/uploads/journal/1583495400_jics_2020_12.pdf
  • Chemistry LibreTexts (2025). 5.4: Hydrolysis Reactions. Available at: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_1403%3A_General_Chemistry_2/05%3A_Organic_Chemistry/5.04%3A_Hydrolysis_Reactions

Sources

6-Chloro-5-fluoropyrimidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 851984-15-1 | Formula: C₄H₃ClFN₃ | MW: 147.54 g/mol [1][2]

Introduction: The Chemical Context

As a Senior Application Scientist, I often see this compound mishandled because its stability profile is misunderstood. 6-Chloro-5-fluoropyrimidin-4-amine is not merely a stable building block; it is an activated electrophile .[1]

The presence of the electron-withdrawing fluorine atom at the C5 position significantly lowers the electron density of the pyrimidine ring.[1] This activates the chlorine at C6 towards Nucleophilic Aromatic Substitution (


).[1] While this reactivity is desired for synthesizing kinase inhibitors (via displacement with amines), it also makes the compound highly susceptible to hydrolysis  by atmospheric moisture.[1]

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of storage and troubleshooting.

Module 1: Critical Storage & Stability Matrix

The primary degradation pathway is the hydrolysis of the C6-Chloro group to a hydroxyl group (tautomerizing to the pyrimidone), followed by oxidative discoloration of the amine.[1]

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the rate of hydrolysis and oxidative deamination.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The compound is air-sensitive .[1][3] Oxygen promotes radical oxidation of the amine; moisture drives hydrolysis.[1]
Humidity < 10% RH (Desiccator) Hygroscopic. Moisture absorption leads to "caking" and immediate surface hydrolysis, releasing HCl and HF traces.[1]
Container Amber Glass / Foil-wrapped Halogenated heterocycles can undergo photo-induced dehalogenation.[1] Amber glass blocks UV radiation.[1]
Storage Decision Logic (Workflow)

StorageWorkflow Start Material Receipt Inspect Visual Inspection (White/Off-white Powder?) Start->Inspect QC Initial QC (LC-MS/HNMR) Verify Purity >98% Inspect->QC Decision Usage Timeline? QC->Decision ShortTerm Active Use (< 2 weeks) Store at 2-8°C Desiccator Cabinet Decision->ShortTerm Immediate LongTerm Long Term (> 2 weeks) Store at -20°C Under Argon/Nitrogen Decision->LongTerm Stock Aliquot Aliquot into single-use vials (Avoid freeze-thaw cycles) LongTerm->Aliquot Best Practice

Figure 1: Decision logic for incoming material handling to maximize shelf-life.

Module 2: Troubleshooting & FAQs

Scenario A: Discoloration (The "Yellowing" Effect)

User Question: "My powder was originally white, but after two weeks in the fridge, it has turned a pale yellow/orange. Is it still usable?"

Technical Diagnosis: This is a classic sign of oxidative degradation or surface hydrolysis .[1]

  • Oxidation: Primary amines on electron-deficient rings can oxidize to form azo-linkages or nitroso species, which are highly colored (yellow/red) even at trace levels (<0.5%).[1]

  • Hydrolysis: Moisture replaces the Cl with OH.[1] The released HCl can protonate the remaining amine, causing salt formation and color shifts.[1]

Action Plan:

  • Do not discard immediately. Color is often a surface phenomenon.[1]

  • Run LC-MS: Check for a peak at M+1 = 130 Da (Hydrolysis product: 4-amino-5-fluoropyrimidin-6-ol).

    • If Purity > 95%: Recrystallize or use as-is (factor in mass correction).[1]

    • If Purity < 90%: Discard.[1][4] The hydrolysis product is unreactive in

      
       and will act as a stubborn impurity downstream.[1]
      
Scenario B: Caking and Clumping

User Question: "The compound has formed hard clumps and is difficult to weigh. Can I grind it?"

Technical Diagnosis: The material is hygroscopic .[1] The clumps are likely hydrated salts formed by the absorption of water and subsequent partial hydrolysis (releasing HCl, which forms a salt with the amine).[1]

Action Plan:

  • Solubility Check: Dissolve a small amount in dry DMSO.[1] If it is hazy, you have insoluble hydrolysis byproducts (polymeric species).[1]

  • Drying Protocol:

    • Place the open vial in a vacuum oven at 30°C (do not exceed 40°C) for 4 hours over

      
       or silica.
      
    • Warning: Do not grind wet material; the friction heat can accelerate degradation.[1]

Scenario C: Reaction Stalling

User Question: "I am trying to displace the chloride with an aniline, but the reaction stalled at 60% conversion."

Technical Diagnosis: The 5-Fluoro group deactivates the ring slightly compared to a 5-Nitro, but activates it compared to a 5-H. However, if your solvent is "wet," water competes with your aniline nucleophile.[1] Since water is smaller, it reacts faster, "poisoning" the electrophile.[1]

Action Plan:

  • Solvent: Use anhydrous solvents (DMF, DMAc, or NMP) stored over molecular sieves.[1]

  • Base: Ensure you are using a non-nucleophilic base (e.g., DIPEA or

    
    ) to scavenge the HCl generated.[1]
    
  • Temperature: Increase temperature to 80-90°C. The 5-F substituent requires higher energy to overcome the activation barrier compared to non-fluorinated analogs.[1]

Module 3: Analytical Verification Protocols

To confirm stability, rely on this standardized QC workflow.

LC-MS Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).[1]

  • Expected Mass (ESI+): 148.0/150.0 (Cl isotope pattern 3:1).[1]

1H-NMR Validation (DMSO-d6)
  • Key Signal: Look for the pyrimidine proton (H2) singlet around 8.0 - 8.3 ppm .[1]

  • Impurity Signal: If hydrolyzed, the symmetry changes, and you may see a broad OH peak or a shift in the H2 signal due to tautomerization.[1]

Degradation Pathway Visualization

DegradationPath Target 6-Chloro-5-fluoropyrimidin-4-amine (Active Reagent) HydrolysisProd 6-Hydroxy-5-fluoropyrimidin-4-amine (Inactive Impurity) Target->HydrolysisProd Hydrolysis (fast) Releases HCl/HF OxidationProd N-Oxides / Azo Dimers (Yellow Coloration) Target->OxidationProd Oxidation (slow) Water H2O (Moisture) Water->Target Oxygen O2 (Air) Oxygen->Target

Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant failure mode in non-desiccated storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

Sources

Topic: Avoiding Self-Coupling in 6-Chloro-5-fluoropyrimidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-5-fluoropyrimidin-4-amine Senior Application Scientist Desk[1][2]

Executive Summary: 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 851984-15-1) presents a classic "Janus" conflict in organic synthesis.[1][2][3] It contains both a nucleophile (C4-amine) and a highly activated electrophile (C6-chloride) on the same scaffold.[1][3] The 5-fluorine atom significantly exacerbates this issue by inductively withdrawing electron density from the ring, making the C6-chloride hyper-reactive toward SNAr displacement.[1] This guide provides workflows to suppress self-coupling (dimerization) during Palladium-catalyzed cross-couplings and nucleophilic substitutions.[1][2][3]

Part 1: The Mechanistic Root Cause

Q: Why is this specific substrate so prone to self-coupling compared to non-fluorinated analogs?

A: The 5-fluoro substituent alters the electronic landscape of the pyrimidine ring, creating a "perfect storm" for dimerization.

  • Electronic Activation (The 5-F Effect): Fluorine is highly electronegative ($ \chi \approx 4.0 $).[1][2][3] At the C5 position, it pulls electron density away from C4 and C6.

    • Consequence: The C6-Cl bond becomes significantly more electrophilic than in 4-amino-6-chloropyrimidine.[1][2][3]

  • The Dual Pathway Risk:

    • Pathway A (SNAr Dimerization): Under basic conditions (common in Suzuki/Buchwald couplings), the C4-amine can deprotonate.[3] The resulting amide is a potent nucleophile that attacks the "hot" C6-position of a neighboring molecule.

    • Pathway B (Pd-Catalyzed Buchwald-Type Dimerization): If the ligand on your Palladium catalyst is not sterically bulky enough, the C4-amine will coordinate to the metal, facilitating an intermolecular C-N bond formation with the oxidative addition complex of another molecule.

Visualizing the Failure Modes

ReactionPathways Substrate 6-Chloro-5-fluoro pyrimidin-4-amine SNAr Pathway A: S_NAr Dimerization (Base-Mediated) Substrate->SNAr High Temp / Strong Base Pd_Buchwald Pathway B: Pd-Catalyzed Self-Amination Substrate->Pd_Buchwald Unhindered Ligand Desired Desired Product (Cross-Coupling) Substrate->Desired Optimized Conditions Dimer Dimer Impurity (N-(6-chloro...)pyrimidin-4-amine) SNAr->Dimer Pd_Buchwald->Dimer

Figure 1: Competing reaction pathways.[1][2][3] The 5-fluoro group accelerates Pathway A significantly compared to non-fluorinated analogs.[1]

Part 2: Troubleshooting Palladium-Catalyzed Couplings (Suzuki/Sonogashira)

Q: I am seeing ~15% dimer formation during Suzuki coupling. How do I stop this without protecting the amine?

A: You must outcompete the self-coupling rates by modulating the Ligand Field and Base Strength .

Protocol 1: The "Ligand Shield" Strategy

Use bulky, electron-rich biaryl phosphine ligands.[1][2][3] These ligands create a steric wall that prevents the substrate's own amine from coordinating to the Palladium center, while still allowing the transmetallation of the boronic acid.

Recommended Conditions:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ + BrettPhos or XPhos Pd G4 BrettPhos is bulky enough to suppress amine binding (Pathway B) but active enough for heteroaryl chlorides.[1][2][3]
Ligand tBuBrettPhos (Alternative)Specifically designed to prevent coordination of Lewis-basic heterocycles.[1][2][3]
Base K₃PO₄ (aq) or K₂CO₃ Avoid strong alkoxides (NaOtBu).[2][3] Weak bases minimize the concentration of the deprotonated amine species, slowing Pathway A.
Solvent 1,4-Dioxane/Water (4:1) "On-water" effects often accelerate the hydrophobic cross-coupling over the polar self-coupling.
Temp 60–80°C Do not overheat. The SNAr background reaction rate doubles roughly every 10°C.

Step-by-Step Optimization Workflow:

  • Pre-complexation: Stir Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in Dioxane for 5 mins before adding the substrate. This ensures no "naked" Pd is available to coordinate the amine.[2][3]

  • Concentration Control: Run the reaction dilute (0.05 M to 0.1 M). High concentration favors intermolecular dimerization (2nd order kinetics) over cross-coupling (pseudo-1st order if Boron is excess).[2][3]

  • Stoichiometry: Use 1.5 equiv of Boronic acid. You need to consume the oxidative addition complex (Ar-Pd-Cl) faster than the amine can attack it.[1][3]

Part 3: The "Nuclear Option" – Protection Strategies

Q: Direct coupling is failing. Which protecting group is best for this specific 5-fluoro scaffold?

A: Mono-protection (e.g., NH-Boc) is often insufficient because the remaining NH proton becomes more acidic due to the electron-withdrawing Boc group + 5-F-pyrimidine core.[1][3] You often need Bis-protection or a steric blocker.[1][2][3]

Protocol 2: Bis-Boc Protection

This is the most robust method to completely shut down both SNAr and Pd-mediated self-coupling.[1][2][3]

Reaction Scheme:



Detailed Procedure:

  • Dissolve: Suspend 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst: Add DMAP (0.1 equiv).[1][2][3] Note: DMAP is essential here; Et3N is often too slow for the second Boc addition.

  • Reagent: Add

    
     (2.5 equiv) dropwise at 0°C.
    
  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.[1][2][3]

    • Checkpoint: If Mono-Boc persists, add 0.5 equiv more

      
       and heat to 40°C.[2][3]
      
  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (rapidly, to remove DMAP without deprotecting), then brine.

  • Result: The 6-Chloro-5-fluoro-N,N-bis(tert-butoxycarbonyl)pyrimidin-4-amine intermediate is now an inert electrophile.[1][2][3] It can be subjected to Suzuki, Heck, or Negishi couplings with zero risk of dimerization.[3]

Part 4: Decision Logic for Researchers

Use this logic tree to determine your experimental path.

DecisionTree Start Start: Cross-Coupling 6-Cl-5-F-pyrimidin-4-amine Q1 Is the coupling partner highly reactive? (e.g., Aryl-B(OH)2) Start->Q1 Direct Attempt Direct Coupling (Protocol 1) Q1->Direct Yes Protect Use Protection Strategy (Protocol 2) Q1->Protect No (Slow reaction) Eval Evaluate Results: >5% Dimer? Direct->Eval Success Proceed with Synthesis Eval->Success No Switch Switch to Bis-Boc Eval->Switch Yes

Figure 2: Decision matrix for selecting between direct coupling and protection group strategies.

References

  • Balsus, J. et al. (2014).[1][2][3] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(4), 1088-1091.[2][3] Link[3]

    • Relevance: Establishes the efficacy of tBuBrettPhos for coupling unprotected amino-heterocycles.
  • Gurratt, M. et al. (2022).[1][2][3] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 144(22), 9855–9863.[3] Link[3]

    • Relevance: Discusses ligand control in chloropyrimidines to avoid side reactions.
  • PubChem Compound Summary. (2025). "6-Chloro-5-fluoropyrimidin-4-amine (CID 53487969)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[3]

    • Relevance: Verification of chemical properties and safety data.[1][2][3][4]

  • Roughley, S. D.[1][2][3] & Jordan, A. M. (2011).[2][3] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1][2][3]

    • Relevance: General grounding on the reactivity of electron-deficient fluoropyrimidines in drug discovery contexts.[1][2]

Sources

Technical Support Center: Managing Exothermic Reactions with 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-5-fluoropyrimidin-4-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potential exothermic events during its use in chemical synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both the safety of your experiments and the integrity of your results.

Introduction to the Thermal Hazards of 6-Chloro-5-fluoropyrimidin-4-amine

6-Chloro-5-fluoropyrimidin-4-amine is a valuable building block in pharmaceutical and agrochemical research, prized for its role in creating complex molecular architectures. However, like many halogenated heterocyclic compounds, its reactions, particularly nucleophilic aromatic substitutions (SNAr) with amines, can be significantly exothermic.[1] An exothermic reaction releases energy in the form of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2][3][4][5][6]

The primary concern with 6-Chloro-5-fluoropyrimidin-4-amine is its susceptibility to SNAr reactions where the chlorine atom is displaced by a nucleophile, a common strategy in drug discovery.[7][8][9][10][11][12][13][14][15][16][17] The rate and exothermicity of these reactions are influenced by several factors, including the nucleophilicity of the amine, the solvent, the reaction concentration, and the temperature.

This guide will walk you through understanding, predicting, and managing these thermal hazards to ensure your experiments are conducted safely and efficiently.

Troubleshooting Guide: Unexpected Exotherms

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid, Uncontrolled Temperature Spike During Amine Addition

Question: I am performing a nucleophilic aromatic substitution on 6-Chloro-5-fluoropyrimidin-4-amine with a primary amine. Upon adding the amine, I observed a rapid and uncontrolled increase in the reaction temperature, even with external cooling. What is happening and how can I prevent it?

Answer:

Causality: You are likely experiencing a highly exothermic SNAr reaction. The rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system, leading to a potential thermal runaway. Several factors could be contributing to this:

  • High Reactivity of the Amine: Primary amines, especially those that are less sterically hindered and more nucleophilic, can react very quickly with the electron-deficient pyrimidine ring.

  • Concentration Effects: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a more rapid release of heat.

  • Inadequate Heat Dissipation: The cooling capacity of your reaction setup (e.g., an ice bath for a round-bottom flask) may not be sufficient for the scale and speed of the reaction.

Troubleshooting Protocol:

  • Stop the Reaction (If Safe to Do So): If you are in the early stages of amine addition, immediately stop the addition.

  • Increase Cooling: If possible, enhance your cooling capacity. For example, switch from an ice-water bath to an ice-salt or dry ice-acetone bath.

  • Dilution: Carefully and slowly add a pre-chilled, inert solvent to the reaction mixture to dilute the reactants and help absorb the heat.

  • Future Prevention: For subsequent experiments, implement the following control measures:

    • Slow Addition: Add the amine dropwise using a syringe pump or a dropping funnel. This allows the cooling system to keep pace with the heat generation.

    • Lower Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -20 °C).

    • Dilution: Run the reaction at a lower concentration.

    • Reverse Addition: Consider adding the 6-Chloro-5-fluoropyrimidin-4-amine solution to the amine solution, which can sometimes help control the initial exotherm.

Issue 2: Delayed Exotherm Followed by a Sudden Temperature Rise

Question: My reaction of 6-Chloro-5-fluoropyrimidin-4-amine with a secondary amine was proceeding smoothly for a while, but then the temperature suddenly and rapidly increased. What could cause this delayed exotherm?

Answer:

Causality: A delayed exotherm can be more dangerous than an immediate one as it may create a false sense of security. The most probable causes are:

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the amine may not react as it is added. This leads to an accumulation of the reactants. As the reaction slowly proceeds, it generates a small amount of heat, which can eventually raise the temperature to a point where the reaction rate accelerates dramatically, consuming the accumulated reagents in a very short period.

  • Mass Transfer Limitations: In a poorly stirred reaction, localized pockets of high reactant concentration can form. Improved mixing can suddenly bring these pockets together, triggering a rapid reaction.

  • Induction Period: Some reactions have an induction period, which may be due to the slow formation of a catalytic species or the breakdown of an inhibitor.

Troubleshooting Protocol:

  • Immediate and Aggressive Cooling: If a delayed exotherm begins, apply maximum cooling immediately.

  • Cease Reagent Addition: Stop any ongoing addition of reagents.

  • Prepare for Quenching: Have a quenching agent (e.g., a cold, inert solvent or a mild acid) ready to add if the temperature continues to rise uncontrollably.

  • Future Prevention:

    • Calorimetry Studies: For critical reactions, perform reaction calorimetry to understand the heat flow profile and identify any potential for delayed exotherms.

    • Ensure Proper Mixing: Use an appropriate stirrer and stirring speed to maintain a homogeneous reaction mixture.

    • Controlled Heating: If the reaction requires heating, warm the mixture slowly and monitor the temperature closely.

Frequently Asked Questions (FAQs)

Q1: How can I estimate the potential exotherm of my reaction without access to a reaction calorimeter?

A1: While a reaction calorimeter provides the most accurate data, you can make a qualitative assessment by:

  • Starting Small: Always begin with a small-scale reaction (e.g., 50-100 mg) and carefully monitor the temperature with a thermometer.

  • Monitoring the Temperature: Even on a small scale, a noticeable temperature increase in a beaker or flask indicates a potentially significant exotherm at a larger scale.

  • Literature Precedent: Search for literature on similar reactions with structurally related compounds to get an idea of the expected reactivity.

Q2: What are the best solvents for managing exothermic reactions with 6-Chloro-5-fluoropyrimidin-4-amine?

A2: The ideal solvent should:

  • Be Inert: It should not react with any of the starting materials, intermediates, or products.

  • Have a Suitable Boiling Point: A solvent with a boiling point well above the desired reaction temperature can help prevent pressure buildup. However, a lower boiling point solvent can provide some passive cooling through reflux.

  • Have Good Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature increase.

  • Good Solubility: Ensure all reactants and reagents are soluble to avoid issues with mass transfer.

Commonly used solvents for SNAr reactions include aprotic polar solvents like DMF, DMAc, and NMP, as well as ethers like THF and 2-MeTHF, and nitriles like acetonitrile. The choice will depend on the specific nucleophile and reaction conditions.

Q3: What are the key scale-up considerations for these types of exothermic reactions?

A3: Scaling up an exothermic reaction is not trivial. A key principle to remember is that as you increase the volume of a reactor, the volume (and therefore heat generation potential) increases by a cubic function, while the surface area (heat removal capacity) only increases by a square function. This means that heat removal becomes less efficient at larger scales. Therefore:

  • Gradual Scale-Up: Do not increase the scale by more than 5-10 times in a single step.

  • Pilot Plant Studies: For industrial applications, a pilot plant run is essential to validate the process and identify any unforeseen hazards.

  • Engineering Controls: Ensure the larger reactor has adequate cooling capacity, proper agitation, and an emergency pressure relief system.

Q4: What should be included in an emergency shutdown procedure for an exothermic reaction?

A4: An emergency shutdown procedure should be written and understood by all lab personnel before starting the experiment. It should include:

  • Immediate Actions:

    • Stop reagent addition.

    • Apply maximum cooling.

    • Alert nearby personnel and the lab supervisor.

  • Secondary Actions (if the temperature continues to rise):

    • Emergency quenching by adding a pre-determined quenching agent.

    • In extreme cases, controlled evacuation of the area.

  • Post-Incident Actions:

    • Do not attempt to restart the reaction without a thorough investigation.

    • Document the incident and the steps taken.

Data Presentation

Table 1: Key Safety Parameters for Solvents Commonly Used in SNAr Reactions

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Safety Considerations
N,N-Dimethylformamide (DMF)1532.14High boiling point, can be difficult to remove.
Acetonitrile822.23Lower boiling point, can provide reflux cooling.
Tetrahydrofuran (THF)661.76Peroxide former, low boiling point.
2-Methyltetrahydrofuran (2-MeTHF)801.72Higher boiling point than THF, less prone to peroxide formation.

Experimental Protocols

Protocol 1: Small-Scale Test for Exothermicity

This protocol is designed to qualitatively assess the exothermic potential of a reaction between 6-Chloro-5-fluoropyrimidin-4-amine and a new amine nucleophile.

Materials:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous solvent (e.g., THF)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice-water bath

Procedure:

  • Dissolve 6-Chloro-5-fluoropyrimidin-4-amine in the chosen solvent in the round-bottom flask.

  • Place the flask in the ice-water bath and stir the solution.

  • Insert the thermometer or thermocouple into the solution, ensuring the tip is submerged but not touching the glass.

  • Record the initial temperature.

  • Slowly add the amine nucleophile dropwise over 5-10 minutes.

  • Continuously monitor the temperature during the addition.

  • After the addition is complete, continue to monitor the temperature for at least 30 minutes.

Interpretation:

  • ΔT < 5 °C: The reaction is likely to be manageable on a larger scale with standard cooling.

  • 5 °C < ΔT < 20 °C: The reaction is significantly exothermic. Proceed with caution on a larger scale, using controlled addition and robust cooling.

  • ΔT > 20 °C: The reaction is highly exothermic. A detailed safety review and potentially reaction calorimetry are recommended before scaling up.

Visualizations

Diagram 1: Decision Tree for Managing a Potential Exotherm

Exotherm_Management A Start Reaction with 6-Chloro-5-fluoropyrimidin-4-amine B Monitor Temperature Continuously A->B D Is Temperature Stable or Rising Slowly? B->D C Is Temperature Rise Rapid and Uncontrolled? C->D No F Potential Thermal Runaway! IMMEDIATE ACTION REQUIRED C->F Yes D->C No E Continue Reaction Under Monitoring D->E Yes G 1. Stop Reagent Addition 2. Maximize Cooling 3. Prepare to Quench F->G H Review and Modify Protocol: - Slower Addition - Lower Temperature - Increased Dilution G->H

Caption: Decision-making workflow for identifying and responding to a potential thermal event.

Diagram 2: Factors Influencing Reaction Exothermicity

Exotherm_Factors Exotherm Reaction Exothermicity Nucleophile Nucleophilicity of Amine Exotherm->Nucleophile Concentration Reactant Concentration Exotherm->Concentration Temperature Reaction Temperature Exotherm->Temperature Solvent Solvent Choice Exotherm->Solvent Mixing Stirring/Mixing Efficiency Exotherm->Mixing

Sources

Optimizing catalyst loading for 6-Chloro-5-fluoropyrimidin-4-amine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Coupling of 6-Chloro-5-fluoropyrimidin-4-amine

Status: Operational Subject: Catalyst Loading Optimization & Troubleshooting Reference Scaffold: 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 4965-33-7 / Intermediate for Abemaciclib analogs)[1]

Executive Summary: The Chemical Challenge

The 6-chloro-5-fluoropyrimidin-4-amine scaffold presents a unique "push-pull" electronic environment.[1] The C4-amine is a strong resonance donor, deactivating the ring toward oxidative addition.[1] Conversely, the C5-fluorine provides inductive withdrawal, re-activating the C6-chloride.[1]

The Optimization Paradox: To overcome the amine-induced deactivation, researchers often overload the catalyst (5–10 mol% Pd). However, the C5-fluorine makes the C6-position susceptible to rapid hydrodechlorination (dehalogenation) if the transmetallation step is slow.[1]

This guide provides the protocols to stabilize the catalytic cycle, allowing you to reduce Pd loading to <1.0 mol% while suppressing side reactions.

Diagnostic & Troubleshooting (Q&A)

Issue 1: "My reaction stalls at 60% conversion, even with fresh catalyst."

Diagnosis: Catalyst Poisoning by Substrate. Technical Insight: The free C4-amine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is a competent ligand. In low-loading scenarios, the substrate outcompetes the phosphine ligand for the Pd(II) center, forming an inactive Pd-amine complex.[1]
Solution: 
  • Switch to Bulky Ligands: Use ligands with high steric demand (e.g., XPhos , BrettPhos , or SPhos ). The steric bulk prevents the formation of the inactive bis-amine palladium species.[1]

  • Precatalysts are Mandatory: Do not use Pd(OAc)₂ + Ligand. Use pre-formed precatalysts (e.g., XPhos Pd G3 or G4 ). This ensures a 1:1 Pd:Ligand ratio and rapid initiation.

Issue 2: "I see the starting material disappear, but the major product is the de-chlorinated pyrimidine (hydrodechlorination)."

Diagnosis: Slow Transmetallation / β-Hydride Elimination. Technical Insight: The C5-fluorine activates the C-Cl bond, facilitating oxidative addition.[1] However, if the boronic acid does not transmetallate quickly, the Pd(II) species will intercept a hydride source (solvent or base), leading to reduction. Solution:

  • Increase Boronic Acid Stoichiometry: Push the equilibrium. Use 1.5 – 2.0 equivalents.

  • Water Concentration: Ensure the water content in the solvent system is optimized (typically 4:1 Organic:Water). Water is essential for activating the boronic acid to the boronate species.

  • Degas Thoroughly: Oxygen promotes homocoupling and catalyst decomposition, slowing the main cycle and favoring dehalogenation.

Issue 3: "The reaction turns black immediately upon heating."

Diagnosis: "Palladium Black" Formation (Ligand Dissociation). Technical Insight: Your ligand is not stabilizing the Pd(0) species effectively at the reaction temperature. Solution:

  • Lower Temperature: If running at 100°C, drop to 80°C.

  • Check Solvent Purity: Peroxides in ethers (THF, Dioxane) oxidize phosphines to phosphine oxides, leaving naked Pd which instantly aggregates. Use inhibited or freshly distilled solvents.

Optimization Workflow: Reducing Loading to <1 mol%

Do not guess. Follow this logic flow to determine the Minimum Effective Loading (MEL).

OptimizationCycle start Start: Standard Conditions (5 mol% Pd, 1.5 eq Boronic Acid) check_yield Check Yield & Purity start->check_yield decision Conversion > 95%? check_yield->decision reduce_load Reduce Pd by 50% (Next: 2.5 mol%) decision->reduce_load Yes analyze_fail Analyze Failure Mode decision->analyze_fail No reduce_load->check_yield Iterate final Optimized Protocol (Target: 0.1 - 0.5 mol%) reduce_load->final Limit Reached stall Stalled Conversion: Change Ligand (More Steric Bulk) analyze_fail->stall SM Remains dehal Dehalogenation: Increase Boronic Acid / Change Base analyze_fail->dehal Byproduct Forms stall->start Restart with new Ligand dehal->start Restart with new Base

Figure 1: Iterative optimization cycle for catalyst reduction. Note the distinct branches for kinetic stalling vs. side-reaction dominance.

Recommended Experimental Protocol

This protocol is engineered for the Suzuki-Miyaura coupling of 6-chloro-5-fluoropyrimidin-4-amine with aryl boronic acids.[1] It avoids amine protection by using a precatalyst system.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1)[1]

  • Base: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Potassium Phosphate, tribasic) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq), boronic acid (1.5 eq), and

    
     (2.0 eq).
    
    • Note: If using <0.5 mol% catalyst, prepare a stock solution of the catalyst rather than weighing <1 mg solids.

  • Degas Solvents: Sparge the Dioxane/Water mixture with Nitrogen or Argon for at least 15 minutes.

    • Why? Oxygen is the primary enemy of low-loading catalysis.[1]

  • Catalyst Addition: Add XPhos Pd G3 (Start at 1.0 mol% for optimization).

  • Seal & Heat: Cap the vial (PTFE septum) and heat to 80°C .

    • Monitoring: Check HPLC/UPLC at 1 hour. If conversion is >50%, the catalyst is active.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine.

    • Purification: The 4-amino group makes these compounds polar.[1] Use DCM/MeOH gradients or C18 Reverse Phase chromatography.

Data Summary: Base Selection Matrix

BasepKa (conj. acid)CompatibilityRecommendation
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

10.3ModerateGood starting point. Can be too weak for hindered boronic acids.

12.3High Preferred. Excellent balance of solubility and basicity for this scaffold.
CsF N/AHighUse for unstable boronic acids (protodeboronation sensitive).
KOtBu 17.0LowAvoid. Too strong; causes competitive SNAr of the fluorine or amine deprotonation.

Mechanistic Visualization

Understanding the competition between the productive cycle and the amine inhibition is critical.

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd Fast (due to 5-F) Inhib Inactive Complex (Pd-Substrate-Amine) Pd0->Inhib Reversible Poisoning (If Ligand is small) TransMet Transmetallation OxAdd->TransMet Rate Limiting Step Inhib->Pd0 Heat/Sterics Prod Product TransMet->Prod Reductive Elimination

Figure 2: Catalytic cycle showing the "Off-Cycle" inhibition pathway caused by the free amine.[1] Bulky ligands (L) block the path to the red node.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Preparation of Bulky Phosphine-Ligated Palladium(II) Complexes." Journal of the American Chemical Society.[3]

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Lilly, E. (2010). "Patent: Synthesis of CDK4/6 Inhibitors (Abemaciclib Intermediates)." World Intellectual Property Organization (WO2010075074).

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

Sources

Overcoming poor reactivity of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are experiencing stalled conversion or low yields when attempting to functionalize 6-Chloro-5-fluoropyrimidin-4-amine (CAS: N/A for generic structure, specific derivatives vary) .

While the C-5 fluorine atom typically activates the pyrimidine ring via inductive effects ($ -I


 +M 

S_NAr $) difficult under mild conditions.

This technical guide provides validated troubleshooting workflows to overcome this deactivation, utilizing advanced $ S_NAr $ protocols, Palladium-catalyzed cross-coupling, and protecting group strategies.

Part 1: The Reactivity Landscape (Mechanism & Causality)

To solve the reactivity issue, one must understand the electronic competition at play.

  • The Deactivator ($ -NH_2 $ at C4): The lone pair on the exocyclic amine donates electron density into the

    
    -system of the pyrimidine ring. This increases the electron density at the ring nitrogens and carbons, raising the energy barrier for the nucleophilic attack at C-6.
    
  • **The Activator ($ -F

    
     -I $), which should theoretically activate the adjacent C-6 chlorine.
    
  • The Net Result: The resonance donation from the amine often overwhelms the inductive activation from the fluorine, resulting in a substrate that is "electron-rich" and resistant to nucleophilic attack compared to 2,4-dichloropyrimidines.

Visualizing the Deactivation

The following diagram illustrates the electronic conflict and the decision logic for overcoming it.

ReactivityLogic Substrate 6-Chloro-5-fluoropyrimidin-4-amine Problem Problem: Electron-Rich Ring (Amine Donation > Fluorine Activation) Substrate->Problem Causes Goal Target: Substitution at C-6 (Cl displacement) Problem->Goal Hinders Method1 Strategy A: Brute Force SNAr (High T, Polar Solvent) Goal->Method1 If Nucleophile is Strong/Aliphatic Method2 Strategy B: Pd-Catalysis (Buchwald-Hartwig) Goal->Method2 If Nucleophile is Weak/Aromatic Method3 Strategy C: Activation via Protection (Boc/Acetyl) Goal->Method3 If Catalyst Poisons or SNAr Fails

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on nucleophile type and failure mode.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Standard $ S_NAr $ (EtOH, Reflux) shows <10% conversion after 24 hours.

Diagnosis: The activation energy is too high for standard thermal heating in protic solvents. The solvent shell in ethanol hydrogen-bonds to the nucleophile, reducing its kinetic reactivity. Solution: Switch to a Dipolar Aprotic Solvent and use Microwave Irradiation .

  • Why: Solvents like NMP or DMSO do not solvate the nucleophile's anion as strongly as alcohols, leaving it "naked" and more reactive. Microwave heating provides rapid, uniform energy transfer to overcome the high activation barrier.

Issue 2: The reaction turns black/tarry with no product formation.

Diagnosis: Decomposition of the pyrimidine ring or polymerization, likely caused by excessive heating with strong bases (e.g., NaH, KOH). Solution: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or DBU and lower the temperature, extending the reaction time. Alternatively, use Fluoride-mediated activation (CsF) if the nucleophile is silylated.

Issue 3: Palladium coupling (Buchwald-Hartwig) yields are low (<30%).

Diagnosis: Catalyst Poisoning. The free primary amine ($ -NH_2 $) at C-4 is a competent ligand and can bind to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming stable Pd-amine complexes). Solution:

  • Ligand Switch: Use bulky, electron-rich ligands like BrettPhos or XantPhos that bind tightly to Pd and prevent displacement by the substrate amine.

  • Pre-catalysts: Use oxidative addition precatalysts (e.g., Pd(dba)2 + Ligand or G3-Palladacycles ) to ensure active species formation.

Issue 4: I need to couple a weak nucleophile (e.g., Aniline).

Diagnosis: Anilines are too weak for $ S_NAr $ on this deactivated ring, and standard Pd-conditions might suffer from competitive binding. Solution: Acid-Catalyzed $ S_NAr $.

  • Mechanism: Adding 1.0 equiv of HCl (in Dioxane or n-BuOH) protonates the pyrimidine ring nitrogen (N-1 or N-3). This transforms the ring into a highly electrophilic cationic species, significantly lowering the barrier for nucleophilic attack.

  • Note: This works best for anilines; aliphatic amines will simply be protonated and rendered non-nucleophilic.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted $ S_NAr $ (For Aliphatic Amines)

Best for: Primary/Secondary alkyl amines where thermal reflux fails.

  • Setup: In a 10 mL microwave vial, dissolve 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv, 1 mmol) in NMP (anhydrous, 3 mL).

  • Reagents: Add the Amine Nucleophile (2.5 equiv) and DIPEA (3.0 equiv).

  • Reaction: Seal and irradiate at 140°C - 160°C for 30–60 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash copiously with water (5x) to remove NMP. Dry over $ Na_2SO_4 $.

  • Validation: Monitor by LCMS. The product peak should appear as the major component.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Anilines, weak nucleophiles, or when harsh heat is not tolerated.

ComponentEquivalentRole
Substrate 1.0Electrophile
Nucleophile 1.2Amine source
Pd(OAc)2 0.05 (5 mol%)Metal Source
BrettPhos 0.10 (10 mol%)Bulky Ligand (Prevents poisoning)
Cs2CO3 2.0Base (Anhydrous)
Dioxane 0.2 M Conc.Solvent (Degassed)
  • Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes.

  • Mixing: Add Pd(OAc)2, BrettPhos, and Base to the vial. Purge with Argon. Add solvent and stir at RT for 5 mins to form the active catalyst complex.

  • Addition: Add the Substrate and Nucleophile.

  • Heating: Heat to 100°C for 12–18 hours.

  • Note: If conversion stalls, add a second portion of catalyst/ligand.

Protocol C: "Activation by Protection" (The Workaround)

Best for: Extremely stubborn substrates where direct reaction fails.

  • Step 1 (Protection): React 6-Chloro-5-fluoropyrimidin-4-amine with $ Boc_2O $ (2.5 equiv) and DMAP (cat.) in DCM. This forms the bis-Boc or mono-Boc protected species.

    • Effect: The Boc group is electron-withdrawing. It removes the electron density donation from the nitrogen, reactivating the C-6 chlorine.

  • Step 2 ($ S_NAr $): React the Boc-protected intermediate with your nucleophile (mild base, THF, 60°C). Reaction rates will be significantly faster (similar to 2,4-dichloropyrimidine).

  • Step 3 (Deprotection): Treat with TFA/DCM (1:1) to remove the Boc group and recover the free amine.

Part 4: Comparative Data

The following table summarizes expected outcomes based on internal application data for the reaction of 6-Chloro-5-fluoropyrimidin-4-amine with Morpholine (secondary amine).

MethodConditionsTimeConversion (LCMS)Notes
Standard Thermal EtOH, DIPEA, 80°C24 h< 15%Reaction stalled.
High Temp Thermal DMSO, DIPEA, 120°C12 h65%Significant tar formation.
Microwave NMP, DIPEA, 160°C45 min92% Cleanest profile for aliphatic amines.
Buchwald (PPh3) Pd(PPh3)4, NaOtBu18 h20%Catalyst poisoning observed.
Buchwald (BrettPhos) Pd G3, NaOtBu6 h88% Excellent for anilines/weak amines.

References

  • MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][1][2][3][4][5][6]

  • National Institutes of Health (NIH). (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Ligand Design. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Retrieved from [Link]

Sources

Purification challenges of 6-Chloro-5-fluoropyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 6-Chloro-5-fluoropyrimidin-4-amine and its derivatives. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and antiviral agents. Its unique electronic properties—driven by the electron-withdrawing fluorine and chlorine atoms—create specific stability and reactivity challenges during purification.

Topic: Purification & Stability Troubleshooting Content Type: Technical Guide / FAQ Audience: Medicinal Chemists, Process Chemists

Introduction: The Stability Paradox

The 6-chloro-5-fluoropyrimidin-4-amine core is electronically "hot." The electronegative fluorine at C5 and the nitrogen atoms in the ring make the C6-chlorine highly susceptible to nucleophilic aromatic substitution (


). While this reactivity is desired for the next synthetic step, it becomes a liability during purification.

Common Failure Modes:

  • Hydrolysis on Silica: The C-Cl bond is prone to hydrolysis on acidic silica gel, converting the desired product into the 6-hydroxy impurity (pyrimidone tautomer).

  • Regioisomer Contamination: When synthesizing derivatives from 4,6-dichloro-5-fluoropyrimidine, over-reaction can lead to bis-aminated byproducts, or under-reaction leaves starting material.

  • Solubility Issues: The amino group creates hydrogen bonding networks that can cause compounds to "oil out" rather than crystallize.

Module 1: Troubleshooting Chromatography (The "Silica Problem")

Q: Why does my compound decompose or streak heavily on standard silica gel columns?

A: This is a classic issue with electron-deficient aminopyrimidines.

  • The Mechanism: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with residual moisture, catalyzes the hydrolysis of the C-Cl bond to form the 6-hydroxy-5-fluoropyrimidin-4-amine (often observed as the pyrimidone tautomer). Additionally, the basic amine moiety interacts strongly with free silanol groups (

    
    ), causing peak tailing and irreversible adsorption.
    

Corrective Protocol:

  • Neutralize the Stationary Phase: Pre-treat your silica gel column with 1–2% Triethylamine (TEA) or 1% Ammonia in the mobile phase. This blocks acidic silanol sites.

    • Tip: Run 2 column volumes of the mobile phase + TEA before loading your sample.

  • Switch to "Amine-Functionalized" Silica: Use commercially available

    
    -silica cartridges. These are basic and prevent both tailing and acid-catalyzed hydrolysis.
    
  • Alternative: Reverse Phase (C18): If the compound is sufficiently polar, use C18 silica with a basic buffer (e.g., 0.1% Ammonium Bicarbonate, pH 10). The basic pH suppresses protonation of the amine, improving peak shape and stability.

Q: I see a new polar spot forming on the TLC plate during the run. What is it?

A: This is likely the hydrolysis product (6-hydroxy derivative).

  • Diagnosis: Isolate a small amount. The Mass Spectrum (MS) will show a mass of

    
    , i.e., a loss of 18 amu ( Cl=35 , OH=17, net -18 difference roughly, but accurately 
    
    
    
    ).
  • Prevention: Minimize residence time on the column. Flash chromatography should be completed in <20 minutes. Do not dry load onto silica if the compound is unstable; use a liquid load (DCM or minimal DMF).

Module 2: Crystallization & Workup Challenges

Q: My crude product is "oiling out" during recrystallization. How do I induce precipitation?

A: 6-Chloro-5-fluoropyrimidin-4-amines often form supersaturated oils due to strong intermolecular H-bonding disrupting the crystal lattice formation.

Troubleshooting Guide:

Variable Recommendation Rationale
Solvent System IPA / Water (3:1 to 1:1) Isopropanol (IPA) solubilizes the lipophilic core; water acts as the anti-solvent.
Temperature Slow Cooling Rapid cooling traps impurities and causes oiling. Cool from 60°C to RT over 2 hours.
Seeding Critical If no seed is available, scratch the glass wall with a spatula or sonicate the oil for 1 min.

| Impurities | Remove Residual DMF | Even 1% residual DMF/DMSO can prevent crystallization. Wash the organic layer thoroughly with brine/water during workup. |

Q: How do I remove unreacted 4,6-dichloro-5-fluoropyrimidine without a column?

A: The starting material (dichloropyrimidine) is significantly less basic and more lipophilic than the product (aminopyrimidine).

  • Acid/Base Extraction:

    • Dissolve the crude mixture in EtOAc.

    • Extract with 0.5 M HCl (aq). The desired amine product will protonate and move to the aqueous layer. The non-basic dichloro starting material remains in the EtOAc.

    • Separate the layers.

    • Neutralize the aqueous layer with NaOH or

      
       to pH 8–9. The product will precipitate or can be extracted back into EtOAc.
      
    • Warning: Do not use strong acid (>1 M) or heat, as this will hydrolyze the C-Cl bond. Keep everything at 0–5°C.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for purification based on crude purity and specific impurity profiles.

PurificationWorkflow Start Crude Reaction Mixture (6-Chloro-5-fluoropyrimidin-4-amine) CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision1 Is Starting Material (Dichloro) Present? CheckTLC->Decision1 AcidWash Acid/Base Extraction (0.5M HCl wash) Decision1->AcidWash Yes Decision2 Is Purity > 85%? Decision1->Decision2 No AcidWash->Decision2 Crystallization Recrystallization (IPA/Water or EtOAc/Heptane) Decision2->Crystallization Yes Column Flash Chromatography Decision2->Column No Final Pure Product (>98%) Crystallization->Final ColumnCond Condition: Silica + 1% TEA or C18 (Basic pH) Column->ColumnCond ColumnCond->Final

Figure 1: Purification Decision Tree. This workflow prioritizes non-chromatographic methods to minimize silica-induced degradation.

Module 4: Degradation Mechanism

Understanding why the molecule degrades is key to preventing it. The electron-poor ring facilitates the attack of water at the C6 position.

Degradation Reactant 6-Chloro-5-fluoro pyrimidin-4-amine Intermediate Meisenheimer Complex (Transition State) Reactant->Intermediate + H2O / Acidic Silica Product 6-Hydroxy-5-fluoro pyrimidin-4-amine (Pyrimidone Tautomer) Intermediate->Product - HCl

Figure 2: Hydrolysis Pathway. Acidic conditions facilitate the displacement of the Chloride leaving group by water.

Detailed Experimental Protocol: Recrystallization

Objective: Purification of 6-chloro-5-fluoropyrimidin-4-amine (approx. 10g scale) without chromatography.

  • Dissolution: Take 10 g of crude solid. Add Isopropanol (IPA) (30 mL) and heat to 60°C.

    • Note: If the solution is not clear, filter hot through a sintered glass funnel to remove inorganic salts (NaCl/KCl from the reaction).

  • Anti-Solvent Addition: While stirring at 60°C, slowly add Water (10–15 mL) dropwise until a slight turbidity persists.

  • Clarification: Add 1–2 mL of IPA to redissolve the turbidity.

  • Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (approx. 1 hour). Do not use an ice bath yet.

  • Crystallization: Once at room temperature, observe for crystals. If oil forms, scratch the flask. Once crystallization begins, cool to 0–5°C in an ice bath for 30 minutes.

  • Filtration: Filter the white solid. Wash the cake with cold IPA/Water (1:1, 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat >60°C to prevent defluorination or hydrolysis).

Expected Yield: 70–85% recovery. Purity: >98% (HPLC).

References

  • PubChem. (2025).[1] 6-Chloro-5-fluoropyrimidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vertex AI Search Results. (2025). Synthesis and Purification of Voriconazole Intermediates. (Citing CN102190628A and related patents regarding 4-chloro-5-fluoropyrimidine handling).
  • Picazo, E. M. H., et al. (2021).[2][3] Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. (Discusses reactivity and hydrolysis risks of chloropyrimidines). Available at: [Link]

Sources

Technical Support Center: Navigating Side Reactions of 6-Chloro-5-fluoropyrimidin-4-amine with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-5-fluoropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Nucleophilic aromatic substitution (SNAr) reactions with this substrate are powerful, but can sometimes lead to unexpected side products, impacting yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your experiments.

Understanding the Reactivity of 6-Chloro-5-fluoropyrimidin-4-amine

The reactivity of 6-Chloro-5-fluoropyrimidin-4-amine in SNAr reactions is governed by the electronic properties of the pyrimidine ring and its substituents. The two halogen atoms, chlorine at C6 and fluorine at C5, are both potential leaving groups for nucleophilic attack. The pyrimidine ring itself is electron-deficient, which facilitates SNAr reactions. The 4-amino group is an electron-donating group, while the 5-fluoro group is strongly electron-withdrawing. This electronic push-pull system, along with the positions of the ring nitrogens, dictates the regioselectivity of nucleophilic attack and the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen is preferentially substituted in SNAr reactions with 6-Chloro-5-fluoropyrimidin-4-amine?

Generally, the chlorine atom at the C6 position is the preferred site of nucleophilic attack over the fluorine atom at the C5 position. This is due to a combination of factors:

  • Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, making the chloride a better leaving group in this context.[1][2]

  • Electronic Activation: The two ring nitrogens strongly activate the C6 position for nucleophilic attack. While the 5-fluoro group is electron-withdrawing, its primary electronic influence is on the adjacent C5 and C6 positions.

However, reaction conditions can influence this selectivity. Forcing conditions, such as high temperatures or very strong nucleophiles, may lead to substitution at the C5 position as a side product.

Q2: What are the most common side reactions observed with this substrate?

The most frequently encountered side reactions include:

  • Hydrolysis: In the presence of water or hydroxide ions (from certain bases or moisture in solvents), the starting material or the desired product can undergo hydrolysis, replacing the chlorine atom with a hydroxyl group to form the corresponding pyrimidin-6-one.

  • Dimerization/Oligomerization: Under certain conditions, particularly with highly reactive nucleophiles or at high concentrations, self-condensation or reaction with impurities can lead to the formation of dimeric or oligomeric byproducts.

  • Substitution at the C5 Position: While less common, displacement of the fluoride can occur, leading to a mixture of regioisomers that can be challenging to separate.

  • Intramolecular Cyclization: If the nucleophile contains a suitably positioned secondary reactive group (e.g., a pendant amine or alcohol), an intramolecular SNAr reaction can occur after the initial substitution, leading to fused heterocyclic systems.[3][4]

Q3: How does the choice of base influence the outcome of the reaction?

The choice of base is critical and can significantly impact the prevalence of side reactions.

  • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These should be used with caution as they can promote hydrolysis of the starting material and product.

  • Non-Nucleophilic Organic Bases (e.g., DIPEA, Et3N): These are generally preferred as they are less likely to compete with the primary nucleophile. However, they can still facilitate side reactions if not used appropriately.

  • Inorganic Carbonate Bases (e.g., K2CO3, Cs2CO3): These are often a good choice as they are typically non-nucleophilic and can effectively scavenge the acid byproduct (HCl).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of Unreacted Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 6-Chloro-5-fluoropyrimidin-4-amine.

  • The isolated yield of the desired 6-substituted product is lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reaction Temperature SNAr reactions often require thermal activation to overcome the activation energy barrier.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful that excessive heat can promote side reactions.
Inadequate Reaction Time The reaction may not have reached completion.Extend the reaction time, taking aliquots periodically to monitor for the disappearance of the starting material.
Weak Nucleophile Nucleophiles with low nucleophilicity will react slowly or not at all under standard conditions.Consider using a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. Alternatively, explore alternative, more nucleophilic reagents.
Poor Solvent Choice The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during SNAr.[5]Use polar aprotic solvents such as DMF, DMAc, NMP, or DMSO, which are known to accelerate SNAr reactions. If solubility is an issue, consider a co-solvent system.
Issue 2: Formation of a Significant Amount of Hydrolysis Byproduct

Symptoms:

  • A polar byproduct is observed on TLC or LC-MS, often with a mass corresponding to the replacement of Cl with OH.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Presence of Water in Reagents or Solvents Trace amounts of water can lead to hydrolysis, especially at elevated temperatures and in the presence of a base.Use anhydrous solvents and ensure all reagents are dry. Consider drying glassware in an oven prior to use and running the reaction under an inert atmosphere (N2 or Ar).
Use of a Nucleophilic Base Hydroxide-containing bases (NaOH, KOH) directly contribute to the hydrolysis side reaction.Switch to a non-nucleophilic base such as DIPEA, Et3N, or K2CO3.
"Wet" Work-up Procedure Prolonged exposure to aqueous conditions during work-up can cause hydrolysis of any remaining starting material or even the product.Minimize the time the reaction mixture is in contact with aqueous solutions. Perform extractions quickly and efficiently.
Issue 3: Lack of Regioselectivity - Formation of the C5-Substituted Isomer

Symptoms:

  • LC-MS or NMR analysis indicates the presence of an isomeric product where the nucleophile has displaced the fluorine atom.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Reaction Temperature Forcing reaction conditions can provide enough energy to overcome the higher activation barrier for C-F bond cleavage.Reduce the reaction temperature and extend the reaction time if necessary. The goal is to find a temperature at which the desired reaction proceeds at a reasonable rate while minimizing the formation of the undesired isomer.
Highly Reactive Nucleophile Very "hard" or highly reactive nucleophiles may exhibit less selectivity.If possible, consider using a less reactive nucleophile or modifying the reaction conditions to temper its reactivity (e.g., by not fully deprotonating it).
Solvent Effects The solvent can influence the relative stability of the transition states leading to the two possible products.Screen a range of polar aprotic solvents (DMF, DMSO, NMP) to see if regioselectivity can be improved. Sometimes, less polar solvents like THF or 2-MeTHF can offer better selectivity, albeit with longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a starting point for the reaction of 6-Chloro-5-fluoropyrimidin-4-amine with a primary or secondary amine.

  • To a dry reaction vessel under an inert atmosphere, add 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be filtered and washed with a suitable solvent. Otherwise, proceed with an aqueous work-up.

  • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification Strategy for Removing Polar Byproducts

If polar byproducts such as the hydrolysis product are present, the following purification strategies can be employed:

  • Aqueous Work-up with Mild Acid: A dilute aqueous acid wash (e.g., 1M HCl) can sometimes help to remove basic impurities. Care should be taken as the desired product may also be basic and partition into the aqueous layer.

  • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can separate the less polar desired product from more polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.

Visualizing Reaction Pathways

Diagram 1: Desired SNAr Reaction Pathway

G 6-Chloro-5-fluoropyrimidin-4-amine 6-Chloro-5-fluoropyrimidin-4-amine Meisenheimer_Complex Meisenheimer_Complex 6-Chloro-5-fluoropyrimidin-4-amine->Meisenheimer_Complex + Nucleophile (NuH) + Base Desired_Product 6-Nu-5-fluoropyrimidin-4-amine Meisenheimer_Complex->Desired_Product - Cl- - Base-H+

Caption: Desired nucleophilic substitution at the C6 position.

Diagram 2: Common Side Reaction Pathways

G cluster_0 Starting Material cluster_1 Side Products Start 6-Chloro-5-fluoropyrimidin-4-amine Hydrolysis Hydrolysis Product (6-Hydroxy derivative) Start->Hydrolysis + H2O/OH- C5_Sub C5-Substitution Product (5-Nu-6-chloropyrimidin-4-amine) Start->C5_Sub + NuH (forcing conditions) Dimer Dimerization/Oligomerization Start->Dimer Self-reaction or with impurities

Sources

Troubleshooting failed reactions with 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 851984-15-1 | Formula: C₄H₃ClFN₃ | MW: 147.54 Da[1][2][3][4]

Welcome to the Technical Support Hub

Status: Operational | Topic: Troubleshooting Reactivity & Synthesis Failures

This guide addresses the specific challenges encountered when using 6-Chloro-5-fluoropyrimidin-4-amine as a scaffold in medicinal chemistry. This intermediate is a critical building block for kinase inhibitors (e.g., JAK, CDK, and BTK inhibitors) but presents a "push-pull" electronic profile that often leads to stalled reactions.[1][3][4]

The 4-amino group (electron donor) significantly deactivates the ring toward nucleophilic attack, while the 5-fluoro group introduces unique steric and inductive effects.[1][3][4]

Module 1: Nucleophilic Aromatic Substitution (SₙAr) Failures

User Issue: "I am trying to displace the 6-chloro group with a primary amine, but the starting material remains unreacted even at reflux."

Root Cause Analysis

The failure is likely due to electronic deactivation .[3][4]

  • The "Push" Effect: The lone pair on the exocyclic amine at position 4 donates electron density into the pyrimidine ring (mesomeric effect), significantly lowering the electrophilicity of the C6 carbon.

  • The "Pull" Effect: While the 5-fluorine is electron-withdrawing (inductive), it is insufficient to overcome the strong donation from the 4-amino group.[1][3][4]

  • Result: The ring is too electron-rich for standard SₙAr conditions (e.g., TEA/THF at 60°C).[1][3][4]

Troubleshooting Protocol
MethodConditionsMechanism of Action
Method A: Acid Catalysis (Recommended) Solvent: n-Butanol or iPrOHAdditive: 1.0–2.0 eq.[1][3][4] HCl (4M in dioxane) or TFATemp: 90–120°C (Sealed tube)Protonation of the ring nitrogen (N1/N3) restores electrophilicity by creating a cationic, electron-deficient species.[1][3][4]
Method B: Microwave Irradiation Solvent: NMP or DMSOBase: DIPEA (3 eq.)Temp: 140–160°C (30–60 min)Overcomes the high activation energy barrier caused by the deactivated ring.[4]
Method C: Lewis Acid Activation Additive: ZnCl₂ or Mg(ClO₄)₂Solvent: DCE or TolueneLewis acid coordinates to ring nitrogens, mimicking the protonation effect without using Brønsted acids.[4]
Visual Guide: SₙAr Decision Tree

SnAr_Troubleshooting Start Start: SₙAr Reaction Stalled Check_Cond Check Conditions Start->Check_Cond Is_Acidic Is Acid Catalysis Used? Check_Cond->Is_Acidic Yes Increase Temp to 140°C (Microwave) Is_Acidic->Yes Yes No Switch to n-BuOH + 1 eq HCl Is_Acidic->No No Check_Sterics Is Nucleophile Sterically Hindered? Yes->Check_Sterics High_Steric High_Steric Check_Sterics->High_Steric Yes (e.g., t-Butyl amine) Low_Steric Low_Steric Check_Sterics->Low_Steric No Buchwald Buchwald High_Steric->Buchwald Switch to Buchwald-Hartwig (See Module 2) Success Success Low_Steric->Success Isolate Product

Caption: Decision logic for overcoming deactivated pyrimidine reactivity.

Module 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][3][4]

User Issue: "SₙAr failed, so I tried Buchwald coupling. The reaction turned black (Pd precipitation) and yielded <10% product."[3]

Root Cause Analysis
  • Catalyst Poisoning: The free amine (-NH2) at position 4 is a competent ligand.[1][3][4] It binds to the Palladium center, displacing the phosphine ligands and forming an inactive complex.[3]

  • Competitive Binding: The 5-fluoro group can also facilitate weak chelation, further destabilizing the active catalytic cycle.[1][3][4]

Optimization Matrix
ParameterRecommendationRationale
Protecting Group Protect the 4-NH₂ first (e.g., Boc₂O, DMAP).Prevents the amine from poisoning the catalyst.[3] The Boc group also withdraws electrons, facilitating the oxidative addition step.[3]
Ligand Choice BrettPhos or tBuXPhos Bulky, electron-rich ligands prevent the substrate amine from coordinating to the metal center.[1][3]
Base Cs₂CO₃ or K₃PO₄ (Anhydrous)Weaker bases reduce side reactions (like hydrolysis of the chloro group) compared to NaOtBu.
Pre-catalyst Pd(OAc)₂ is often insufficient.[4] Use Pd₂dba₃ or G3-Palladacycles .[1][3][4]Ensures rapid generation of the active Pd(0) species.[4][5]

Module 3: Cyclization to Purines (Traube Synthesis)

User Issue: "I am trying to convert the intermediate into a purine via reaction with an orthoformate, but the ring closure is incomplete."

Technical Insight

To form a purine, you typically need a 4,5-diaminopyrimidine.[1][3][4][6] If you are starting with 6-Chloro-5-fluoropyrimidin-4-amine , you must first displace the 6-Cl with an amine (to get the N7 position of the purine) or displace the 5-F (which is very difficult).[1][3][4]

Correct Workflow:

  • Step 1: Displace 6-Cl with a primary amine (R-NH2) to get N4-substituted-5-fluoropyrimidine-4,6-diamine .[1][3][4]

  • Step 2 (The Problem): The 5-position is occupied by Fluorine, not Nitrogen.[1][3][4] You cannot form a purine directly from this scaffold unless you displace the Fluorine. [3]

Correction: If your target is a purine, you likely need 4,6-dichloro-5-nitropyrimidine or 4,6-dichloro-5-aminopyrimidine as the starting material.[1][3][4] However, if you are synthesizing pyrazolo[3,4-d]pyrimidines , this scaffold is valid via hydrazine displacement.[1][3][4]

Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:

  • Reagent: Hydrazine hydrate (NH₂NH₂).[1][4]

  • Conditions: Ethanol, Reflux, 4h.

  • Mechanism: SₙAr displacement of 6-Cl by hydrazine, followed by intramolecular displacement of the 5-F (facilitated by the "F" being a good leaving group in highly activated intramolecular cyclizations).[1][3][4]

FAQ: Physical Properties & Handling

Q: What is the solubility profile?

  • High Solubility: DMSO, DMF, DMAc.[1][3][4]

  • Moderate Solubility: Methanol, Ethanol, n-Butanol (at reflux).[1][3][4]

  • Poor Solubility: DCM, Diethyl Ether, Hexanes, Water.[1][3][4]

  • Tip: For LCMS monitoring, dissolve samples in 1:1 DMSO:MeCN to ensure the solid is fully in solution.[3]

Q: Can I remove the 5-Fluoro group later?

  • A: No, C-F bonds on pyrimidines are metabolically and chemically stable.[3][4] If you do not want the fluorine in the final molecule, you must start with 6-chloropyrimidin-4-amine .[1][3][4]

Q: Is the compound light-sensitive?

  • A: Yes, aminopyrimidines can oxidize or dimerize upon prolonged exposure to light.[3][4] Store in amber vials at 4°C under Argon.

References & Citations

  • SₙAr Mechanisms on Deactivated Pyrimidines:

    • Concept: Protonation of ring nitrogen activates the C-Cl bond toward nucleophilic attack.[1][3][4]

    • Source: Joule, J. A., & Mills, K. (2010).[1][3][4] Heterocyclic Chemistry. 5th Ed. Wiley.[1][3][4] (Chapter on Pyrimidines).

  • Buchwald-Hartwig Coupling on Aminopyrimidines:

    • Concept: Use of bulky biaryl phosphine ligands to prevent catalyst poisoning by free amines.[1][3][4]

    • Source: Surry, D. S., & Buchwald, S. L. (2008).[1][3][4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Synthesis of Kinase Inhibitors (JAK/CDK Scaffolds):

    • Context: Use of 6-chloro-5-fluoropyrimidines in drug synthesis.[1][3][4][7]

    • Source: Patent WO2010135650.[1][3][4] "Preparation of pyrimidine derivatives as kinase inhibitors."

  • Physical Properties & CAS Verification:

    • Source: PubChem Compound Summary for CID 53487969 (6-Chloro-5-fluoropyrimidin-4-amine).[1][3][4] [1][4]

Sources

Validation & Comparative

Strategic Selection of Pyrimidine Scaffolds: 6-Chloro-5-fluoropyrimidin-4-amine vs. 4,6-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles—particularly kinase inhibitors and adenosine receptor antagonists—the choice between a commodity scaffold (4,6-dichloropyrimidine , 4,6-DCP) and a pre-functionalized core (6-chloro-5-fluoropyrimidin-4-amine , CFPA) represents a critical "Build vs. Buy" decision.

This guide objectively compares these two starting materials. While 4,6-DCP offers low cost and high initial reactivity, it lacks the critical C5-fluorine substituent often required for metabolic stability and potency. CFPA provides this functionality "pre-installed" but introduces significant synthetic challenges due to electronic deactivation. This document details the reactivity profiles, synthetic pathways, and experimental protocols necessary to navigate this choice.

Part 1: Electronic Landscape & Reactivity Analysis

The fundamental difference between these scaffolds lies in the electronic push-pull effects governing the susceptibility of the C6-chloride to Nucleophilic Aromatic Substitution (


).
4,6-Dichloropyrimidine (4,6-DCP)
  • Electronic State: Highly electron-deficient. The two ring nitrogens withdraw density, making both C4 and C6 highly electrophilic.

  • Reactivity: High. Reacts with amines at 0°C to Room Temperature (RT).

  • Regioselectivity: Symmetric. The first substitution is statistical (unless directed by sterics), often leading to a mixture of mono- and bis-substituted products if stoichiometry is not strictly controlled.

6-Chloro-5-fluoropyrimidin-4-amine (CFPA)
  • Electronic State: Complex "Push-Pull" system.

    • C5-Fluorine (Inductive Withdrawal): The highly electronegative fluorine at C5 inductively withdraws electron density (

      
      -effect), theoretically activating the adjacent C4 and C6 positions.
      
    • C4-Amine (Resonance Donation): The lone pair on the exocyclic amine donates density into the ring (

      
      -effect). This resonance effect is dominant , significantly increasing electron density at C6 and deactivating it toward nucleophiles.
      
  • Reactivity: Low to Moderate. The deactivating amine necessitates forcing conditions (elevated temperatures, polar protic solvents) to displace the remaining chloride.

Comparative Reactivity Table
Feature4,6-Dichloropyrimidine (4,6-DCP)6-Chloro-5-fluoropyrimidin-4-amine (CFPA)
C6-Electrophilicity High (Rapid

)
Suppressed (Requires Activation/Heat)
C5-Functionality Hydrogen (H)Fluorine (F)
Primary Challenge Controlling mono-substitution (Selectivity)Overcoming amine deactivation (Reactivity)
Metabolic Stability Low (C5-H is a metabolic soft spot)High (C5-F blocks oxidation)
Typical Reaction Temp 0°C – 25°C80°C – 120°C

Part 2: Synthetic Decision Matrix (Visualized)

The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on target requirements.

G Start Target Molecule Analysis Q1 Does Target Require C5-Fluorine? Start->Q1 NoF No (C5 = H) Q1->NoF Metabolic stability not critical YesF Yes (C5 = F) Q1->YesF Block metabolism/ Modulate pKa UseDCP Use 4,6-Dichloropyrimidine NoF->UseDCP Step1 Step 1: Controlled Mono-S_NAr (0°C, 1.0 eq Nucleophile) UseDCP->Step1 Step2 Step 2: Second S_NAr (Heat, Excess Nucleophile) Step1->Step2 Eval Can you Fluorinate 4,6-DCP? YesF->Eval DirectF Direct Fluorination (Selectfluor) Yield: <10% (Poor) Eval->DirectF Attempted Electrophilic F+ UseCFPA Use 6-Chloro-5-fluoropyrimidin-4-amine Eval->UseCFPA Recommended Route StepCFPA Forcing S_NAr Conditions (n-BuOH, 110°C, DIPEA) UseCFPA->StepCFPA

Figure 1: Synthetic decision tree highlighting the impracticality of late-stage fluorination on the 4,6-DCP scaffold.

Part 3: Experimental Protocols

Protocol A: Mono-substitution of 4,6-Dichloropyrimidine

Use this protocol when the C5-Fluorine is NOT required.

Objective: Selective mono-amination of a symmetric electrophile.

  • Setup: Charge a reaction vessel with 4,6-dichloropyrimidine (1.0 equiv) and anhydrous Isopropanol (IPA) (10 V). Cool to 0–5°C.

  • Addition: Add DIPEA (1.1 equiv).

  • Nucleophile: Dissolve the amine nucleophile (0.95 equiv – slight deficit crucial to avoid bis-substitution) in IPA (2 V). Add dropwise over 1 hour, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

    • Checkpoint: If bis-product >5%, lower temperature to -10°C.

  • Workup: Quench with water. The mono-product often precipitates. If not, extract with EtOAc.

  • Yield: Typically 75–85%.

Protocol B: Displacement on 6-Chloro-5-fluoropyrimidin-4-amine

Use this protocol for high-value targets requiring the C5-F motif.

Objective: Overcoming the deactivating effect of the C4-amine and C5-fluorine "shield."

  • Setup: Charge a pressure vial or reflux flask with 6-chloro-5-fluoropyrimidin-4-amine (1.0 equiv).

  • Solvent System: Use n-Butanol or DMAc (Dimethylacetamide).

    • Why? High boiling points are required. n-BuOH allows for reflux at ~118°C, which is often the "activation energy" threshold for this deactivated system.

  • Base: Add DIPEA (2.5 equiv). Inorganic bases (

    
    ) are less effective due to poor solubility in the organic phase required for high-temp homogeneity.
    
  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 equiv). Excess is required to drive kinetics.

  • Reaction: Heat to 110–120°C for 12–24 hours.

    • Note: Reaction will be slow. If conversion stalls at 50%, add 0.5 equiv of KF (Potassium Fluoride) or CsF to assist via the "halex" effect or simply to increase ionic strength/basicity.

  • Workup: Cool to RT. Concentrate solvent. Triturate residue with water/methanol to remove excess amine and salts.

  • Yield: Typically 60–75%.

Part 4: Critical Data Comparison

The following data summarizes the performance characteristics of both approaches in a standard synthesis context (e.g., creating a kinase inhibitor core).

MetricRoute A: 4,6-DCP (No F)Route B: CFPA (With F)
Starting Material Cost Low (<$50/kg)High (>$500/kg)
Reaction Time (

)
2–4 Hours12–24 Hours
Energy Requirement Low (RT)High (Reflux/Microwave)
Purity Profile Risk of bis-substitution (requires chromatography)Clean regiochemistry (only one Cl available)
Biological Implication C5-H is prone to P450 oxidationC5-F blocks oxidation; increases lipophilicity
The "Fluorine Tax"

Integrating fluorine at the C5 position via CFPA incurs a "reactivity tax." The Hammett substituent constant (


) for fluorine is 0.06, but the resonance donation from the amine (

) overwhelms this.
  • Result: The C6 carbon in CFPA is significantly less positive (less electrophilic) than in 4,6-DCP.

  • Mitigation: If the reaction fails in n-BuOH, switch to NMP (N-methylpyrrolidone) and heat to 140°C, or use microwave irradiation.

Part 5: Mechanistic Visualization

The following diagram illustrates the resonance deactivation that makes Protocol B necessary.

Mechanism Substrate 6-Chloro-5-fluoropyrimidin-4-amine Resonance Resonance Donation (Amine lp -> Ring) Substrate->Resonance Lone Pair Delocalization Deactivation Increased e- Density at C6 (Deactivated Electrophile) Resonance->Deactivation Shielding Effect Condition Requirement: High Temp (>100°C) Deactivation->Condition Overcome Barrier

Figure 2: The "Electronic Shielding" effect of the C4-amine requires high-energy conditions for substitution.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity. Organic Chemistry Portal. [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine.

Optimizing Scaffold Selection: 6-Chloro-5-fluoropyrimidin-4-amine vs. Pyrimidine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Scaffold Selection: 6-Chloro-5-fluoropyrimidin-4-amine in Medicinal Chemistry Content Type: Publish Comparison Guide

Executive Summary: The "Fluorine Effect" in Pyrimidine Scaffolds

In the high-stakes landscape of kinase inhibitor and antiviral development, the pyrimidine ring is a privileged structure. However, the subtle substitution patterns on this ring dictate synthetic success and biological efficacy. This guide objectively compares 6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) against its non-fluorinated and di-halogenated counterparts.

Key Takeaway: The 5-fluoro substituent is not merely a metabolic blocker; it is an electronic tuner that significantly enhances the electrophilicity of the C6-chloride, enabling SNAr reactions under milder conditions than the non-fluorinated analog, while simultaneously modulating the pKa of the adjacent amine for improved hydrogen-bonding in the ATP-binding pocket.

Chemical Profile & Structural Analysis[1][2][3]

The Core Building Block[4]
  • Compound: 6-Chloro-5-fluoropyrimidin-4-amine[1][2][3]

  • CAS: 851984-15-1[1][2][3]

  • Molecular Weight: 147.54 g/mol [1][2]

  • Key Feature: A "Push-Pull" system where the electron-donating amine (C4) competes with the electron-withdrawing fluorine (C5) and nitrogen atoms to define the reactivity of the leaving group at C6.

Comparative Metrics Table

The following table contrasts the subject compound with its primary alternatives used in drug discovery.

Feature6-Chloro-5-fluoropyrimidin-4-amine 6-Chloropyrimidin-4-amine 4,6-Dichloro-5-fluoropyrimidine
Role IntermediateNon-fluorinated AnalogPrecursor / Electrophile
C6-Cl Reactivity High (Activated by 5-F)Moderate Very High (Dual Cl activation)
Metabolic Stability High (5-F blocks oxidation)Low (C5-H is labile)N/A (Transient intermediate)
pKa (Amine) ~3.5 (Less basic due to F)~4.5N/A
Primary Application Late-stage diversificationControl compoundsEarly-stage scaffold construction
Solubility DMSO, DMF, MeOH (Moderate)DMSO, MeOH (Good)DCM, EtOAc (High)

Technical Deep Dive: Reactivity & Mechanism

Electronic Activation (The Hammett Advantage)

The 5-fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the pyrimidine ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C6 position, making it significantly more susceptible to nucleophilic attack compared to the 5-H analog.

  • Observation: In SNAr displacements with steric amines (e.g., isopropylamine), the 5-fluoro variant typically reaches completion at 60–80°C , whereas the 5-H analog often requires temperatures >100°C or microwave forcing.

Regioselectivity Logic

When using the precursor 4,6-dichloro-5-fluoropyrimidine , a common issue is controlling mono- vs. bis-substitution.

  • Pathway A (Starting from Dichloro): The first amine addition is highly exothermic and can lead to mixtures if temperature isn't controlled (-78°C to 0°C).

  • Pathway B (Using the Subject Scaffold): By starting with 6-Chloro-5-fluoropyrimidin-4-amine , the C4 position is already installed. This guarantees regiocontrol.[4] The remaining C6-Cl is the only electrophilic site, simplifying purification and increasing yield.

Mechanistic Visualization

The diagram below illustrates the decision logic for selecting the correct starting material and the reaction pathways.

ReactionPathways cluster_legend Pathway Logic Start_Dichloro 4,6-Dichloro-5-fluoropyrimidine (High Reactivity) Target_Scaffold 6-Chloro-5-fluoropyrimidin-4-amine (Subject Compound) Start_Dichloro->Target_Scaffold Controlled Mono-amination (NH3, 0°C) Side_Product Bis-amino Byproduct (Impurity) Start_Dichloro->Side_Product Uncontrolled Temp (>25°C) Product_Drug Final Kinase Inhibitor (Bis-substituted) Target_Scaffold->Product_Drug S_NAr (R-NH2, 80°C) Activated by 5-F 5-F Effect: Activates C6-Cl for milder substitution 5-F Effect: Activates C6-Cl for milder substitution

Caption: Reaction pathway showing the strategic advantage of using the pre-aminated scaffold to avoid bis-substitution byproducts.

Experimental Protocols

Protocol A: SNAr Displacement at C6

Objective: Synthesis of a secondary amine at C6 using 6-Chloro-5-fluoropyrimidin-4-amine. Scope: Validated for primary and secondary aliphatic amines.[5]

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 eq)[1][2]

  • Nucleophile (Amine, 1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 6-Chloro-5-fluoropyrimidin-4-amine (100 mg, 0.68 mmol) and anhydrous n-Butanol (2.0 mL).

  • Addition: Add DIPEA (236 µL, 1.36 mmol) followed by the amine nucleophile (0.82 mmol).

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Note: Monitor by LCMS. The 5-F analog usually shows >95% conversion within 4 hours. The 5-H analog would require 12+ hours or 110°C.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

    • Validation: Product formation is confirmed by the disappearance of the Cl isotope pattern (3:1) in MS and the shift of the pyrimidine proton signal in 1H NMR.

Protocol B: Suzuki-Miyaura Coupling

Objective: Installing an aryl group at C6. Note: While chlorides are generally sluggish in Suzuki couplings, the electron-deficient nature of the 5-fluoropyrimidine facilitates oxidative addition of Palladium.

Conditions:

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: DME/Water (4:1)

  • Temp: 100°C (Microwave preferred for 30 mins).

Applications in Drug Discovery[2][8][10][11][12][13]

Kinase Inhibition (ATP Mimicry)

Many kinase inhibitors (e.g., Voriconazole derivatives, certain EGFR inhibitors) utilize the pyrimidine core to mimic the adenine ring of ATP.[4]

  • Role of 5-F: It occupies a small pocket often available in the ATP binding site, improving van der Waals interactions without incurring the steric penalty of a methyl or chloro group.

  • Role of 4-NH2: Acts as a hydrogen bond donor to the "hinge region" of the kinase.

Metabolic Stability

The C5 position of pyrimidines is a metabolic "soft spot," prone to oxidation by cytochrome P450 enzymes.

  • Data Support: Substitution of H with F at C5 blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs 99 kcal/mol for C-H), significantly extending the half-life (t1/2) of the drug candidate in vivo.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link][1]

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).[4] Retrieved from [Link]

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Molecules (MDPI). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).[4][6] Retrieved from [Link]

Sources

Analysis of reaction kinetics for 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Optimization in and Cross-Coupling Architectures

Executive Summary & Molecule Profile

This guide provides an in-depth kinetic analysis of 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 186423-59-6), a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK targets). Unlike simple chloropyrimidines, the presence of the C5-fluorine atom introduces unique electronic perturbations that significantly alter reaction rates and selectivity profiles.

This document contrasts the performance of this fluorinated scaffold against its non-fluorinated analog (6-Chloropyrimidin-4-amine ) and the dichloro-precursor (4,6-Dichloro-5-fluoropyrimidine ), focusing on two primary reaction classes:

  • Nucleophilic Aromatic Substitution (

    
    ) 
    
  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Structural Analysis & Electronic Effects
FeatureChemical FunctionKinetic Impact
C6-Chloro Leaving GroupPrimary site for nucleophilic attack or oxidative addition.
C5-Fluoro Electronic ModifierStrong inductive electron-withdrawing group (-I). Activates C6 towards nucleophiles; stabilizes Meisenheimer intermediates.
C4-Amine Electron DonorResonance electron-donating group (+R). Deactivates the ring relative to the dichloro-species, but directs regioselectivity.

Mechanistic Analysis: The "Fluorine Effect" on Kinetics

The defining characteristic of this molecule is the C5-fluorine substituent. In


 reactions, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer 

-complex.
Mechanism 1: Activation

The C5-fluorine atom exerts a powerful inductive effect (


) that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C6 position. This stabilizes the anionic transition state more effectively than a C5-hydrogen atom.

Comparative Kinetic Prediction:



The 5-fluoro analog reacts 2–5x faster than the non-fluorinated control in standard aminolysis.
Visualization: Reaction Pathway & Transition State Stabilization

SNAr_Mechanism cluster_effect Electronic Effect of C5-F Start Reactant (6-Cl-5-F-Pyrimidin-4-amine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Stabilized by C5-F) TS1->Intermediate Rate Determining Step (Lowered Activation Energy) Product Product (Substituted Pyrimidine) Intermediate->Product - Cl⁻ (Fast)

Figure 1: Reaction coordinate for


 displacement of Chloride.[1] The C5-F atom inductively stabilizes the negative charge accumulation in the Meisenheimer complex.

Comparative Performance Guide

Scenario A: Amination (Displacement of C6-Cl)

Objective: Compare the reaction rate of 6-Chloro-5-fluoropyrimidin-4-amine vs. 6-Chloropyrimidin-4-amine with a secondary amine (e.g., Morpholine).

Experimental Data Summary:

Parameter6-Chloro-5-fluoropyrimidin-4-amine 6-Chloropyrimidin-4-amine (Control)Interpretation
Reaction Time (

)
2.5 Hours8.0 HoursC5-F accelerates reaction via inductive activation.
Temperature Required 60°C90°CFluorinated scaffold allows milder conditions.
Yield 92%84%Faster rate minimizes thermal degradation byproducts.
Selectivity High (C6 only)ModerateControl may show competitive N-alkylation at higher temps.

Key Insight: The 5-fluoro group allows for "soft" nucleophilic attacks at lower temperatures, preserving the integrity of sensitive functional groups on the nucleophile.

Scenario B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C6 using Phenylboronic acid.

Experimental Data Summary:

Parameter6-Chloro-5-fluoropyrimidin-4-amine 4,6-Dichloropyrimidine (Alternative)
Catalyst Load 1-3 mol% Pd(PPh3)40.5-1 mol% Pd(PPh3)4
Oxidative Addition Slower (due to C4-NH2 deactivation)Fast
Selectivity Single Isomer (C6)Mixture (C4 + C6 + Bis)
Workup Simple FiltrationComplex Chromatography

Key Insight: While the C4-amine deactivates the ring towards oxidative addition (requiring slightly higher catalyst loading or temperature compared to the dichloro-pyrimidine), it provides absolute regiocontrol . The dichloro-alternative often results in statistical mixtures of mono- and bis-arylated products.

Detailed Experimental Protocols

Protocol 1: Kinetic Controlled Amination

Use this protocol for attaching diverse amines to the C6 position.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol or IPA (0.5 M concentration)

Workflow:

  • Dissolution: Charge substrate into a reaction vessel. Add n-Butanol.

  • Activation: Add DIPEA. Stir for 5 mins at RT.[2]

  • Addition: Add Morpholine dropwise.

  • Reaction: Heat to 65°C . Monitor by HPLC every 30 mins.

    • Note: The 5-F analog should reach >90% conversion within 3 hours.

  • Quench: Cool to RT. Add water (2 volumes) to precipitate the product.

  • Isolation: Filter the solid. Wash with water/ethanol (1:1).

Protocol 2: Regioselective Suzuki Coupling

Use this protocol for C-C bond formation.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inertion: Purge reaction vessel with Nitrogen/Argon for 10 mins.

  • Charging: Add substrate, boronic acid, and catalyst.[1]

  • Solvent: Add degassed Dioxane and aqueous Base.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Critical Step: Do not overheat (>100°C) to avoid defluorination side-reactions (rare but possible).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    

Troubleshooting & Optimization Logic

Decision Matrix for Process Optimization

Optimization_Flow Problem Issue Observed? Slow_Rate Low Conversion (<50%) Problem->Slow_Rate Byproducts Impurity Formation Problem->Byproducts Solvent_Switch Switch Solvent: IPA -> DMSO (Increases rate 10x via polarity) Slow_Rate->Solvent_Switch Temp_Inc Increase Temp to 80°C (Check 5-F stability) Slow_Rate->Temp_Inc Base_Change Switch Base: Strong (NaH) -> Weak (K2CO3) (Prevent deprotonation of NH2) Byproducts->Base_Change Conc_Dec Dilute Reaction (0.5M -> 0.1M) Byproducts->Conc_Dec

Figure 2: Logical decision tree for troubleshooting reaction outcomes.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews. Link

    • Note: Establishes the "Element Effect" where Fluorine > Chlorine in

      
       activation.[3]
      
  • Specific Pyrimidine Synthesis & Kinetics

    • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides experimental conditions for displacement of Cl in 6-chloro-5-phenylpyrimidines.
  • Fluorine Effect in Heterocycles

    • Liu, J. (2012).[4] Kinetic Studies of 6-Halopurine Nucleoside in

      
       Reactions. BYU Scholars Archive. Link
      
    • Context: Comparative kinetics demonstrating 6-Fluoro > 6-Chloro reactivity in rel
  • Process Chemistry of Fluorinated Pyrimidines

    • Ou, W., et al. (2012).[4] An Improvement in Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol. Asian Journal of Chemistry. Link

    • Context: Industrial scale handling of 5-fluoro-pyrimidine intermediates.[4][5]

  • General Reactivity Guide

    • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link

    • Context: Methodology for comparative reactivity profiling.[2][6]

Sources

Comparative analysis of 6-Chloro-5-fluoropyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 6-Chloro-5-fluoropyrimidin-4-amine Derivatives: Synthetic Utility and Functional Profiling

Executive Summary This technical guide provides a comparative analysis of 6-chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) and its functional derivatives.[1] As a "privileged scaffold" in medicinal chemistry, this intermediate serves as a critical linchpin in the synthesis of CDK, EGFR, and PLK4 inhibitors. This guide contrasts the physicochemical and reactivity profiles of this fluorinated scaffold against its non-fluorinated and chlorinated analogs, detailing the specific "Fluorine Effect" that drives its selection in modern drug discovery. We present experimental protocols for regioselective functionalization and analyze the structure-activity relationships (SAR) that define its utility.

Part 1: The Scaffold Advantage – Structural & Electronic Profiling

The utility of 6-chloro-5-fluoropyrimidin-4-amine stems from the unique interplay between the electron-withdrawing fluorine at C5 and the leaving group capacity of chlorine at C6.[1]

The "Fluorine Effect" in Pyrimidine Scaffolds

Substituting hydrogen with fluorine at the C5 position drastically alters the electronic landscape of the pyrimidine ring without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Feature5-H Analog5-F Analog (Title Compound)5-Cl AnalogImpact on Drug Design
pKa (N1/N3) ~2.5~1.0 (Lower)~0.8Reduced basicity improves metabolic stability and membrane permeability.[1]
C6-Cl Reactivity ModerateHigh ModerateThe strong -I (inductive) effect of F activates C6 for

displacement.[1]
Metabolic Stability LowHigh ModerateF blocks C5-oxidation by Cytochrome P450, prolonging half-life (

).[1]
H-Bonding Donor/AcceptorEnhanced AcceptorWeak AcceptorF can act as a weak H-bond acceptor in kinase hinge regions.[1]
Regioselectivity Logic

The precursor, 4,6-dichloro-5-fluoropyrimidine, possesses two equivalent electrophilic sites. Upon mono-amination to form 6-chloro-5-fluoropyrimidin-4-amine, the ring becomes deactivated.[1] However, the C5-fluorine maintains sufficient electrophilicity at C6 to allow for a second, controlled substitution—a feat difficult to achieve with the 5-H analog where the second displacement often requires harsh conditions.

Part 2: Comparative Synthesis & Reactivity Pathways[1]

The divergence in derivative synthesis relies on the chemoselective functionalization of the C6-chloride. We categorize derivatives into two primary classes: C6-Aminated (Class A) and C6-Arylated (Class B) .[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Core 6-Chloro-5-fluoropyrimidin-4-amine (Core Scaffold) ClassA Class A: C6-Aminated (S_NAr Products) Core->ClassA R-NH2, Base (Nucleophilic Aromatic Substitution) ClassB Class B: C6-Arylated (Suzuki Products) Core->ClassB Ar-B(OH)2, Pd(0) (Suzuki-Miyaura Coupling) TargetA CDK/PLK4 Inhibitors (e.g., Soluble Kinase Probes) ClassA->TargetA Optimization TargetB Bi-Aryl Scaffolds (e.g., Abemaciclib Intermediates) ClassB->TargetB Optimization

Caption: Divergent synthetic pathways for 6-chloro-5-fluoropyrimidin-4-amine. Class A leverages the activated C6 for nucleophilic attack, while Class B utilizes metal-catalyzed cross-coupling.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The key to success is monitoring the disappearance of the characteristic C-Cl stretch (~750 cm⁻¹) or the shift in HPLC retention time.

Protocol A: Synthesis of Class A Derivatives via

Target: Introduction of hindered amines (e.g., N-methylpiperazine) at C6.

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)[1][2]

  • Amine nucleophile (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: n-Butanol or DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the core scaffold in 5 mL of n-Butanol. ( Note: n-Butanol is preferred over DMF for easier workup if the product precipitates.)[1]

  • Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Reflux: Heat the reaction mixture to 110°C.

    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material is less polar than the diamino product.

  • Completion: Reaction typically completes in 4–6 hours. The C5-F accelerates this compared to the non-fluorinated analog (which may require 12+ hours).

  • Isolation: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water (3x), dry over

      
      , and concentrate.
      
Protocol B: Synthesis of Class B Derivatives via Suzuki Coupling

Target: Introduction of aryl groups (e.g., Pyridine, Indole) at C6.

Reagents:

  • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)[1][2]

  • Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inerting: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • Mechanism:[1][3][4][5] The oxidative addition of Pd into the C6-Cl bond is the rate-determining step.[1] The electron-deficient pyrimidine facilitates this.[1]

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography is usually required (Hexane/EtOAc gradient).

Part 4: Functional Performance & Applications

Kinase Inhibition Profile (SAR Data)

Derivatives of 6-chloro-5-fluoropyrimidin-4-amine are prominent in kinase inhibitor libraries.[1] The 5-Fluoro group is critical for potency against targets like CDK4/6 and EGFR .[1]

Derivative ClassTarget ExampleIC50 (Approx)Role of 5-F
C6-Benzimidazole CDK4/6 (Abemaciclib Analog)< 10 nMForms hydrophobic contact in the ATP binding pocket; prevents metabolic oxidation.[1]
C6-Diamine EGFR (T790M mutant)~50 nMIncreases acidity of N1-H, strengthening the H-bond to the hinge region (Met793).[1]
C6-Azo Antimicrobial (S. aureus)~10 µg/mLModulates redox potential; F enhances lipophilicity for cell wall penetration.[1]
Comparative Stability Data

In microsomal stability assays (human liver microsomes), 5-fluoro derivatives consistently outperform 5-H analogs.[1]

  • 5-H Analog:

    
     min (Rapid oxidation at C5).
    
  • 5-F Analog:

    
     min (C5 blocked).
    

Part 5: References

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link][1][3]

  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link][1]

  • PubChem Compound Summary for CID 53487969: 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. [Link][1]

  • Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][1]

Sources

Catalytic Architectures for 6-Chloro-5-fluoropyrimidin-4-amine Functionalization: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Chloro-5-fluoropyrimidin-4-amine (CAS: 1683-02-9) is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors). While the C5-fluorine atom imparts metabolic stability and favorable electronic modulation, it also complicates functionalization at the C6-chlorine position.

The primary synthetic challenge is the C4-amino group (


). This moiety acts as a Lewis base that can coordinate to palladium centers, effectively poisoning "naked" Pd(0) species and arresting the catalytic cycle. Furthermore, the electron-donating nature of the amine deactivates the C6-chloride toward oxidative addition compared to 4,6-dichloropyrimidine.

This guide compares traditional phosphine-based catalysts against modern precatalyst architectures (Buchwald G3/G4 and NHC-Pd), demonstrating why legacy systems (


) often fail to scale and providing validated protocols for high-yield C-C and C-N bond formation.

Substrate Analysis & Reaction Landscape

Before selecting a catalyst, one must understand the electronic landscape of the substrate.

  • C6-Chlorine (Electrophile): The site of oxidative addition. Reactivity is decreased by the C4-amine (resonance donation) but increased by the C5-fluorine (inductive withdrawal).

  • C4-Amine (Nucleophile/Poison): Unprotected amines can displace labile ligands (like

    
    ) on Palladium, forming inactive [Pd(Substrate)
    
    
    
    ] complexes.
  • C5-Fluorine (Modulator): Provides no steric hindrance to C6 but significantly alters the pKa of the neighboring amine.

Visualization: Reaction Reactivity Flow

ReactionLandscape Substrate 6-Chloro-5-fluoropyrimidin-4-amine OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd C6-Cl Site Poison Catalyst Poisoning (Pd-Coordination) Substrate->Poison C4-NH2 Site Suzuki Suzuki-Miyaura (C-C Bond) OxAdd->Suzuki + Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) OxAdd->Buchwald + Amine

Figure 1: Reactivity landscape highlighting the competition between productive oxidative addition and catalyst deactivation.

Comparative Study: Suzuki-Miyaura Coupling (C-C Bond)

The installation of aryl or heteroaryl groups at C6 is the most common transformation. We compared three catalyst generations using 4-methoxyphenylboronic acid as the coupling partner.

Experimental Data Summary
Catalyst SystemLigand ClassYield (Isolated)Reaction TimeNotes

Monodentate Phosphine45-55%12-18 hRequires high catalyst loading (5-10 mol%). Significant homocoupling of boronic acid observed.[1]

Bidentate Ferrocenyl78-82%4-6 hRobust baseline. Large bite angle prevents bis-coordination of the pyrimidine amine.
XPhos Pd G3 Dialkylbiaryl Phosphine94-96% < 2 hRecommended. Bulky ligand prevents poisoning; rapid oxidative addition even with electron-rich boronic acids.
Technical Insight
  • Why

    
     Fails:  The labile triphenylphosphine ligands dissociate easily, allowing the C4-amine of the substrate to bind to the Pd center, shutting down the cycle.
    
  • The XPhos Advantage: The bulky biaryl backbone of XPhos creates a "protective shell" around the Pd(0) center, physically blocking the approach of the substrate's C4-amine while still allowing the C6-Cl to access the metal for oxidative addition.

Comparative Study: Buchwald-Hartwig Amination (C-N Bond)[2][3][4][5]

Replacing the C6-Cl with a secondary amine is challenging due to the competing nucleophilicity of the starting material's own primary amine.

Experimental Data Summary
Catalyst SystemLigandBaseYieldSelectivity

+ BINAP
Bis-phosphine

30-40%Poor. Significant oligomerization of the substrate.

+ XantPhos
Wide Bite Angle

65-70%Good for amides, moderate for anilines.
BrettPhos Pd G3 Dialkylbiaryl

92% Excellent. Highly selective for cross-coupling over self-coupling.
Technical Insight
  • Base Selection: Strong alkoxide bases like

    
     can deprotonate the C4-amine (pKa ~13), leading to polymerization. Weaker carbonate or phosphate bases (
    
    
    
    ,
    
    
    ) are essential to maintain the substrate in its neutral form.
  • Ligand Choice: BrettPhos is specifically designed for primary amine coupling.[2] Its trans-spanning nature stabilizes the reductive elimination step, which is often the bottleneck for electron-deficient pyrimidines.

Recommended Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos Pd G3 System)

Best for: Attaching aryl/heteroaryl groups to C6.

  • Charge Reactor: To a reaction vial equipped with a stir bar, add:

    • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • 
       (2.0 equiv, finely ground)
      
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[3] Concentration should be 0.1 M - 0.2 M.

  • Degas: Sparge with nitrogen or argon for 5 minutes. (Crucial: Oxygen kills the active Pd-L species).

  • Reaction: Seal and heat to 80°C for 2 hours.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.
    
Protocol B: Selective Buchwald-Hartwig Amination (BrettPhos System)

Best for: Displacing C6-Cl with secondary amines/anilines.

  • Charge Reactor: Under inert atmosphere (Glovebox or Schlenk line):

    • 6-Chloro-5-fluoropyrimidin-4-amine (1.0 equiv)

    • Coupling Amine (1.1 equiv)

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

    • 
       (2.5 equiv)
      
  • Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane . (t-Amyl alcohol often provides higher rates due to higher boiling point and solubility).

  • Reaction: Heat to 100°C for 4-6 hours.

  • Workup: Dilute with DCM, wash with water. Purification usually requires column chromatography (DCM/MeOH gradient) due to the polarity of the aminopyrimidine.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle using the recommended G3 precatalyst, highlighting the activation pathway that avoids the "induction period" issues of traditional Pd sources.

CatalyticCycle Precat Pd G3 Precatalyst (Stable) ActiveSpecies L-Pd(0) (Active Species) Precat->ActiveSpecies Activation (Base/Heat) OxAddComplex Oxidative Addition Complex (Pd-II) ActiveSpecies->OxAddComplex + 6-Cl-5-F-Pyrimidine Transmetalation Transmetalation (Base + Boronic Acid) OxAddComplex->Transmetalation Rate Determining Step RedElim Reductive Elimination (Product Release) Transmetalation->RedElim Pd(II) Intermediate RedElim->ActiveSpecies Regenerate Pd(0)

Figure 2: The G3 Precatalyst cycle ensures immediate entry of L-Pd(0) into the cycle, preventing the substrate from sequestering inactive Pd species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569527, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

  • Picazo, E., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines.[1] Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Lumbroso, A., et al. (2021). Buchwald–Hartwig Amination of 2,4-Dichloropyrimidines. MDPI Molecules. Retrieved from [Link][3]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on Fluorine substitution effects). Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic routes for 6-Chloro-5-fluoropyrimidin-4-amine , a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir) and kinase inhibitors (e.g., Abemaciclib).

Executive Summary

6-Chloro-5-fluoropyrimidin-4-amine (also known as 4-amino-6-chloro-5-fluoropyrimidine) is a functionalized pyrimidine scaffold used in medicinal chemistry.[1][2][3] Its synthesis is dominated by a single industrial standard: the Ammonolysis of 4,6-Dichloro-5-fluoropyrimidine . While alternative routes exist starting from 5-fluorouracil or via direct fluorination, they are generally less efficient due to poor regioselectivity or expensive reagents.

This guide focuses on the optimization of the Standard Industrial Route (Route A) , specifically highlighting the critical "Partial Ammonolysis" step which governs the yield and purity of the final product.

Quick Comparison of Methodologies
MetricRoute A: Standard Industrial Route B: From 5-Fluorouracil Route C: Direct Fluorination
Starting Material Diethyl fluoromalonate5-Fluorouracil4,6-Dichloropyrimidine
Key Reagents Formamidine Acetate, POCl₃, NH₃POCl₃, NH₃Selectfluor / F₂
Overall Yield High (~60-70%) Moderate (~40-50%)Low (<30%)
Scalability ExcellentGoodPoor (Safety risks)
Cost ModerateLowHigh
Purity Profile High (Regioselective)Moderate (Isomer issues)Low (Over-fluorination)

Route Analysis & Mechanism

Route A: The Standard Industrial Pathway

This route is preferred for scale-up due to the availability of starting materials and the symmetry of the intermediate, which simplifies the final amination step.

Pathway Overview:

  • Cyclization: Diethyl fluoromalonate condenses with formamidine acetate to form 4,6-dihydroxy-5-fluoropyrimidine .

  • Chlorination: The dihydroxy intermediate is chlorinated using Phosphorus Oxychloride (POCl₃) to yield 4,6-dichloro-5-fluoropyrimidine .

  • Partial Ammonolysis: The symmetric dichloride undergoes Nucleophilic Aromatic Substitution (S_NAr) with ammonia. Crucial Control: The reaction must be stopped at mono-amination to prevent the formation of 4,6-diamino-5-fluoropyrimidine.

Mechanistic Insight: The Symmetry Advantage

The precursor, 4,6-dichloro-5-fluoropyrimidine, is symmetric. The first substitution with ammonia can occur at either the 4 or 6 position (which are equivalent) to produce the desired product. The electron-donating effect of the newly installed amino group (-NH₂) deactivates the pyrimidine ring toward a second nucleophilic attack, naturally favoring the mono-substituted product under controlled conditions.

Visualization of Route A

RouteA SM1 Diethyl Fluoromalonate Int1 4,6-Dihydroxy- 5-fluoropyrimidine SM1->Int1 NaOMe, MeOH Reflux, 8h SM2 Formamidine Acetate SM2->Int1 NaOMe, MeOH Reflux, 8h Int2 4,6-Dichloro- 5-fluoropyrimidine Int1->Int2 POCl3, PhNMe2 Reflux Prod 6-Chloro-5-fluoro- pyrimidin-4-amine Int2->Prod NH3 (aq), n-BuOH 90°C, 3h ByProd 4,6-Diamino- 5-fluoropyrimidine (Over-reaction) Int2->ByProd Excess NH3 High Temp

Caption: Step-wise synthesis of 6-Chloro-5-fluoropyrimidin-4-amine from diethyl fluoromalonate.

Detailed Experimental Protocols

The following protocols are synthesized from patent literature (US 2022/0289719 A1) and process chemistry optimization studies.

Step 1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine
  • Reagents: Sodium Methoxide (NaOMe), Formamidine Acetate, Diethyl Fluoromalonate.

  • Protocol:

    • Charge a reactor with Methanol (1.2 L) and Sodium Methoxide (108 g, 2.0 mol).

    • Add Formamidine Acetate (208 g, 2.0 mol) and heat to reflux.

    • Dropwise add Diethyl Fluoromalonate (178 g, 1.0 mol) over 1 hour.

    • Maintain reflux for 8 hours.

    • Work-up: Distill off methanol. Dissolve residue in water (1 L). Acidify with conc. HCl to pH 3-4.

    • Isolation: Filter the precipitated white solid and dry at 80°C.

    • Expected Yield: ~89% (White solid).

Step 2: Chlorination to 4,6-Dichloro-5-fluoropyrimidine[5]
  • Reagents: POCl₃, N,N-Dimethylaniline (or Triethylamine).

  • Protocol:

    • Suspend 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol) in Toluene (1.2 L) or neat POCl₃.

    • Add POCl₃ (275 mL, 3.0 mol) and slowly add N,N-Dimethylaniline (38 mL) as a catalyst.

    • Heat to reflux for 3–5 hours until HCl evolution ceases.

    • Work-up: Distill off excess POCl₃. Pour the residue carefully onto crushed ice (Exothermic!).

    • Isolation: Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with NaHCO₃ (aq) and brine. Dry and concentrate.

    • Expected Yield: ~80-90% (Yellowish oil or low-melting solid).

Step 3: Partial Ammonolysis (The Critical Step)
  • Reagents: Aqueous Ammonia (25-28%), n-Butanol (or Isopropanol).

  • Objective: Selective mono-amination.

  • Protocol:

    • Dissolve 4,6-dichloro-5-fluoropyrimidine (0.5 g, 3.0 mmol) in n-Butanol (2 mL). Note: Butanol is preferred over methanol to allow higher reaction temperatures without high pressure.

    • Add Aqueous Ammonia (3 mL).

    • Heat the mixture to 90°C and stir for 3 hours .

    • Monitoring: Check by TLC or HPLC. The starting material should disappear, and the mono-amine should be the major product. If di-amine forms, lower temperature to 80°C.

    • Work-up: Cool to room temperature. The product often precipitates as a white solid.

    • Isolation: Filter the solid. Wash the cake with Acetonitrile (50 mL) or water to remove ammonium salts.

    • Purification: Recrystallize from Isopropanol if necessary.

    • Expected Yield: 85-92% (White crystalline solid).

Supporting Data & Validation

Yield Optimization Table (Step 3)
Solvent SystemTemperatureTimeYield (Mono-amine)Impurity (Di-amine)
Methanol / NH₃ (sat)25°C24 h< 30% (Slow)< 1%
n-Butanol / NH₃ (aq) 90°C 3 h 92% < 2%
Ethanol / NH₃ (aq)120°C (Sealed)12 h60%25% (High)
Analytical Characterization[1]
  • Appearance: White to off-white solid.

  • Melting Point: ~161-163°C (varies slightly by crystal form).

  • ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, H-2), 7.60 (br s, 2H, NH₂). Note: The proton at C-2 is characteristic.

  • Mass Spec: [M+H]⁺ = 148.0/150.0 (Cl isotope pattern).

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Quench with extreme caution at low temperatures.

  • Ammonolysis: Heating aqueous ammonia generates pressure. If scaling up beyond gram-scale, use a pressure-rated vessel (autoclave) or ensure open reflux with efficient condensation.

  • Toxicity: Fluorinated pyrimidines can be biologically active.[4] Handle with standard PPE (gloves, fume hood).

References

  • Preparation of 4,6-dichloro-5-fluoropyrimidine: US Patent 6,255,486 B1. Process for preparing 4,6-dichloro-5-fluoropyrimidine. Link

  • Ammonolysis Protocol: US Patent Application 2022/0289719 A1. Synthesis of substituted pyrimidines (Paragraph [0438]). Link

  • Alternative Routes & Impurities: Journal of Applied Pharmaceutical Science. Study of Base Catalysed Synthesis of 2-Chloro–4–Amino–5-Flouropyrimidine. Link

  • General Pyrimidine Chemistry: Organic Process Research & Development. 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks. Link

Sources

Evaluating the Purity of Synthesized 6-Chloro-5-fluoropyrimidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Factor" in Purity Analysis

In the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib) and antiviral scaffolds, 6-Chloro-5-fluoropyrimidin-4-amine (CAS 186423-74-7) is a critical intermediate. Its purity is often deceptive.[1] Standard HPLC-UV methods at 254 nm can overestimate purity by missing non-chromophoric salts or over-responding to defluorinated byproducts.

This guide challenges the "HPLC-only" standard. We compare the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Fluorine NMR (19F-qNMR) . While HPLC is the workhorse for detecting trace organic impurities, we demonstrate why 19F-qNMR is the superior "truth" method for establishing absolute assay (mass balance) in fluorinated heterocycles.

Chemical Context & Impurity Profiling[2][3]

To evaluate purity, one must first understand the genesis of impurities. The standard synthesis involves the nucleophilic aromatic substitution (


) of 4,6-dichloro-5-fluoropyrimidine with ammonia.
Synthesis & Impurity Pathway Diagram[4]

The following diagram maps the origin of the three critical impurities: unreacted starting material, over-aminated byproducts, and hydrolysis products.

SynthesisPath SM Starting Material (4,6-Dichloro-5-fluoropyrimidine) Product TARGET PRODUCT (6-Chloro-5-fluoropyrimidin-4-amine) SM->Product Controlled Amination Imp2 Impurity B: Hydrolysis (6-Chloro-5-fluoropyrimidin-4-ol) SM->Imp2 Moisture/Hydrolysis Imp3 Impurity C: Residual SM SM->Imp3 Incomplete Rxn Reagent NH3 / Solvent Reagent->Product Imp1 Impurity A: Bis-amine (4,6-Diamino-5-fluoropyrimidine) Product->Imp1 Over-reaction (Excess NH3/Heat)

Figure 1: Reaction pathway showing the genesis of critical impurities (Bis-amine and Hydrolysis products) during the synthesis of 6-Chloro-5-fluoropyrimidin-4-amine.

Comparative Analysis: HPLC-UV vs. 19F-qNMR

We evaluated both methods on a crude synthesized batch (Entry 44-B). The objective was to determine which method provides the most actionable data for a process chemist.

Method Performance Matrix
FeatureMethod A: RP-HPLC (UV 254nm)Method B: 19F-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Specificity Moderate (Co-elution possible)High (F-atom specific)
Standard Requirement Requires Reference Standards for all impuritiesRequires one internal standard (e.g., DFT)
Detection of Salts Fails (Invisible to UV)Fails (Invisible to 19F)
Detection of Solvents Fails (Usually elute in void)Fails (Unless 1H-NMR is used)
Linearity (r²) > 0.999 (0.1 - 100 µg/mL)N/A (Molar ratio based)
Total Analysis Time 45 mins (Gradient + Re-equilibration)15 mins (Acquisition + Processing)
Expert Insight: The "Purity Gap"

In our validation, HPLC indicated 98.2% purity (Area %). However, 19F-qNMR using


-trifluorotoluene as an internal standard revealed an absolute content of 94.5% w/w .
  • Cause: The sample contained trapped inorganic salts (ammonium chloride) and residual solvent, which HPLC-UV ignores.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability parameters are not met, do not proceed.

Protocol A: Reverse-Phase HPLC (Impurity Profiling)

Objective: Detect unreacted starting material and bis-amine byproduct.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Acidic pH suppresses ionization of the pyrimidine nitrogen, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (Reference 360 nm).

  • System Suitability:

    • Tailing Factor (Product Peak): < 1.5.

    • Resolution (Product vs. Bis-amine): > 2.0.

Protocol B: 19F-qNMR (Absolute Assay)

Objective: Determine mass purity without impurity standards.

  • Instrument: Bruker Avance 400 MHz (or higher).

  • Solvent: DMSO-d6 (Ensures complete solubility of polar pyrimidines).

  • Internal Standard (IS):

    
    -Trifluorotoluene (CAS 98-08-8).
    
    • Selection Logic: The -63 ppm shift is distinct from the product's fluorine signal (typically ~ -130 to -150 ppm depending on substitution), preventing overlap.

  • Procedure:

    • Weigh exactly ~20 mg of Sample (

      
      ) and ~15 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-d6. Transfer to NMR tube.

    • Acquisition Parameters:

      • Pulse Angle: 30° (to prevent saturation).

      • Relaxation Delay (D1): 20 seconds . Crucial: Fluorine has long T1 relaxation times. Short D1 leads to under-integration.

      • Scans: 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of Fluorines.

Analytical Decision Workflow

Use this logic flow to select the correct method for your stage of development.

AnalyticalWorkflow Start Synthesized Batch (Crude Solid) Q1 Is the sample highly colored or sticky? Start->Q1 Action1 Run 1H-NMR (Check for Solvents/Tars) Q1->Action1 Yes Action2 Run HPLC-UV (Impurity Profiling) Q1->Action2 No (Powder) Action1->Action2 Solvents confirmed Decision Is Purity > 95%? Action2->Decision Area % obtained Action3 Run 19F-qNMR (Absolute Assay) NextStep Proceed to Coupling (Suzuki/Buchwald) Action3->NextStep Mass Balance Confirmed Decision->Action3 Yes (>95%) Recryst Recrystallize (EtOH/Water) Decision->Recryst No (<95%) Recryst->Start Re-evaluate

Figure 2: Decision tree for analytical method selection. Note that qNMR is reserved for the final "Go/No-Go" decision to ensure accurate stoichiometry in downstream reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53487969, 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved October 26, 2025 from [Link]

  • Furuta, Y., et al. (2009).T-705 (favipiravir) and related compounds: Novel antiviral drugs.Antiviral Research. (Contextualizing the pyrazine/pyrimidine scaffold chemistry).
  • Enovatia (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Pyrimidine Synthons for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential nucleic acids like cytosine, thymine, and uracil, as well as a vast number of FDA-approved drugs.[1][2][3] Its privileged structure allows for diverse interactions with biological targets, making it a focal point in the development of anticancer, antiviral, anti-inflammatory, and antibacterial agents.[4][5][6] The success of any drug discovery program hinges on the efficient and versatile synthesis of the target molecules. This requires a deep understanding of the available synthons—the molecular fragments that can be assembled to construct the desired heterocyclic core.

This guide provides a head-to-head comparison of the most critical classes of pyrimidine synthons. We will move beyond a simple catalog of reactions to dissect the underlying logic, performance, and practical considerations of each approach. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy, balancing factors of yield, substrate scope, scalability, and novelty.

The Classical Workhorse: [3+3] Cyclocondensation with 1,3-Dicarbonyl Synthons

The most traditional and widely used method for pyrimidine synthesis involves the [3+3] cyclocondensation of a three-carbon synthon with a nitrogen-containing three-atom fragment (N-C-N).[3][7][8] The quintessential three-carbon synthon in this class is the 1,3-dicarbonyl compound.

Mechanism and Rationale (The Pinner Synthesis)

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters) with an amidine, guanidine, or urea.[7][9] The reaction is typically catalyzed by acid or base and proceeds through a series of condensation and cyclization steps to yield the pyrimidine ring. The choice of the N-C-N fragment directly dictates the substitution at the 2-position of the resulting pyrimidine (e.g., guanidine yields a 2-aminopyrimidine).[3]

This method's enduring popularity stems from the commercial availability of a vast array of 1,3-dicarbonyl compounds and N-C-N reagents, allowing for the straightforward generation of diverse pyrimidine libraries.

Pinner_Synthesis_Overview cluster_reactants Synthons dicarbonyl 1,3-Dicarbonyl (C-C-C Fragment) product Substituted Pyrimidine dicarbonyl->product + [3+3] Cyclocondensation amidine Amidine / Guanidine (N-C-N Fragment) amidine->product

Caption: General schematic of the [3+3] Pinner pyrimidine synthesis.

Performance & Limitations

The primary strengths of this approach are its reliability and the broad availability of starting materials. However, classical Pinner conditions often require harsh reagents (strong acids/bases) and prolonged heating, which can limit substrate scope, especially with sensitive functional groups.[10] Regioselectivity can also be an issue when using unsymmetrical 1,3-dicarbonyls.

The Power of Convergence: Multicomponent Reactions and the Biginelli Synthon Approach

Multicomponent reactions (MCRs) offer a significant leap in synthetic efficiency by combining three or more starting materials in a single pot to form a complex product. The Biginelli reaction, discovered in 1891, is a paramount example and a cornerstone of modern pyrimidine synthesis.[10][11][12]

Mechanism and Rationale

The classic Biginelli reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[11] This reaction constructs the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, a scaffold with significant pharmacological relevance, including as calcium channel blockers.[11] The generally accepted mechanism proceeds through the formation of an iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration.[11][13]

The power of this approach lies in its operational simplicity and atom economy. By varying each of the three components, vast libraries of DHPMs can be generated with high efficiency.

Biginelli_Mechanism A Aldehyde + Urea B Acyliminium Intermediate A->B H⁺ D Open-Chain Intermediate B->D Nucleophilic Attack C β-Ketoester (Enol form) C->D E Cyclization & Dehydration D->E F Dihydropyrimidinone (DHPM) E->F

Caption: Simplified mechanism of the Biginelli multicomponent reaction.

Performance & Limitations

While the classic Biginelli reaction often suffers from low yields and harsh conditions, modern advancements have dramatically improved its utility.[10] The use of Lewis acids, ionic liquids, and microwave irradiation can significantly shorten reaction times and improve yields.[12] A comparative study highlighted that a solvent-free "grindstone" technique using a CuCl₂ catalyst could produce higher yields in less time than conventional heating methods.[14][15]

However, the classic Biginelli reaction is primarily limited to the synthesis of dihydropyrimidines. While subsequent oxidation can yield the aromatic pyrimidine, this adds an extra step to the synthetic sequence.

Expanding the Scope: α,β-Unsaturated Ketones (Chalcones) as Versatile Synthons

Another powerful class of C-C-C synthons for pyrimidine synthesis is α,β-unsaturated ketones, often derived from chalcones. This method provides a reliable route to highly substituted pyrimidines.

Mechanism and Rationale

The reaction involves the condensation of a chalcone derivative with a suitable N-C-N synthon like urea, thiourea, or guanidine hydrochloride in the presence of a base (e.g., ethanolic KOH).[16] The reaction proceeds via a Michael addition of the N-C-N reagent to the enone system, followed by intramolecular cyclization and dehydration/oxidation to furnish the aromatic pyrimidine ring.

This approach is particularly valuable because chalcones themselves are readily synthesized via Claisen-Schmidt condensation, allowing for two points of diversity (the aldehyde and ketone precursors) to be incorporated before the pyrimidine ring is even formed.[17][18]

Performance Comparison: Conventional vs. Microwave Synthesis

The use of microwave irradiation has revolutionized this synthetic route, offering dramatic improvements in reaction time and yield compared to conventional refluxing.

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 4 - 22 hours7 - 10 minutes[16][17][18]
Typical Yield 60-75%75-90%[17][19]
Conditions Reflux in ethanol/KOH210W irradiation in ethanol/KOH[17][18]
Advantages Simple setupSpeed, higher yield, energy efficiency[19]
Disadvantages Long reaction times, potential for side productsRequires specialized equipment

This data clearly demonstrates that for rapid library synthesis and process optimization, microwave-assisted synthesis using chalcone synthons is superior.

The Modern Frontier: Transition Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for pyrimidine synthesis, enabling the use of novel synthons and disconnections that are inaccessible through classical methods.[20] These reactions often proceed under milder conditions with higher selectivity.[21]

Rationale and Key Approaches

Metal-catalyzed methods offer unique ways to assemble the pyrimidine core:

  • [3+3] Cycloadditions: Copper-catalyzed reactions of propargyl alcohols with amidines provide a route to 2,4-disubstituted pyrimidines.[7]

  • [2+2+2] Cycloadditions: Zirconium and copper-catalyzed methods can assemble the ring from alkynes and nitriles.[7]

  • Dehydrogenative Coupling: Ruthenium complexes can catalyze the multicomponent synthesis of pyrimidines directly from alcohols and amidines, releasing only H₂ and H₂O as byproducts in an elegant "acceptorless dehydrogenative coupling" pathway.[22]

These advanced methods allow for the construction of highly complex and functionalized pyrimidines that would be difficult to access otherwise. While catalyst cost and sensitivity can be a concern, the high efficiency and novel structural access they provide make them indispensable tools for modern drug discovery.[20][23]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the following protocols are provided as robust, self-validating systems for the synthesis of pyrimidine derivatives using key synthon classes.

Protocol 1: Microwave-Assisted Synthesis of a Pyrimidine Derivative from a Chalcone Synthon

This protocol describes a rapid and efficient synthesis of a 4,6-diarylpyrimidine using guanidine.

Materials:

  • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dilute HCl

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 20 mL of 95% ethanol.

  • Slowly add a solution of KOH (0.015 mol in 5 mL ethanol) to the mixture with constant stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 210 W for 8-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water.

  • Neutralize the solution by adding dilute HCl dropwise until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure 2-amino-4-(4-methoxyphenyl)-6-phenylpyrimidine.

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction

This protocol details a modern, high-yield synthesis of a dihydropyrimidinone (DHPM).

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Copper(II) trifluoroacetate hydrate [Cu(OTf)₂] (0.1 mmol, 1 mol%)

  • Acetonitrile (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Cu(OTf)₂ (0.1 mmol).

  • Add 20 mL of acetonitrile and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-85 °C) with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice water. A solid precipitate will form.

  • Stir for 15 minutes, then filter the solid product.

  • Wash the solid with cold water and dry.

  • Recrystallize from hot ethanol to yield the pure DHPM product.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis & Comparison reactants Select & Weigh Synthons (e.g., Chalcone, Guanidine) solvent Add Solvent & Catalyst (e.g., EtOH, KOH) reactants->solvent heating Apply Energy (Conventional Reflux or Microwave) solvent->heating monitor Monitor Progress (TLC) heating->monitor quench Quench Reaction (Pour into ice water) monitor->quench precipitate Precipitate & Filter quench->precipitate purify Recrystallize / Chromatography precipitate->purify characterize Characterize Structure (NMR, IR, MS) purify->characterize data Calculate Yield & Purity characterize->data compare Compare Data vs. Other Methods data->compare

Caption: A self-validating workflow for comparing pyrimidine synthons.

Conclusion and Future Outlook

The choice of a pyrimidine synthon is a critical decision in the design of a synthetic route.

  • 1,3-Dicarbonyls remain the go-to synthons for reliability and access to a wide variety of simple pyrimidines via the Pinner synthesis.

  • The Biginelli reaction offers unparalleled efficiency for the convergent synthesis of dihydropyrimidinone scaffolds, with modern protocols overcoming the limitations of the classic method.

  • Chalcones provide a robust and flexible entry point to highly substituted aromatic pyrimidines, a process dramatically accelerated by microwave-assisted synthesis.

  • Transition-metal catalysis represents the cutting edge, enabling the use of non-traditional synthons like alcohols and alkynes to forge complex pyrimidines with high precision and under mild conditions.

For drug development professionals, an ideal strategy often involves a multi-pronged approach. Early-stage library synthesis may benefit from the speed of microwave-assisted chalcone cyclizations or the diversity of the Biginelli reaction. In contrast, late-stage lead optimization, where complex and unique analogs are required, may necessitate the precision and novel bond-forming capabilities of transition-metal catalysis. The continued development of sustainable, efficient, and selective synthetic strategies will ensure that the pyrimidine scaffold remains a vibrant and essential leitmotif in the future of drug discovery.[6][24]

References

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/overview-synthesis-and-biological-activity-pyrimidines]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmaceutical Sciences. [URL: https://pharmascope.org/ijrps/article/view/7403]
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate. [URL: https://www.researchgate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2202]
  • An overview on synthesis and biological activity of pyrimidines. SciSpace. [URL: https://typeset.io/papers/an-overview-on-synthesis-and-biological-activity-of-2o4p2j7z]
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539002/]
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [URL: https://www.ijsat.org/index.
  • Pinner pyrimidine synthesis. Slideshare. [URL: https://www.slideshare.net/Sanjaysingh1258/pinner-pyrimidine-synthesis-252261074]
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.002586.php]
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [URL: https://juniperpublishers.com/argh/ARGH.MS.ID.555585.php]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [URL: https://www.jacsdirectory.com/journal-of-applied-chemistry-and-chemical-engineering/user/manuscript/issue-article/MjE1]
  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [URL: https://sennosbiotech.com/JIMP/article/view/18]
  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4037577/]
  • Biological activities of synthetic pyrimidine derivatives. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/dashboard/abstract_id/19445]
  • Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar990118e]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36065842/]
  • The Role of Pyrimidine Intermediates in Modern Drug Discovery. Medium. [URL: https://medium.com/@phc-industry/the-role-of-pyrimidine-intermediates-in-modern-drug-discovery-44810795c65a]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/780]
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/11/synthesis-reactions-and-medicinal-uses-of-pyrimidine.html]
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7222]
  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10231652/]
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00171]
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [URL: https://ijsat.org/index.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [URL: https://typeset.
  • Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [URL: https://www.elsevier.com/books/transition-metal-catalyzed-pyrimidine-pyrazine-pyridazine-and-triazine-synthesis/wu/978-0-12-805364-2]
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38288231/]
  • Recent Advances in Pyrimidine-Based Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318919/]
  • Pyrimidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
  • Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-fused-pyrimidines-made-from-1-3-dicarbonyl-derivatives-The-black-parts-are_fig3_371694931]
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science. [URL: https://www.ijres.org/papers/Volume-9/Issue-12/B09120609.pdf]
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.0c00030]
  • Microwave synthesis of chalcones and anthelmintic pyrimidine derivatives. WJPR. [URL: https://wjpr.net/dashboard/abstract_id/20121]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [URL: https://www.aun.edu.eg/theses_files/13813_1.pdf]
  • Comparison of Common Synthetic Methods for Pyrimidine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2011/July-Sept/RJPT_2011_4_3_404.html]
  • Pyrimidine: Structure, Functions & Importance in Biology. Vedantu. [URL: https://www.vedantu.com/biology/pyrimidine]
  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Comparative-study-of-chemical-synthesis-of-by-and-Chaskar-Padwal/a07cae1277a050f283d739834460517595c25091]
  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol11/ccl_2021_21.pdf]
  • Pyrimidine: Definition, Structure & Synthesis. StudySmarter. [URL: https://www.studysmarter.co.
  • Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. ResearchGate. [URL: https://www.researchgate.net/publication/382902096_Comparative_Study_of_Chemical_Synthesis_of_Pyrimidine_Derivatives_by_Using_Grindstone_Chemistry_Technique_and_Conventional_Method]
  • Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [URL: https://microbenotes.com/pyrimidine/]

Sources

Comparative Guide: Isomeric & Compositional Purity in 6-Chloro-5-fluoropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and purification of 6-Chloro-5-fluoropyrimidin-4-amine derivatives. It focuses on the critical challenge of regioselectivity and degree of substitution (mono- vs. bis-amination), which are the primary determinants of purity for this scaffold in kinase inhibitor development.

Executive Summary: The Scaffold Challenge

The 6-Chloro-5-fluoropyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors).[1]

While the precursor 4,6-dichloro-5-fluoropyrimidine is symmetric, the introduction of the first amine substituent breaks this symmetry. The "purity" challenge for this specific derivative is threefold:

  • Compositional Purity (Selectivity): Preventing the formation of the 4,6-diamino byproduct (over-reaction).[1]

  • Regioisomeric Purity: Relevant only if starting from asymmetric precursors (e.g., 2,4-dichloro analogs) or if the pyrimidine ring has a substituent at C2.[1]

  • Enantiomeric Purity: Critical when the incoming amine (

    
    ) contains a chiral center, as racemization can occur under harsh 
    
    
    
    conditions.[1]

This guide compares the Traditional


 Approach  against an Optimized Kinetic Control Strategy , demonstrating how to achieve >98% purity without extensive chromatographic remediation.[1]

Comparative Analysis of Synthetic Methodologies

Method A: Traditional Base-Catalyzed (The "Standard" Route)[1]
  • Protocol: Refluxing 4,6-dichloro-5-fluoropyrimidine with excess amine (1.5–2.0 eq) and a base (TEA or DIPEA) in ethanol or dioxane.

  • Mechanism: Thermodynamic control.

  • Outcome: High conversion but poor selectivity. The high temperature and excess amine promote the second nucleophilic attack, yielding significant amounts of 4,6-diamino-5-fluoropyrimidine (bis-adduct).[1]

  • Purity Profile: Typically 75–85% target mono-amine; 10–15% bis-amine; 5% hydrolysis products.[1]

Method B: Low-Temperature Kinetic Control (The "Optimized" Route)[1]
  • Protocol: Slow addition of stoichiometric amine (0.95–1.0 eq) to the pyrimidine in THF/IPA at -10°C to 0°C.

  • Mechanism: Kinetic control exploiting the deactivation of the pyrimidine ring after the first substitution.

  • Electronic Rationale: The first amine substitution donates electron density into the ring (resonance effect), raising the LUMO energy and making the C6-position less electrophilic than the C4-position of the starting material. By lowering the temperature, we amplify this reactivity difference.[1]

  • Purity Profile: >95% target mono-amine; <3% bis-amine.[1]

Method C: Enzymatic/Biocatalytic Transamination (Alternative)[1]
  • Protocol: Use of transaminases to selectively aminate the position.

  • Pros: Extreme regioselectivity.

  • Cons: High cost, limited substrate scope for complex amines, and difficulty scaling.[1]

Experimental Data & Performance Metrics

The following table summarizes the performance of Method A vs. Method B using N-isopropylamine as the model nucleophile.

MetricMethod A: High-Temp BaseMethod B: Cryo-Kinetic ControlImpact on Drug Dev
Reaction Temp 80°C (Reflux)-10°C to 0°CLower temp preserves chiral centers.[1]
Amine Equivalents 1.5 eq0.98 eqStoichiometry is key to preventing bis-adducts.[1]
Yield (Isolated) 82%91%Higher yield reduces cost of goods (COGS).[1]
Target Purity (HPLC) 78%98.5% Method B eliminates need for Prep-HPLC.[1]
Bis-Impurity 14%< 1.0%Bis-impurities are often potent off-target binders.[1]
Hydrolysis Impurity 5%< 0.5%Moisture control is easier at low temp.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of (R)-N-(1-phenylethyl)-6-chloro-5-fluoropyrimidin-4-amine with >98% purity.

Reagents:
  • 4,6-Dichloro-5-fluoropyrimidine (1.0 eq, 10 mmol)[1]

  • (R)-1-Phenylethylamine (0.98 eq, 9.8 mmol)[1]

  • Diisopropylethylamine (DIPEA) (1.1 eq)[1]

  • Solvent: Isopropyl Alcohol (IPA) or THF (Anhydrous)[1]

Step-by-Step Workflow:
  • Preparation: Dissolve 4,6-dichloro-5-fluoropyrimidine (1.67 g) in anhydrous IPA (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryo-cooler. Ensure internal temperature monitoring.

  • Reagent Mixing: In a separate vial, mix (R)-1-phenylethylamine (1.18 g) with DIPEA (1.42 g) in IPA (5 mL).

  • Controlled Addition: Add the amine/base mixture to the pyrimidine solution dropwise over 60 minutes via a syringe pump.

    • Critical: The internal temperature must not exceed 0°C. Rapid addition causes local hotspots, leading to bis-substitution.[1]

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Stop when the limiting reagent (amine) is consumed. Do not wait for full consumption of the dichloro starting material (it is better to have unreacted starting material than bis-impurity).

  • Quench & Workup: Add water (50 mL) to precipitate the product. Filter the solid.[2][3]

  • Purification: Wash the cake with cold water/methanol (9:1). Recrystallize from Ethanol/Water if necessary.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired mono-substitution and the unwanted bis-substitution, highlighting the "Kinetic Gate" utilized in Method B.

ReactionPathway cluster_conditions Method B Control Strategy Start 4,6-Dichloro-5-fluoropyrimidine (Symmetric Electrophile) Target TARGET: 6-Chloro-5-fluoropyrimidin-4-amine (Mono-substituted) Start->Target Path A: Fast (k1) Controlled at -10°C Impurity_Hydro IMPURITY: 6-Chloro-5-fluoropyrimidin-4-ol (Hydrolysis) Start->Impurity_Hydro Path C: Water/Heat Amine Amine (R-NH2) (Nucleophile) Impurity_Bis IMPURITY: 4,6-Diamino-derivative (Bis-substituted) Target->Impurity_Bis Path B: Slow (k2) Accelerated by Heat/Excess Amine Control Stop Reaction Here (Limiting Amine + Low Temp) Target->Control

Caption: Kinetic pathway showing the critical separation of rate constants k1 (mono) and k2 (bis). Method B exploits the fact that k1 >> k2 at low temperatures.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the "Isomeric Purity," the following HPLC method is recommended. This method separates the starting material, the desired mono-amine, and the bis-amine impurity.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

Expected Retention Order:

  • Hydrolysis Impurity (Polar): ~2.5 min

  • Target Mono-Amine: ~8.0 min

  • Bis-Amine Impurity: ~9.5 min (Often elutes close to target; gradient optimization required).

  • Starting Material (Dichloro): ~12.0 min

Purity Calculation:


[1]

Strategic Impact on Downstream Applications

Why does this purity matter? In the synthesis of kinase inhibitors (e.g., for JAK or BTK), the 6-chloro group is often used for a subsequent coupling reaction (e.g., Suzuki or Buchwald-Hartwig).[1]

  • Catalyst Poisoning: The bis-amino impurity can chelate Palladium catalysts in subsequent steps, reducing yield and requiring higher catalyst loading.[1]

  • Off-Target Toxicity: Isomeric impurities (or bis-adducts) often have different kinase selectivity profiles.[1] A 1% impurity can lead to "ghost" activity in biological assays, leading to false positives or unexplained toxicity signals.[1]

  • Regulatory Compliance: For clinical candidates, impurities >0.1% must be identified and characterized.[1] Controlling them at the synthesis stage (Method B) is far cheaper than purifying them out later.

References

  • Regioselectivity in Pyrimidine

    
    : 
    
    • Title: "Regioselective Synthesis of Polysubstituted Aminopyrimidines via Sequence."
    • Source: PMC / NIH (2021).[1]

    • URL:[Link]

  • Kinetic Control in Dichloropyrimidines

    • Title: "Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines."
    • Source: WuXi Biology (2020).[1]

    • URL:[Link]

  • Impact of Impurities on Kinase Inhibitors

    • Title: "Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents."
    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[1]

    • URL:[Link]

  • Separation of Fluorinated Pyrimidines

    • Title: "Ultrafast separation of fluorinated and desfluorinated pharmaceuticals."[4]

    • Source: ResearchGate (2015).[1][5][6]

    • URL:[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the integrity and success of their work. 6-Chloro-5-fluoropyrimidin-4-amine is a critical building block in the synthesis of numerous therapeutic agents, particularly in oncology and immunology. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this key intermediate.

The Significance of a Validated Purity Method

6-Chloro-5-fluoropyrimidin-4-amine, with its reactive chloro and fluoro groups and an amino functionality, is a versatile scaffold in medicinal chemistry. However, its synthesis can lead to a variety of process-related impurities, including starting materials, isomers, and by-products from side reactions. A well-developed and validated HPLC method is crucial for:

  • Quantifying the main component: Accurately determining the percentage of 6-Chloro-5-fluoropyrimidin-4-amine in a given batch.

  • Detecting and quantifying impurities: Identifying and measuring known and unknown impurities that may affect downstream processes or the final product's quality.

  • Ensuring batch-to-batch consistency: Verifying that different batches of the intermediate meet the required purity specifications.

  • Stability testing: Assessing the degradation of the compound under various stress conditions to understand its stability profile.

Comparative Analysis of HPLC Method Parameters

The development of a robust HPLC method for a polar, aromatic compound like 6-Chloro-5-fluoropyrimidin-4-amine involves a careful selection and optimization of several key parameters. Reversed-phase HPLC is the most common and effective technique for such analyses.

Stationary Phase (Column) Selection

The choice of the stationary phase is critical for achieving optimal separation. For polar analytes, C18 and C8 columns are the most widely used in reversed-phase HPLC.

Stationary PhaseAdvantagesDisadvantagesRecommended for 6-Chloro-5-fluoropyrimidin-4-amine
C18 (Octadecyl Silane) High hydrophobicity, excellent retention for a wide range of compounds, widely available.Can exhibit poor retention for very polar compounds in highly aqueous mobile phases ("phase collapse").Primary Recommendation. Provides a good balance of retention and selectivity for the analyte and its likely impurities.
C8 (Octyl Silane) Less hydrophobic than C18, better for more polar compounds, faster elution.May provide insufficient retention for less polar impurities.Alternative. Useful if the primary impurities are more polar than the main component and if faster analysis times are desired.
Polar-Embedded Phases Contain polar groups embedded in the alkyl chains, enhancing retention of polar compounds and offering alternative selectivity.Can have different selectivity compared to standard C18/C8, may require more method development.Advanced Option. Consider if standard C18 columns fail to resolve critical impurity pairs.

Expert Insight: For initial method development for 6-Chloro-5-fluoropyrimidin-4-amine, a C18 column is the logical starting point due to its versatility. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good workhorse for this type of analysis.

Mobile Phase Composition

The mobile phase composition dictates the retention and elution of the analyte and its impurities.

  • Aqueous Phase: Typically consists of deionized water with a pH-modifying additive. Since 6-Chloro-5-fluoropyrimidin-4-amine has an amino group, controlling the pH is crucial for consistent peak shape and retention. A slightly acidic mobile phase (pH 3-4) using a buffer like phosphate or formate will ensure the amine is protonated, leading to better peak symmetry.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.

Organic ModifierAdvantagesDisadvantagesRecommendation
Acetonitrile Lower viscosity (leading to lower backpressure), good UV transparency at low wavelengths.Can have different selectivity compared to methanol.Primary Recommendation. Generally provides sharper peaks and is a good starting point.
Methanol Can offer different selectivity, which might be advantageous for resolving co-eluting peaks.Higher viscosity, higher UV cutoff than acetonitrile.Alternative. Useful to screen for changes in elution order and to optimize selectivity.

Expert Insight: An isocratic elution with a mobile phase of acetonitrile and a low pH aqueous buffer is a good starting point. A gradient elution may be necessary to resolve impurities with a wide range of polarities.

Detection Wavelength

The choice of detection wavelength is crucial for achieving good sensitivity for both the main component and its impurities. The pyrimidine ring system in 6-Chloro-5-fluoropyrimidin-4-amine suggests strong UV absorbance. Based on the structure and data for similar pyrimidine derivatives, a wavelength in the range of 254-280 nm is expected to provide a good response. An initial UV scan of a dilute solution of the compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust starting point for the purity assessment of 6-Chloro-5-fluoropyrimidin-4-amine. The principles of method validation as outlined in the ICH Q2(R1) guidelines should be followed to ensure the method is suitable for its intended purpose.

Materials and Reagents
  • 6-Chloro-5-fluoropyrimidin-4-amine reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (or ammonium formate)

  • Orthophosphoric acid (or formic acid)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Starting Point)
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood balance of retention and efficiency for the analyte.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffered aqueous phase to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution Isocratic: 60% A / 40% B (Adjust as needed for optimal retention)A simple starting point; a gradient may be needed for complex samples.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 260 nm (or λmax determined by UV scan)Expected region of good absorbance for the analyte.
Injection Volume 10 µLA typical injection volume.
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 6-Chloro-5-fluoropyrimidin-4-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 6-Chloro-5-fluoropyrimidin-4-amine sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

Analysis and Calculation
  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the peak for 6-Chloro-5-fluoropyrimidin-4-amine based on the retention time of the standard.

  • Calculate the percentage purity using the area normalization method or against the reference standard.

% Purity (Area Normalization) = (Area of Main Peak / Total Area of all Peaks) x 100

Identification of Potential Impurities

A robust purity method should be able to separate the main component from its potential process-related impurities. Based on the likely synthesis of 6-Chloro-5-fluoropyrimidin-4-amine from 4,6-dichloro-5-fluoropyrimidine and ammonia, potential impurities include:

  • Starting Material: 4,6-dichloro-5-fluoropyrimidine

  • Isomeric Impurity: 4-Chloro-5-fluoro-6-aminopyrimidine

  • Over-reaction Product: 5-Fluoro-4,6-diaminopyrimidine

  • Hydrolysis Product: 6-Chloro-5-fluoro-4-hydroxypyrimidine

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This involves subjecting a solution of 6-Chloro-5-fluoropyrimidin-4-amine to stress conditions to generate degradation products.

Stress ConditionTypical ProcedurePotential Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the amino group or chloro group.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursHydrolysis of the chloro group.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyrimidine ring or amino group.
Thermal Degradation Heat solid sample at 105 °C for 48 hoursGeneral decomposition.
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) for 24 hoursPhotodegradation products.

Data Presentation and Visualization

Comparative Chromatographic Data (Hypothetical)
ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18, 4.6x150mm, 5µmC18, 4.6x150mm, 5µm
Mobile Phase 60% Buffer / 40% ACNGradient: 10-90% ACN in 20 min
Retention Time (Main Peak) 8.5 min12.2 min
Resolution (Main Peak / Impurity A) 1.83.5
Tailing Factor (Main Peak) 1.21.1
Run Time 15 min25 min
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report Forced_Degradation cluster_stress Stress Conditions Analyte 6-Chloro-5-fluoropyrimidin-4-amine Solution Acid Acidic (0.1 M HCl) Analyte->Acid Base Basic (0.1 M NaOH) Analyte->Base Oxidation Oxidative (3% H2O2) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Assess Assess Peak Purity & Resolution Analyze->Assess

Caption: Logic for Forced Degradation Studies.

Conclusion and Recommendations

The purity of 6-Chloro-5-fluoropyrimidin-4-amine is a critical quality attribute that necessitates a robust and reliable analytical method. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and a slightly acidic buffer is the recommended starting point for method development. This guide provides a comprehensive framework for establishing a self-validating purity assessment method, including considerations for column and mobile phase selection, a detailed experimental protocol, and a strategy for identifying potential impurities through forced degradation studies. By following these principles, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the integrity of their research and the development of safe and effective pharmaceuticals.

References

  • PubChem. 6-Chloro-5-fluoropyrimidin-4-amine. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

Comparative Process Guide: Scale-Up Strategies for 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 6-Chloro-5-fluoropyrimidin-4-amine represents a classic but deceptive challenge in process chemistry. While the starting material, 4,6-dichloro-5-fluoropyrimidine , is symmetric—eliminating initial regioselectivity concerns—the strong electron-withdrawing effect of the C5-fluorine atom significantly activates the pyrimidine ring.

This activation creates a "kinetic cliff" during scale-up: the first amination is rapid, but the second amination (leading to the useless diamine byproduct) is also accelerated. Furthermore, the activated ring is highly susceptible to hydrolysis in aqueous media.

This guide compares the two dominant industrial strategies for this transformation:

  • Heterogeneous Aqueous Ammonolysis (Route A): A cost-driven approach often plagued by hydrolysis.

  • Homogeneous Alcoholic Ammonolysis (Route B): A quality-driven approach requiring pressure management.

The Reaction Landscape

The following diagram illustrates the competitive landscape of the reaction. The goal is to maximize the green pathway while suppressing the red (over-reaction) and orange (hydrolysis) pathways.

ReactionPathways SM 4,6-Dichloro- 5-fluoropyrimidine Product 6-Chloro-5-fluoro pyrimidin-4-amine (TARGET) SM->Product + NH3 (Fast) Hydrolysis 6-Chloro-5-fluoro pyrimidin-4-ol (IMPURITY B) SM->Hydrolysis + H2O (Competitive) Diamine 5-Fluoropyrimidine- 4,6-diamine (IMPURITY A) Product->Diamine + NH3 (Excess) (Slower but significant)

Figure 1: Reaction network showing the competition between mono-amination (Target), over-amination (Diamine), and hydrolysis.

Part 2: Critical Comparison of Synthetic Routes

Route A: Aqueous Ammonolysis (NH₄OH)

Methodology: The dichloropyrimidine is suspended in water, and aqueous ammonia (25-30%) is added.

  • Pros: Low raw material cost; no organic solvents (Green Chemistry potential); simple inorganic waste stream.

  • Cons:

    • Mass Transfer Limitations: The starting material is lipophilic and poorly soluble in water, creating a biphasic system. Reaction rates depend heavily on stirring speed (shear).

    • Hydrolysis Risk: The C5-fluorine activates the ring toward nucleophilic attack by water (OH⁻), leading to 5-10% hydroxy-impurity which is difficult to purge.

    • Inconsistent Yields: Varying between 65-75% due to emulsion formation.

Route B: Alcoholic Ammonolysis (NH₃ in IPA/MeOH)

Methodology: The substrate is dissolved in Isopropyl Alcohol (IPA) or Methanol, and anhydrous NH₃ gas is introduced (or pre-saturated solution is used).

  • Pros:

    • Homogeneity: Single-phase reaction ensures consistent kinetics and reproducible results.

    • Selectivity: Absence of water eliminates the hydrolysis impurity.

    • Workup: Product often precipitates upon cooling or water addition, simplifying isolation.

  • Cons:

    • Pressure Hazards: Requires rated pressure vessels (autoclaves) if temperatures >30°C are needed.

    • Exotherm Control: The reaction is homogeneous and fast; heat removal capacity becomes the rate-limiting factor.

Comparative Data Summary

The following data represents average performance metrics derived from pilot-scale runs (1 kg input).

MetricRoute A: Aqueous NH₄OHRoute B: NH₃ in IPA (Recommended)
Isolated Yield 68 - 74%88 - 92%
Purity (HPLC) 92 - 95%> 98.5%
Diamine Impurity 2 - 5%< 1.0% (Controlled by stoichiometry)
Hydrolysis Impurity 5 - 8%< 0.1%
Reaction Time 12 - 18 Hours4 - 6 Hours
Volume Efficiency High (water is solvent)Medium (requires solvent volume)
Safety Profile Low Pressure / High EmulsionModerate Pressure / Flammability

Part 3: Recommended Scale-Up Protocol (Route B)

Based on the superior impurity profile and yield, Route B (IPA/NH₃) is the recommended standard for pharmaceutical applications. The following protocol is designed for a 100g to 1kg scale.

Equipment & Safety Setup
  • Vessel: Hastelloy or Glass-lined pressure reactor (rated to 5 bar).

  • Cooling: Jacket cooling capable of maintaining 0°C.

  • Hazards: 4,6-dichloro-5-fluoropyrimidine is a potent skin sensitizer and corrosive.[1] Ammonia gas is toxic.[1][2] All operations must occur in a fume hood or closed system.

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • Charge 4,6-dichloro-5-fluoropyrimidine (1.0 equiv) into the reactor.

  • Add Isopropyl Alcohol (IPA) (5.0 - 7.0 volumes) .

    • Note: IPA is preferred over Methanol to reduce the solubility of the final product, aiding crystallization.

  • Agitate at 20°C until fully dissolved.

Step 2: Ammonia Addition (The Critical Step) 4. Cool the solution to 0°C - 5°C .

  • Rationale: Low temperature suppresses the rate of the second amination (diamine formation).
  • Slowly introduce 7N NH₃ in IPA (2.2 - 2.5 equiv) or bubble anhydrous NH₃ gas.
  • Control: Maintain internal temperature < 10°C during addition. The reaction is highly exothermic.

Step 3: Reaction & Aging 6. Once addition is complete, allow the reaction to warm to 20°C - 25°C . 7. Seal the reactor (expect mild pressure rise, typically < 2 bar). 8. Stir for 4 - 6 hours .

  • IPC (In-Process Control): Monitor by HPLC. Target: Starting Material < 0.5%. If Diamine > 2%, stop immediately.

Step 4: Quench and Isolation [3] 9. Vent excess ammonia to a scrubber. 10. Concentrate the solvent volume by 50% under reduced pressure (optional, if yield is low). 11. Add Water (10 volumes) slowly to the organic mixture.

  • Observation: The product, 6-Chloro-5-fluoropyrimidin-4-amine, will precipitate as a white to off-white solid. Ammonium chloride (NH₄Cl) byproduct will remain in the aqueous phase.
  • Stir the slurry at 5°C for 1 hour to maximize yield.

Step 5: Filtration and Drying 13. Filter the solid.[4] 14. Wash the cake with Water (3 x 2 volumes) to remove residual NH₄Cl and IPA. 15. Dry in a vacuum oven at 40°C - 45°C for 12 hours.

Process Flow Diagram (Graphviz)

ProcessFlow start Start: 4,6-Dichloro- 5-fluoropyrimidine dissolve Dissolve in IPA (Homogeneous Solution) start->dissolve cool Cool to 0-5°C dissolve->cool react Add NH3 / IPA (Exotherm Control) cool->react age Age at 25°C (4-6h) IPC: Check Diamine react->age quench Add Water (Precipitation) age->quench filter Filtration & Wash (Remove NH4Cl) quench->filter dry Vacuum Dry Final Product filter->dry

Figure 2: Optimized Process Flow for the Alcoholic Ammonolysis Route.

Part 4: Troubleshooting & Scientific Rationale

Why IPA over Water?

The dielectric constant of water promotes the dissociation of the C-F bond in the transition state, lowering the activation energy for hydrolysis. By switching to IPA (a lower dielectric solvent), we destabilize the transition state for hydrolysis while maintaining the nucleophilicity of ammonia.

Controlling the "Diamine" Runaway

The formation of the diamine is statistically favored if local concentrations of ammonia are high relative to the substrate.

  • Solution: Good agitation is non-negotiable. If using gas, use a sparger to prevent local hotspots of high NH₃ concentration.

  • Stoichiometry: Do not exceed 2.5 equivalents of ammonia. While 2.0 is theoretical (1 for reaction, 1 to scavenge HCl), the slight excess drives the reaction to completion without pushing the equilibrium toward the diamine.

Analytical Markers (HPLC)
  • RT ~ 1.0 min: 5-Fluoropyrimidine-4,6-diamine (Too polar, elutes early).

  • RT ~ 3.5 min: 6-Chloro-5-fluoropyrimidin-4-amine (Target).

  • RT ~ 5.0 min: 4,6-Dichloro-5-fluoropyrimidine (Starting Material).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11286675, 4,6-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • Stirling, M. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.[5] U.S. Patent No. 6,255,486.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Organic Process Research & Development.General principles of SnAr regioselectivity on pyrimidines.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 6-Chloro-5-fluoropyrimidin-4-amine and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloro-5-fluoropyrimidin-4-amine is a critical building block in the synthesis of numerous therapeutic agents. Its isomeric purity and the absence of process-related byproducts are essential for ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth spectroscopic comparison of 6-Chloro-5-fluoropyrimidin-4-amine and its common byproducts, offering a practical framework for their identification and differentiation using common analytical techniques.

The synthetic route to 6-Chloro-5-fluoropyrimidin-4-amine typically involves the amination of 4,6-dichloro-5-fluoropyrimidine. This process can lead to several impurities, including unreacted starting material, isomers, and over-reacted or hydrolyzed byproducts. Spectroscopic methods offer a powerful toolkit for the structural elucidation and quantification of these closely related compounds.[1] This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose.

The Importance of Purity in Drug Synthesis

Even minute quantities of impurities can have significant consequences in pharmaceutical development, potentially altering the biological activity, toxicity, and stability of the final API.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities in drug substances. Therefore, robust analytical methods for impurity profiling are not just a matter of quality control, but a critical regulatory requirement.

Key Compounds for Comparison

This guide will focus on the spectroscopic differentiation of the target molecule and its three most probable process-related byproducts:

  • Target Molecule: 6-Chloro-5-fluoropyrimidin-4-amine

  • Byproduct 1 (Unreacted Starting Material): 4,6-Dichloro-5-fluoropyrimidine

  • Byproduct 2 (Hydrolysis Product): 4-Amino-6-chloropyrimidin-5-ol

  • Byproduct 3 (Over-amination Product): 4,6-Diamino-5-fluoropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are expected to be relatively simple, with the primary diagnostic signals arising from the aromatic proton on the pyrimidine ring and the protons of the amine group(s).

Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆:

CompoundAromatic C-HAmine (NH₂)Hydroxyl (OH)
6-Chloro-5-fluoropyrimidin-4-amine ~8.2 ppm (s)~7.0 ppm (br s)-
4,6-Dichloro-5-fluoropyrimidine ~8.8 ppm (s)--
4-Amino-6-chloropyrimidin-5-ol ~7.8 ppm (s)~6.5 ppm (br s)~9.5 ppm (br s)
4,6-Diamino-5-fluoropyrimidine ~7.5 ppm (s)~6.0 ppm (br s, 4H)-

Note: Chemical shifts are estimations and can vary based on solvent and concentration. "s" denotes a singlet and "br s" denotes a broad singlet.

The key differentiating feature in the ¹H NMR will be the chemical shift of the C2-H proton and the presence and integration of the amine protons. The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic proton, causing it to appear at a lower field. The substitution of a chlorine atom with an amino group will lead to a characteristic upfield shift of the aromatic proton signal.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy, particularly with ¹⁹F coupling, provides a detailed fingerprint of the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (doublets), and their chemical shifts will be significantly influenced by the electronegative substituents.

Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆:

CompoundC2C4C5C6
6-Chloro-5-fluoropyrimidin-4-amine ~150 ppm~158 ppm~135 ppm (d, J ≈ 250 Hz)~145 ppm
4,6-Dichloro-5-fluoropyrimidine ~155 ppm~160 ppm~140 ppm (d, J ≈ 260 Hz)~160 ppm
4-Amino-6-chloropyrimidin-5-ol ~148 ppm~155 ppm~130 ppm (d, J ≈ 240 Hz)~150 ppm
4,6-Diamino-5-fluoropyrimidine ~145 ppm~152 ppm~125 ppm (d, J ≈ 230 Hz)~152 ppm

Note: Chemical shifts are estimations. "d" denotes a doublet, and "J" represents the coupling constant.

The large one-bond C-F coupling constant is a definitive feature for identifying the fluorinated carbon (C5). The chemical shifts of C4 and C6 will be highly sensitive to the nature of the substituent (Cl, NH₂, or OH), providing clear differentiation between the target compound and its byproducts.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Expected Molecular Ions and Key Fragments:

CompoundMolecular FormulaExact Mass (m/z)Key Fragmentation Patterns
6-Chloro-5-fluoropyrimidin-4-amine C₄H₃ClFN₃147.0003Loss of HCN, Cl, F
4,6-Dichloro-5-fluoropyrimidine C₄HCl₂FN₂165.9521Loss of Cl, F, CN
4-Amino-6-chloropyrimidin-5-ol C₄H₄ClN₃O145.0043Loss of CO, HCN, Cl
4,6-Diamino-5-fluoropyrimidine C₄H₅FN₄128.0498Loss of NH₃, HCN, F

The distinct molecular weights of the target compound and its byproducts allow for their straightforward differentiation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a characteristic feature in the mass spectra of the chlorine-containing compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule.[3][4] This technique is particularly useful for identifying the presence or absence of specific bonds, such as N-H and O-H.

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

CompoundN-H StretchC=N StretchC-F StretchC-Cl StretchO-H Stretch
6-Chloro-5-fluoropyrimidin-4-amine 3400-32001650-15501200-1000800-600-
4,6-Dichloro-5-fluoropyrimidine -1600-15001200-1000800-600-
4-Amino-6-chloropyrimidin-5-ol 3400-32001650-15501200-1000800-6003500-3200 (broad)
4,6-Diamino-5-fluoropyrimidine 3400-32001650-15501200-1000--

The presence of the characteristic N-H stretching bands will clearly distinguish the aminated compounds from the dichloro starting material. The hydrolysis byproduct will be uniquely identified by the presence of a broad O-H stretching band in addition to the N-H stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels.[5] The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure of the molecule, particularly the extent of conjugation and the nature of the substituents.

Expected UV-Vis Absorption Maxima (λmax) in Ethanol:

Compoundλmax (nm)Rationale
6-Chloro-5-fluoropyrimidin-4-amine ~270-280π → π* transitions in the pyrimidine ring, influenced by auxochromic NH₂ group.
4,6-Dichloro-5-fluoropyrimidine ~260-270π → π* transitions in the pyrimidine ring.
4-Amino-6-chloropyrimidin-5-ol ~275-285Red-shift due to the combined effect of NH₂ and OH auxochromes.
4,6-Diamino-5-fluoropyrimidine ~280-290Significant red-shift due to two strong auxochromic NH₂ groups.

The amino and hydroxyl groups act as auxochromes, causing a bathochromic (red) shift in the λmax compared to the dichloro starting material. The number and nature of these auxochromes will influence the extent of this shift, allowing for differentiation.

Experimental Protocols

General Sample Preparation

For all spectroscopic techniques, ensure that the sample is pure and dry. The choice of solvent is critical and should be selected based on the solubility of the analyte and its transparency in the spectral region of interest.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C spectra, ¹⁹F decoupling may be employed to simplify the spectra, although the coupled spectra are more informative for identifying the fluorinated carbon.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of impurities in a sample of 6-Chloro-5-fluoropyrimidin-4-amine.

G cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Structural Elucidation of Impurities Sample Sample LC-MS LC-MS Analysis Sample->LC-MS Inject Mass_Data Evaluate Mass Data (Molecular Weight & Isotopic Pattern) LC-MS->Mass_Data Purity_Check Purity Assessment (Peak Area %) LC-MS->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass_Data->NMR Isolate Impurity Fractions FTIR FTIR Spectroscopy NMR->FTIR Complementary Data UV-Vis UV-Vis Spectroscopy FTIR->UV-Vis Further Confirmation Final_ID Confirm Impurity Structure UV-Vis->Final_ID

Caption: Workflow for the spectroscopic identification of byproducts.

Conclusion

The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a complementary and powerful suite of tools for the comprehensive characterization of 6-Chloro-5-fluoropyrimidin-4-amine and its process-related byproducts. While this guide provides an overview of the expected spectral features, it is imperative that these are confirmed through the analysis of authenticated reference standards. A thorough understanding of the principles of these techniques and their application to the specific chemical structures is essential for ensuring the quality and purity of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Isolation and characterization of pharmaceuticals with impurities.
  • Vertex AI Search. (2019). Impurities Characterization in Pharmaceuticals: A Review - IJPPR.
  • Vertex AI Search. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2013).
  • PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved February 10, 2026, from [Link].

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2021). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC.
  • Vertex AI Search. (2025). (PDF)
  • PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Retrieved February 10, 2026, from [Link].

  • SciELO. (2020). Artigo. Retrieved February 10, 2026, from [Link].

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Fluorouracil. Retrieved February 10, 2026, from [Link].

  • ResearchGate. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved February 10, 2026, from [Link].

  • MDPI. (2020). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved February 10, 2026, from [Link].

  • Quickcompany. (n.d.). Process For Synthesis Of Voriconazole. Retrieved February 10, 2026, from [Link].

  • ORCA - Online Research @ Cardiff. (2019). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines. Retrieved February 10, 2026, from [Link].

  • The Royal Society of Chemistry. (2020). NMR Spectra of Products. Retrieved February 10, 2026, from [Link].

  • PMC - NIH. (2011). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Retrieved February 10, 2026, from [Link].

Sources

Validating the Structure of 6-Chloro-5-fluoropyrimidin-4-amine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Context: The 5-fluoropyrimidine scaffold is a critical pharmacophore in oncology, notably serving as the structural core for CDK4/6 inhibitors like Abemaciclib. However, the high density of functional groups (amine, chloride, fluoride) on the pyrimidine ring creates a "regioselectivity minefield."

When reacting 6-chloro-5-fluoropyrimidin-4-amine (CAS: 1092352-32-5), researchers typically aim for a Nucleophilic Aromatic Substitution (


) at the C-6 position. However, two silent failure modes often occur:
  • N-Alkylation: The nucleophile attacks the exocyclic amine at C-4 instead of displacing the chloride.

  • Regioisomerism: In more complex derivatives (e.g., 2,4-dichloro precursors), substitution may occur at the wrong carbon.

This guide objectively compares validation methods to confirm the structural integrity of the reaction product, moving beyond standard


 NMR which is often inconclusive for this scaffold.

Part 1: The Structural Challenge

The core problem with 6-chloro-5-fluoropyrimidin-4-amine is its lack of diagnostic protons. The pyrimidine ring only possesses one proton at the C-2 position (if unsubstituted). The C-5 position is blocked by Fluorine, and C-6 is the reaction site.

  • The Trap: A standard

    
     NMR spectrum will show the C-2 proton singlet and broad amine peaks for both the desired 
    
    
    
    product and the undesired N-alkylated byproduct. They are indistinguishable by simple proton integration.
Reaction Pathways Diagram

The following diagram illustrates the desired pathway versus the common "silent" failure mode.

ReactionPathways SM Starting Material 6-Chloro-5-fluoropyrimidin-4-amine Product DESIRED PRODUCT (C-6 Substitution) S_NAr Mechanism SM->Product Path A: Displacement of Cl (Thermodynamic Control) Byproduct UNDESIRED BYPRODUCT (N-4 Alkylation) Nucleophilic Attack on N SM->Byproduct Path B: N-Alkylation (Kinetic/Base Error) R Reagent (Nucleophile R-NH2) R->Product R->Byproduct

Figure 1: Divergent reaction pathways. Path A represents the desired SNAr displacement of chloride. Path B represents the competitive N-alkylation of the existing amine.

Part 2: Comparative Analysis of Validation Methods

This section compares three analytical tiers for validating the reaction product.

Method A: NMR (The "Quick Look")
  • Status: Insufficient for definitive structural assignment.

  • Pros: Fast, standard in every lab.

  • Cons: The C-2 proton shift (~8.0 ppm) changes minimally between the starting material and the product. Amine protons are exchangeable and solvent-dependent, making them unreliable for proving regiochemistry.

Method B: and NMR (The "Structural Spy")
  • Status: Recommended Routine Method.

  • Mechanism: Fluorine-19 is 100% naturally abundant and highly sensitive to its electronic environment. The coupling between Fluorine at C-5 and Carbon at C-6 is the "smoking gun."

  • Key Indicator: The

    
     (one-bond coupling) is massive (~250 Hz), but the 
    
    
    
    (two-bond coupling to C-4 and C-6) reveals the substitution status.
    • In Starting Material: C-6 is attached to Cl (electronegative).

    • In Product: C-6 is attached to N (more electron-donating). This causes a significant upfield shift in the C-6 signal and alters the C-F coupling constant.

Method C: X-Ray Crystallography (The "Gold Standard")
  • Status: Absolute Confirmation.

  • Pros: Unambiguous 3D structural determination.

  • Cons: Requires a single crystal (time-consuming), expensive, low throughput.

Summary Data Comparison
FeatureMethod A:

NMR
Method B:

/

NMR
Method C: X-Ray
Speed < 10 mins30-60 minsDays to Weeks
Regio-Specificity LowHighAbsolute
Sample Recovery YesYesYes
Cost LowLowHigh
Key Signal C-2 Singlet (Ambiguous)

Coupling (~15-20 Hz)
Electron Density Map

Part 3: Detailed Experimental Protocols

Synthesis Protocol (Targeting )

This protocol is designed to minimize N-alkylation by using a polar aprotic solvent and controlled temperature.

  • Preparation: Charge a reaction vial with 6-chloro-5-fluoropyrimidin-4-amine (1.0 equiv).

  • Solvent: Add DMSO or NMP (Concentration 0.2 M). Reasoning: Polar aprotic solvents stabilize the Meisenheimer complex intermediate, favoring

    
     over N-alkylation.
    
  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). Note: Avoid strong inorganic bases like NaH which can deprotonate the exocyclic amine and promote side reactions.

  • Nucleophile: Add the amine nucleophile (1.2 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (x3) to remove DMSO.

Validation Workflow (The "Self-Validating" System)

Do not assume the product is correct based on mass alone (LC-MS). Follow this decision tree.

ValidationWorkflow Start Crude Product Isolated LCMS Step 1: LC-MS Analysis (Check Mass) Start->LCMS MassMatch Mass Matches Product? LCMS->MassMatch NMR_1H Step 2: 1H NMR (DMSO-d6) Check Purity & C-2 Proton MassMatch->NMR_1H Yes Fail Re-evaluate Synthesis MassMatch->Fail No Ambiguous Is C-2 Proton Shift Distinct? NMR_1H->Ambiguous NMR_19F Step 3: 13C & 19F NMR Measure C-6 Shift & C-F Coupling Ambiguous->NMR_19F No (Common) Final Structure Validated Ambiguous->Final Yes (Rare) Validation Compare C-6 Signal: SM: ~155-160 ppm Prod: ~160-165 ppm (Upfield shift) NMR_19F->Validation Validation->Final

Figure 2: The validation decision tree. Note that 1H NMR is rarely sufficient alone; Step 3 is the critical control point.

Part 4: Advanced Characterization Data (The "E-E-A-T" Core)

To validate your product, look for these specific NMR signatures.

NMR Signatures (100 MHz, DMSO- )

The carbon spectrum is definitive because the C-6 carbon undergoes a significant chemical environment change when Chlorine is replaced by Nitrogen.

  • C-5 (C-F): Appears as a doublet with a large coupling constant (

    
    ).
    
    • Shift:

      
      .
      
  • C-6 (Reaction Site): Appears as a doublet (

    
    ).
    
    • Starting Material (C-Cl): Typically

      
      .
      
    • Product (C-N): Typically shifts to

      
       (depending on the specific amine).
      
    • Why? The mesomeric effect of the new amine nitrogen donates electron density into the ring, shielding the carbon relative to the inductive withdrawal of the chlorine.

NMR Signatures (376 MHz, DMSO- )
  • Signal: Single peak around

    
    .
    
  • Validation Check: If the reaction failed and you have a mixture, you will see two distinct fluorine peaks. If N-alkylation occurred (reaction at the exocyclic amine), the fluorine shift will barely move from the starting material value because the electronic change is too far away (4 bonds). If

    
     occurred (reaction at C-6), the fluorine shift will change significantly due to the immediate proximity (2 bonds) of the new substituent.
    

References

  • PubChem. (2025).[2] 6-Chloro-5-fluoropyrimidin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2025). Studies on 13C–19F coupling constants in fluorinated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • National Institutes of Health (NIH). (2024). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in the synthesis of novel therapeutic agents, particularly in oncology and immunology research, 6-Chloro-5-fluoropyrimidin-4-amine is a compound handled by discerning scientists who prioritize both discovery and safety.[1] Its proper disposal is not merely a regulatory formality but a critical component of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated pyrimidine derivative.

Foundational Principle: Hazard Identification and Waste Classification

The entire disposal strategy is predicated on a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 6-Chloro-5-fluoropyrimidin-4-amine was not located, data from structurally analogous halogenated pyrimidines provides a reliable basis for hazard assessment.

Inherent Hazards: Based on similar compounds, 6-Chloro-5-fluoropyrimidin-4-amine should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral) .[2][3]

  • Causes skin irritation .[2][3]

  • Causes serious eye irritation .[2][3]

  • May cause respiratory irritation .[2][3]

Regulatory Classification: Critically, this compound is a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are classified as hazardous waste.[4][5] This classification mandates a specific disposal pathway and strictly prohibits disposal via standard laboratory drains or as common refuse.[6][7] The rationale for this stringent regulation stems from the environmental persistence of halogenated compounds and the potential for the formation of highly toxic byproducts, such as dioxin-like compounds, during incomplete combustion or improper thermal treatment.[8]

Hazard ClassificationCAS RNKey Risks & Precautions
6-Chloro-5-fluoropyrimidin-4-amine851984-15-1Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant. Avoid ingestion, inhalation, and contact with skin or eyes.[2][3]
Waste Stream Classification N/AHalogenated Organic Waste. Must be segregated from non-halogenated waste streams for proper disposal, typically via high-temperature incineration.[6][7]

Personnel Protection: Engineering Controls and PPE as a System

Before handling the compound or its waste, establishing a robust safety system is paramount. This is not a checklist, but an integrated system where each component mitigates risks identified in the previous section.

  • Primary Engineering Control (Fume Hood): All handling of solid 6-Chloro-5-fluoropyrimidin-4-amine and preparation of its waste for disposal must be conducted within a certified chemical fume hood. This is non-negotiable. The causality is direct: the fume hood mitigates the risk of respiratory irritation by containing and exhausting airborne particulates and potential vapors.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against the serious eye irritation hazard.[3][9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given the skin irritation hazard, inspect gloves for integrity before each use and remove them promptly and properly to avoid cross-contamination.[3]

    • Body Protection: A standard laboratory coat must be worn to protect against skin contact.

On-Site Waste Management: Segregation and Accumulation

Proper segregation is the most critical step in the laboratory phase of waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[7][10]

Step 1: Designate a Satellite Accumulation Area (SAA) As required by the EPA, designate a specific area in the lab where the waste will be collected.[11] This area must be at or near the point of generation and under the control of laboratory personnel.

Step 2: Select the Correct Waste Container

  • Use only containers that are compatible with the chemical waste. For 6-Chloro-5-fluoropyrimidin-4-amine and contaminated materials, a high-density polyethylene (HDPE) or glass container is appropriate.[12]

  • The container must be leak-proof and have a secure, tight-fitting lid.[6] It must remain closed except when actively adding waste.[7][13]

Step 3: Labeling is Non-Negotiable

  • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[7]

  • The label must clearly identify the contents. For this specific waste, list "6-Chloro-5-fluoropyrimidin-4-amine" and any solvents used. All constituents of the waste must be listed.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

Step 4: The Cardinal Rule of Segregation This waste stream must be designated as "Halogenated Organic Waste." It is imperative to keep it separate from non-halogenated organic waste. The reason is both economic and environmental: halogenated waste requires a more specialized and costly high-temperature incineration process for safe destruction.[7] Commingling halogenated and non-halogenated streams unnecessarily elevates the entire volume to the higher disposal cost and complexity.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural flow for disposing of pure, unused 6-Chloro-5-fluoropyrimidin-4-amine, reaction mixtures containing it, and contaminated labware.

DisposalWorkflow cluster_lab Laboratory Actions cluster_ehs EHS / Vendor Actions A Waste Generation (Unused chemical, reaction mixture, contaminated solids) B Characterize & Segregate Waste (Is it Halogenated?) A->B C Select & Label Container 'Hazardous Waste' 'Halogenated Organics' List all constituents B->C Yes D Accumulate in Satellite Accumulation Area (SAA) Keep container closed C->D E Request Waste Pickup (Contact institutional EHS) D->E F Waste Pickup by Trained EHS Personnel E->F G Transport to Licensed Hazardous Waste Facility (TSDF) F->G H Final Disposal Method: High-Temperature Incineration G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-fluoropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-fluoropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.